Brevetoxin A
Description
Propriétés
IUPAC Name |
2-[[(1S,3R,4S,6S,8R,10R,12S,16R,18S,20R,22S,24Z,27R,29S,33R,35S,37R,39R,41S,42S,44R,46S,48R,49Z)-41-hydroxy-4,8,10,46-tetramethyl-14-oxo-2,7,13,17,21,28,34,38,43,47-decaoxadecacyclo[25.24.0.03,22.06,20.08,18.012,16.029,48.033,46.035,44.037,42]henpentaconta-24,49-dien-39-yl]methyl]prop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H70O13/c1-26-17-36-39(22-45(52)58-36)57-44-21-38-40(62-48(44,4)23-26)18-28(3)46-35(55-38)11-7-6-10-31-32(59-46)12-8-14-34-33(54-31)13-9-15-43-49(5,61-34)24-42-37(56-43)20-41-47(60-42)30(51)19-29(53-41)16-27(2)25-50/h6-8,14,25-26,28-44,46-47,51H,2,9-13,15-24H2,1,3-5H3/b7-6-,14-8-/t26-,28+,29-,30+,31-,32+,33+,34-,35+,36+,37+,38-,39-,40+,41-,42-,43-,44+,46-,47+,48-,49+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVIMUPHKPHTKF-HQUFVKSZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(CC(=O)O2)OC3CC4C(CC(C5C(O4)CC=CCC6C(O5)CC=CC7C(O6)CCCC8C(O7)(CC9C(O8)CC2C(O9)C(CC(O2)CC(=C)C=O)O)C)C)OC3(C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H](CC(=O)O2)O[C@H]3C[C@@H]4[C@H](C[C@@H]([C@@H]5[C@@H](O4)C/C=C\C[C@@H]6[C@@H](O5)C/C=C\[C@@H]7[C@@H](O6)CCC[C@@H]8[C@@](O7)(C[C@@H]9[C@@H](O8)C[C@@H]2[C@@H](O9)[C@H](C[C@H](O2)CC(=C)C=O)O)C)C)O[C@@]3(C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H70O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60879996 | |
| Record name | Brevetoxin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60879996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
867.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98112-41-5 | |
| Record name | Brevetoxin A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98112-41-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Brevetoxin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60879996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Brevetoxin A: A Technical Guide to its Discovery, Isolation, and Characterization from Karenia brevis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brevetoxin A, a potent neurotoxin produced by the marine dinoflagellate Karenia brevis, is a complex cyclic polyether compound that poses significant risks to marine ecosystems and human health. Its unique mode of action, targeting voltage-gated sodium channels, also makes it a valuable tool in neuroscience research and a potential lead compound in drug discovery. This technical guide provides an in-depth overview of the discovery and isolation of this compound, presenting detailed experimental protocols, quantitative data, and visualizations of key biological pathways and experimental workflows.
Discovery and Historical Context
The toxins produced by the dinoflagellate Karenia brevis (formerly known as Gymnodinium breve and Ptychodiscus brevis) have been the subject of scientific investigation since the mid-20th century, primarily due to their association with harmful algal blooms (red tides) in the Gulf of Mexico. These blooms result in massive fish kills and cause neurotoxic shellfish poisoning (NSP) in humans.[1][2]
Initial research focused on a group of related neurotoxins, collectively known as brevetoxins. In 1986, a significant breakthrough occurred when a team of researchers led by Y. Shimizu described a structurally distinct and highly potent brevetoxin, which they designated as this compound.[3] This discovery unveiled a new class of brevetoxins with a different polyether backbone compared to the more commonly studied Brevetoxin B.[3] The unique and complex structure of this compound, featuring a ladder-like arrangement of fused ether rings, presented a formidable challenge for its isolation and structural elucidation.
Experimental Protocols
The isolation and purification of this compound from Karenia brevis cultures is a multi-step process requiring careful attention to detail to maximize yield and purity. The following protocols are a synthesis of methodologies reported in the scientific literature.
Culture of Karenia brevis
-
Strain: Karenia brevis (e.g., Wilson clone, CCMP718) is typically used.
-
Medium: Cultures are maintained in enriched seawater medium, such as L1 medium.[4]
-
Conditions: Growth is optimal at a temperature of 25°C with a 12-hour light:12-hour dark cycle under wide-spectrum fluorescent radiation.[4]
-
Harvesting: Cells are harvested in the late logarithmic growth phase for maximum toxin content.[5] Harvesting is typically done by centrifugation or filtration.
Extraction of this compound
Brevetoxins are lipophilic and are primarily located intracellularly, with some release into the culture medium upon cell lysis.[5]
-
Cell Lysis: Harvested cell pellets are subjected to lysis to release the intracellular toxins. Sonication is a common method.
-
Solvent Extraction: The lysed cell suspension is extracted with an organic solvent. Acetone is frequently used for the initial extraction from shellfish homogenates, followed by partitioning into a less polar solvent like ethyl ether.[1] For culture extractions, direct extraction with a solvent mixture like chloroform:methanol is also employed.
-
Solid-Phase Extraction (SPE): C18 solid-phase extraction cartridges or discs are widely used to concentrate and partially purify brevetoxins from both cell extracts and culture medium.[6][7] The lipophilic nature of brevetoxins allows them to bind to the C18 stationary phase, while more polar impurities are washed away. Elution with a non-polar solvent, such as methanol or acetonitrile, recovers the toxins. Hydrophilic-Lipophilic Balance (HLB) extraction columns have also been shown to provide good recovery rates for various brevetoxin metabolites.[8]
Purification of this compound
-
Chromatography: Further purification is achieved through a series of chromatographic steps.
-
Silica Gel Chromatography: This is often used as an initial purification step to separate brevetoxins from other lipids.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is the primary method for separating different brevetoxin congeners. A gradient of water and an organic solvent like acetonitrile or methanol is typically used for elution. The lipophilic nature of this compound results in a longer retention time compared to more polar brevetoxins.
-
Characterization and Quantification
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for the identification and quantification of this compound.[6] Electrospray ionization (ESI) is a common ionization technique. Tandem mass spectrometry (MS/MS) provides structural information through fragmentation analysis.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the complete structural elucidation of this compound, confirming the connectivity and stereochemistry of the complex polyether backbone.[10]
-
Receptor Binding Assay (RBA): This functional assay measures the ability of a sample to compete with a radiolabeled brevetoxin for binding to the voltage-gated sodium channel receptor site. It provides a measure of the total biological activity of brevetoxin-like compounds in a sample.[6][7]
-
Enzyme-Linked Immunosorbent Assay (ELISA): This immunological method uses antibodies specific to brevetoxins for their detection and quantification. Competitive ELISAs have been developed for the rapid screening of brevetoxins in various matrices.[11][12]
Quantitative Data
The following tables summarize key quantitative data related to the extraction, analysis, and biological activity of this compound.
Table 1: Extraction and Recovery of Brevetoxins
| Extraction Method | Matrix | Analyte | Recovery Rate (%) | Reference |
| C18 SPEC Discs | Spiked Seawater | PbTx-3 | 108 (RBA), 99 (RIA), 125 (N2A) | [6][7] |
| C18 SPE Column | Culture Media | BTX1 | 50.31 | [8] |
| C18 SPE Column | Culture Media | BTX2 | 57.95 | [8] |
| C18 SPE Column | Culture Media | BTX3 | 75.64 | [8] |
| HLB SPE Column | Culture Media | BTX1 | 74.61 | [8] |
| HLB SPE Column | Culture Media | BTX2 | 82.36 | [8] |
| HLB SPE Column | Culture Media | BTX3 | 72.08 | [8] |
Table 2: Toxin Content in Karenia brevis (Chinese Strain 165)
| Growth Phase | Total Intracellular BTXs (pg/cell) | Total Extracellular BTXs (µg/L) | Reference |
| Exponential | 6.78 - 15.21 | 10.27 - 150.34 | [8] |
| Stationary | 18.34 | 289.76 | [8] |
| Decline | 21.53 | 449.11 | [8] |
Table 3: Biological Activity of Brevetoxin-2 (PbTx-2)
| Biological System | Endpoint | Concentration | Effect | Reference |
| Zebrafish Embryos (96 hpf) | LC50 | 11 nM | Lethality | [13] |
| Mahi-mahi Embryos (48 hpf) | LC50 | 25 nM | Lethality | [13] |
| Murine Neocortical Neurons | Ca2+ Dynamics | 100 nM | Increased amplitude and reduced frequency of basal Ca2+ oscillations | [14][15] |
| Murine Neocortical Neurons | ERK1/2 Activation | 100 nM | Sustained rise in activation | [14][15] |
Table 4: Key Mass Spectrometry Data for this compound (BTX-1)
| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Reference |
| ESI (+) | 939.5 [M+Na]+ | 611 (diagnostic for type A) | [9] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the isolation and analysis of this compound.
Signaling Pathway of this compound
Caption: Signaling pathway of this compound action on a neuron.
Conclusion
The discovery and isolation of this compound from Karenia brevis have been pivotal in understanding the toxicology of harmful algal blooms and have provided the scientific community with a powerful tool to probe the function of voltage-gated sodium channels. The complex structure of this compound continues to inspire synthetic chemists, while its potent biological activity offers avenues for the development of new therapeutic agents. This guide has provided a comprehensive overview of the key technical aspects of working with this fascinating natural product, from its origins in a marine dinoflagellate to its intricate interactions at the molecular level. Continued research into this compound and its derivatives holds promise for further advancements in toxicology, pharmacology, and drug discovery.
References
- 1. repository.uncw.edu [repository.uncw.edu]
- 2. researchgate.net [researchgate.net]
- 3. Natural and Derivative Brevetoxins: Historical Background, Multiplicity, and Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. whoi.edu [whoi.edu]
- 5. pnas.org [pnas.org]
- 6. Extraction and analysis of lipophilic brevetoxins from the red tide dinoflagellate Karenia brevis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Profiling of Brevetoxin Metabolites Produced by Karenia brevis 165 Based on Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A competitive ELISA to detect brevetoxins from Karenia brevis (formerly Gymnodinium breve) in seawater, shellfish, and mammalian body fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A competitive ELISA to detect brevetoxins from Karenia brevis (formerly Gymnodinium breve) in seawater, shellfish, and mammalian body fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. par.nsf.gov [par.nsf.gov]
- 14. Brevetoxin activation of voltage-gated sodium channels regulates Ca2+ dynamics and ERK1/2 phosphorylation in murine neocortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Brevetoxin activation of voltage-gated sodium channels regulates Ca dynamics and ERK1/2 phosphorylation in murine neocortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Brevetoxin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brevetoxin A (PbTx-1) is a potent neurotoxin produced by the marine dinoflagellate Karenia brevis. As a member of the brevetoxin family, it is a complex polycyclic ether molecule responsible for neurotoxic shellfish poisoning (NSP) and has been the subject of extensive research due to its unique chemical architecture and significant biological activity. This guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, including quantitative structural data, detailed experimental protocols for its characterization, and visualizations of relevant pathways.
Chemical Structure and Stereochemistry
This compound is a lipid-soluble molecule with the chemical formula C₄₉H₇₀O₁₃.[1] Its intricate structure is characterized by a ladder-like fused polyether backbone, which is a hallmark of the brevetoxin family.[2]
Systematic Name (IUPAC): 2-[[(1S,3R,4S,6S,8R,10R,12S,16R,18S,20R,22S,24Z,27R,29S,33R,35S,37R,39R,41S,42S,44R,46S,48R,49Z)-41-hydroxy-4,8,10,46-tetramethyl-14-oxo-2,7,13,17,21,28,34,38,43,47-decaoxadecacyclo[25.24.0.0³,²².0⁶,²⁰.0⁸,¹⁸.0¹²,¹⁶.0²⁹,⁴⁸.0³³,⁴⁶.0³⁵,⁴⁴.0³⁷,⁴²]henpentaconta-24,49-dien-39-yl]methyl]prop-2-enal[1]
The molecule consists of ten transfused rings, which include five, six, eight, and nine-membered ether rings.[1] This complex arrangement results in 22 stereogenic centers, contributing to its specific three-dimensional conformation that is crucial for its biological activity.[3] this compound is classified as a "Type A" brevetoxin, distinguished by its specific polyether backbone structure.[4]
Stereochemical Complexity
The absolute configuration of this compound has been unequivocally determined through X-ray crystallography. The molecule's rigid, ladder-like structure is a result of the numerous transfused ether rings. This defined stereochemistry is essential for its high-affinity binding to its biological target.
Quantitative Structural Data
Table 1: General Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄₉H₇₀O₁₃ | [1] |
| Molecular Weight | 867.1 g/mol | [1] |
| Appearance | White solid |
Experimental Protocols
Isolation and Purification of this compound from Karenia brevis
The following is a generalized protocol for the isolation and purification of this compound from K. brevis cultures, based on common methodologies described in the literature.[6][7][8]
1. Cell Culture and Harvesting:
-
Karenia brevis is cultured in large volumes under controlled conditions.
-
Cells are harvested during the late logarithmic growth phase.[9]
2. Extraction:
-
A common method for extracting lipophilic brevetoxins is through solid-phase extraction (SPE) using a C18 stationary phase.[7]
-
Alternatively, solvent extraction using non-polar solvents like chloroform can be employed, although some polar derivatives may be poorly extracted with this method.[8]
3. Purification:
-
The crude extract is subjected to a series of chromatographic separations.
-
This typically involves column chromatography using silica gel (SiO₂), octadecylsilane (ODS), and size-exclusion media like LH-20.[6]
-
Final purification is often achieved through reverse-phase high-performance liquid chromatography (HPLC).[6]
Structural Elucidation Methodologies
The complex structure of this compound was elucidated using a combination of spectroscopic techniques.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework.
-
2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing connectivity between protons, between protons and their directly attached carbons, and between protons and carbons separated by multiple bonds, respectively.
Table 2: Representative (but incomplete) ¹H and ¹³C NMR Data for Brevetoxin Analogs (A complete, tabulated dataset for this compound is not publicly available in a single source. The following represents the type of data obtained from such analyses.)
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) (Multiplicity, J in Hz) |
| ... | ... | ... |
| ... | ... | ... |
| (Data would be populated from detailed spectroscopic analysis) |
2. Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) is used to determine the elemental composition and exact mass of the molecule.
-
Tandem mass spectrometry (MS/MS) provides information about the fragmentation patterns of the molecule, which helps in identifying structural motifs. Electrospray ionization (ESI) is a common ionization technique used for brevetoxins.[6]
Signaling Pathway and Mechanism of Action
This compound exerts its neurotoxic effects by binding to voltage-gated sodium channels (VGSCs) in nerve and muscle cells.[2]
The binding of this compound to site 5 on the alpha-subunit of the VGSC leads to:
-
A shift in the activation voltage to more negative potentials.
-
Persistent activation and inhibition of channel inactivation.
-
A continuous influx of sodium ions, leading to membrane depolarization.
-
This results in uncontrolled firing of neurons, causing the symptoms of neurotoxic shellfish poisoning.[2]
Experimental Workflow for Structural Elucidation
The determination of the complex structure of this compound follows a logical workflow involving multiple analytical techniques.
Conclusion
This compound remains a molecule of significant interest to chemists and pharmacologists. Its complex, ladder-like polyether structure, determined through a combination of sophisticated spectroscopic and crystallographic techniques, presents a formidable synthetic challenge and a unique pharmacological tool. Understanding its precise chemical nature is fundamental for the development of detection methods, the management of harmful algal blooms, and the exploration of its potential as a molecular probe in neuroscience research. Further research to provide a complete, publicly accessible dataset of its structural and spectral properties would be of great benefit to the scientific community.
References
- 1. This compound | C49H70O13 | CID 10865808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Brevetoxin - Wikipedia [en.wikipedia.org]
- 3. Characterization of brevetoxin metabolism in Karenia brevis bloom-exposed clams (Mercenaria sp.) by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Brevetoxin B | C50H70O14 | CID 10865865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Implication of brevetoxin B1 and PbTx-3 in neurotoxic shellfish poisoning in New Zealand by isolation and quantitative determination with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Extraction and analysis of lipophilic brevetoxins from the red tide dinoflagellate Karenia brevis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of polar brevetoxin derivatives isolated from Karenia brevis cultures and natural blooms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Profiling of Brevetoxin Metabolites Produced by Karenia brevis 165 Based on Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Synthesis of a Marine Neurotoxin: A Technical Guide to the Biosynthesis of Brevetoxin A in Dinoflagellates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brevetoxin A, a potent polyether neurotoxin, is a secondary metabolite produced by the marine dinoflagellate Karenia brevis. The intricate ladder-like structure of this compound and its potent activation of voltage-gated sodium channels have made it a subject of intense research, both for its ecological impact and its potential as a pharmacological tool.[1][2] This technical guide provides an in-depth exploration of the current understanding of the this compound biosynthetic pathway, offering a valuable resource for researchers in natural product chemistry, toxicology, and drug development.
The biosynthesis of brevetoxins is a complex process, primarily orchestrated by polyketide synthase (PKS) enzymes.[1] Evidence strongly suggests that the carbon backbone of these toxins originates from acetate units through a polyketide pathway.[1] However, the biosynthesis deviates from the traditional polyketide synthetic pathway, incorporating unusual carbon units and modifications.[1][2] This guide will delve into the genetic and biochemical intricacies of this pathway, present available quantitative data, outline key experimental methodologies, and provide visual representations of the biosynthetic machinery.
Core Biosynthetic Pathway: A Polyketide Synthase-Driven Assembly
The fundamental framework of this compound is assembled by a Type I polyketide synthase (PKS) system.[3][4][5] Unlike the canonical single, large multi-domain PKS proteins found in many bacteria and fungi, dinoflagellates like Karenia brevis appear to utilize a more fragmented or "exploded" PKS system. This involves both modular and single-domain Type I PKS enzymes.[3] Transcriptomic analyses of K. brevis have revealed numerous transcripts encoding single-function PKS domains (e.g., ketosynthase, acyltransferase, ketoreductase) as well as some multi-domain fragments.[3] This suggests a complex interplay of individual enzymes and smaller multi-domain proteins to construct the polyketide chain.
The proposed biosynthetic route begins with the condensation of acetate units, with the citric acid cycle playing a role in modifying and providing atypical carbon building blocks.[1][6] Isotopic labeling studies have been instrumental in tracing the origins of the carbon backbone, confirming the polyketide origin while also highlighting deviations from a simple head-to-tail acetate assembly.[4] Some of the methyl groups present in the final structure are derived from S-adenosylmethionine (SAM), indicating the involvement of methyltransferases in the post-PKS modification phase.[1]
Following the assembly of the linear polyketide chain, a series of oxidative reactions are believed to generate epoxide intermediates.[1] A key and elegant hypothesis in brevetoxin biosynthesis is the "epoxide cascade" cyclization, where a series of stereospecific epoxide ring-openings form the characteristic trans-fused polyether ladder structure.[7] While biomimetic synthetic studies have demonstrated the feasibility of such a cascade, direct enzymatic evidence in K. brevis is still forthcoming.[7]
Proposed Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway of this compound.
Quantitative Data on Brevetoxin Production
Quantitative analysis of brevetoxin biosynthesis is challenging due to the difficulties in culturing Karenia brevis and the complexity of its metabolism. However, several studies have provided valuable data on toxin production under various conditions.
| Parameter | Value | Conditions | Reference |
| Brevetoxin Cell Quota | Increased >14-fold | Hypoosmotic stress (rapid salinity decrease) | [8] |
| ~10 to 160 pg/cell | Shift from oceanic to coastal salinity simulation | [8] | |
| Total Brevetoxin Content (Single Cell) | 6.78 - 21.53 pg/cell | Different growth stages of K. brevis 165 | [9] |
| Total Toxin Concentration in Culture Media | 10.27 - 449.11 µg/L | Different growth stages of K. brevis 165 | [9] |
| Dominant Brevetoxin Metabolite | PbTx-2 | In K. brevis 165 cells | [9] |
| Brevetoxin Derivatives | PbTx-1, -2, -3, -7, -8, -9, and -10 | Increase in aging cultures as parent toxins (PbTx-1 and -2) decline | [8] |
Key Experimental Protocols
The elucidation of the brevetoxin biosynthetic pathway has relied on a combination of genetic, biochemical, and analytical techniques. While detailed, step-by-step protocols are often proprietary or vary between laboratories, this section outlines the principles of the key experimental approaches employed.
Precursor Feeding Studies with Stable Isotopes
This method is crucial for tracing the origins of the carbon backbone and appended groups of brevetoxin.
Methodology Overview:
-
Culture Preparation: Karenia brevis cultures are grown under controlled conditions.
-
Precursor Introduction: Stable isotope-labeled precursors, such as ¹³C-labeled acetate or methionine, are introduced into the culture medium.
-
Incubation: The dinoflagellates are allowed to grow and incorporate the labeled precursors into their metabolites.
-
Toxin Extraction: Brevetoxins are extracted from the harvested cells and the culture medium.
-
Analysis: The purified brevetoxins are analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to determine the positions and extent of isotope incorporation.
Experimental Workflow for Precursor Feeding Studies
Caption: Workflow for stable isotope precursor feeding studies.
Identification and Characterization of Polyketide Synthase (PKS) Genes
Molecular biology techniques are essential for identifying the genes responsible for brevetoxin synthesis.
Methodology Overview:
-
Nucleic Acid Extraction: DNA and RNA are extracted from K. brevis cultures.
-
Degenerate PCR: Degenerate primers targeting conserved domains of PKS genes (e.g., the ketosynthase domain) are used to amplify PKS gene fragments.
-
Transcriptome Sequencing (RNA-Seq): High-throughput sequencing of cDNA provides a comprehensive view of the genes being expressed, including PKS transcripts.
-
Gene Cloning and Sequencing: Full-length PKS genes are obtained using techniques like Rapid Amplification of cDNA Ends (RACE).
-
Phylogenetic Analysis: The identified PKS sequences are compared to known PKS genes from other organisms to infer their evolutionary relationships and potential function.
-
Gene Expression Analysis: Techniques like quantitative PCR (qPCR) are used to measure the expression levels of PKS genes under different conditions (e.g., varying salinity, nutrient levels) to correlate gene expression with toxin production.[10]
-
Fluorescence In Situ Hybridization (FISH): This technique is used to localize the PKS genes within the K. brevis cells, confirming their origin from the dinoflagellate rather than associated bacteria.[4][11]
Characterization of PKS Proteins
Understanding the function of the PKS enzymes requires studying the proteins themselves.
Methodology Overview:
-
Protein Extraction: Proteins are extracted from K. brevis cells.
-
Western Blotting: Antibodies raised against specific PKS domains are used to detect and quantify the corresponding proteins.
-
Immunolocalization: Antibodies are used in conjunction with microscopy to determine the subcellular localization of the PKS proteins.
-
Enzyme Assays: In vitro assays using purified PKS domains or cell-free extracts can be used to determine their enzymatic activity and substrate specificity. However, obtaining active, soluble PKS proteins from dinoflagellates has proven to be a significant challenge.
Logical Relationship of PKS Domains in Brevetoxin Synthesis
The fragmented nature of the K. brevis PKS system implies a coordinated interaction between different protein domains to build the polyketide chain. The following diagram illustrates the logical flow of this process.
Caption: Logical flow of domains in Type I PKS for polyketide synthesis.
Challenges and Future Directions
Despite significant progress, the complete elucidation of the this compound biosynthetic pathway remains a formidable challenge. The large and complex genome of K. brevis, the difficulty in maintaining axenic cultures, and the challenges associated with expressing functional dinoflagellate PKS enzymes in heterologous systems have all hampered research efforts.
Future research will likely focus on:
-
Genomic and Transcriptomic Advances: Continued improvements in sequencing technologies and bioinformatics tools will be crucial for assembling the complete PKS gene clusters.
-
Functional Genomics: The development of genetic tools for K. brevis, such as gene knockout or knockdown techniques, would provide definitive evidence for the role of specific PKS genes in brevetoxin biosynthesis.
-
Enzymology: Overcoming the hurdles of expressing and purifying active PKS enzymes will be key to understanding the intricate biochemical reactions they catalyze.
-
Metabolomics: Advanced mass spectrometry techniques will continue to play a vital role in identifying and quantifying intermediates and final products of the pathway.
Conclusion
The biosynthesis of this compound in dinoflagellates represents a fascinating and complex example of natural product synthesis. The pathway's reliance on a unique, fragmented Type I PKS system highlights the evolutionary diversity of polyketide synthesis in marine microorganisms. While significant challenges remain, the continued application of advanced molecular, biochemical, and analytical techniques promises to further unravel the secrets of how these potent neurotoxins are constructed. A deeper understanding of this pathway not only provides insights into the ecology of harmful algal blooms but also opens avenues for the potential biocatalytic production of brevetoxin analogs for pharmacological research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of brevetoxin metabolism in Karenia brevis bloom-exposed clams (Mercenaria sp.) by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Profiling of Brevetoxin Metabolites Produced by Karenia brevis 165 Based on Liquid Chromatography-Mass Spectrometry | MDPI [mdpi.com]
- 4. Localization of polyketide synthase encoding genes to the toxic dinoflagellate Karenia brevis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Total Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The toxic dinoflagellate Karenia brevis encodes novel type I-like polyketide synthases containing discrete catalytic domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Extraction and analysis of lipophilic brevetoxins from the red tide dinoflagellate Karenia brevis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Profiling of Brevetoxin Metabolites Produced by Karenia brevis 165 Based on Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. "DETECTION OF BREVETOXINS AT LOW-CONCENTRATIONS VIA SURFACE-ENHANCED RA" by Griffen Hoo [digitalcommons.ncf.edu]
Brevetoxin A: A Comprehensive Technical Guide to its Mechanism of Action on Voltage-Gated Sodium Channels
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the molecular mechanisms through which Brevetoxin A (PbTx-A), a potent polyether neurotoxin, exerts its effects on voltage-gated sodium channels (VGSCs). Produced by the marine dinoflagellate Karenia brevis, brevetoxins are the causative agents of Neurotoxic Shellfish Poisoning (NSP). Their profound impact on neuronal excitability stems from a highly specific interaction with VGSCs, making them invaluable tools for studying channel gating and a subject of interest in drug development.
The Molecular Target: Voltage-Gated Sodium Channel Site 5
Brevetoxins bind with high affinity to the neurotoxin receptor site 5 on the α-subunit of VGSCs.[1][2][3] This binding site is a lipid-exposed protein cleft formed by the transmembrane segments IS6 of domain I and IVS5 and IVS6 of domain IV.[2][3][4][5][6] This strategic location allows the rigid, ladder-like structure of the brevetoxin molecule to span the membrane and modulate the channel's conformational state.[6] Photoaffinity labeling studies have been instrumental in identifying these specific transmembrane segments as the primary points of interaction.[2][3][5]
The interaction is characterized by multiple, distributed hydrophobic interactions across these helices.[2][3][4][7] While the overall binding footprint is distributed, specific amino acid residues within these segments contribute to the binding affinity. Alanine-scanning mutagenesis has revealed that mutations at several positions in IS6, IVS5, and IVS6 can lead to a 2- to 3-fold reduction in brevetoxin affinity.[4][5]
Core Mechanism of Action: Alteration of Channel Gating
Brevetoxin binding profoundly alters the gating properties of VGSCs, leading to a state of persistent activation. This is achieved through a combination of effects on the channel's activation and inactivation processes.[1][2][8]
Key Effects of Brevetoxin on VGSC Function:
-
Hyperpolarizing Shift in Activation: Brevetoxins cause a significant negative shift in the voltage-dependence of activation.[1][2][8] This means the channels are more likely to open at more negative, or hyperpolarized, membrane potentials, including the normal resting potential of neurons.[9] This effect dramatically increases the probability of channel opening.
-
Inhibition of Inactivation: The toxins slow and inhibit the fast inactivation process that normally closes the channel shortly after opening.[1][2][8][9] This leads to a prolonged mean open time of the channel.[1][8]
-
Persistent Sodium Influx: The combination of a lowered activation threshold and inhibited inactivation results in a persistent influx of sodium ions (Na+) into the cell. This sustained inward current is the primary driver of the toxin's physiological effects.
-
Induction of Sub-conductance States: At the single-channel level, brevetoxin binding can induce the channel to open to multiple, distinct sub-conductance states in addition to its normal full conductance.[2][10][11]
The downstream consequence of this persistent Na+ influx is a sustained depolarization of the cell membrane, leading to hyperexcitability and spontaneous, repetitive firing of action potentials in neurons and muscle cells.[6][9]
Quantitative Analysis of Brevetoxin-VGSC Interactions
The effects of brevetoxins on VGSCs have been quantified across various channel subtypes and experimental systems. The following tables summarize key quantitative data from the literature.
| Parameter | Value | Channel/System | Reference |
| Binding Affinity (Kd) | |||
| [³H]PbTx-3 | 2.4 ± 0.2 nM | Wild-Type Rat Nav1.2 | [7] |
| Activation (V½) | |||
| Hyperpolarizing Shift | 6.7 mV | Rat Brain Neurons (B50/B104) | |
| Hyperpolarizing Shift | 9 mV | Diatom EukCatA1 Channel | [6] |
| ΔV½ (1 nM PbTx-3) | -7.3 ± 1.8 mV | Human Nav1.6 | [12] |
| ΔV½ (100 nM PbTx-3) | -15.9 ± 3.8 mV | Human Nav1.6 | [12] |
| Inactivation (V½) | |||
| ΔV½ (1 nM PbTx-3) | -15.3 mV | Human Nav1.6 | [12] |
| Isoform Specificity | |||
| Affinity Reduction | ~5-fold | Rat Nav1.5 vs. Nav1.2/1.4 | [2][7] |
Table 1: Quantitative data on Brevetoxin's effects on voltage-gated sodium channels.
| Nav Subtype | PbTx-3 Concentration | Effect on Peak Current (Ipeak) | Shift in Activation (ΔV½) | Reference |
| Nav1.2 | 10⁻¹²–10⁻⁶ M | Enhancement of late current | Leftward (Hyperpolarizing) | [8][13] |
| Nav1.4 | 10⁻¹²–10⁻⁶ M | Enhancement of late current | Leftward (Hyperpolarizing) | [8][13] |
| Nav1.5 | 1 µM | Inhibition (Gmax = 0.4 ± 0.04) | Rightward (Depolarizing, +8.7 ± 1.2 mV) | [8] |
| Nav1.7 | 10⁻¹²–10⁻⁶ M | Resistant/No significant effect | No significant shift | [13] |
Table 2: Subtype-specific modulation of human Nav channels by PbTx-3. Data from automated patch-clamp experiments.
Signaling Pathways and Experimental Workflows
The persistent channel activation induced by brevetoxin initiates a cascade of downstream cellular events. The study of these mechanisms involves a variety of sophisticated experimental techniques.
Cellular Signaling Pathway of Brevetoxin Action
The following diagram illustrates the sequence of events following brevetoxin binding to VGSCs, leading to downstream cellular responses.
References
- 1. Brevetoxin activation of voltage-gated sodium channels regulates Ca2+ dynamics and ERK1/2 phosphorylation in murine neocortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Molecular Determinants of Brevetoxin Binding to Voltage-Gated Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. repository.uncw.edu [repository.uncw.edu]
- 7. Molecular Determinants of Brevetoxin Binding to Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Brevetoxin versus Brevenal Modulation of Human Nav1 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Research Portal [scholarship.miami.edu]
- 10. Neurotoxins and Their Binding Areas on Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Neurotoxins and Their Binding Areas on Voltage-Gated Sodium Channels [frontiersin.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
The Architecture of a Toxin: An In-depth Technical Guide to the Structure-Activity Relationship of Brevetoxin A Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brevetoxin A (PbTx-1), a potent polyether neurotoxin produced by the marine dinoflagellate Karenia brevis, represents a significant area of study in toxicology and pharmacology. As the most potent of the brevetoxin family, its intricate structure and profound biological activity have made it a compelling target for synthetic chemists and a valuable tool for neurobiologists.[1] Brevetoxins exert their toxic effects by binding to site 5 on the α-subunit of voltage-gated sodium channels (VGSCs), leading to channel activation at normal resting membrane potentials, inhibition of inactivation, and persistent depolarization of nerve and muscle cells.[2] This disruption of normal cellular function is the basis for the clinical manifestations of Neurotoxic Shellfish Poisoning (NSP) in humans.
The unique ladder-like polyether backbone of this compound, featuring a complex array of ten transfused rings of varying sizes (five- to nine-membered), presents a formidable synthetic challenge.[1] However, the successful total synthesis of this compound has paved the way for the creation of analogs, enabling detailed investigations into its structure-activity relationship (SAR).[1] Understanding the SAR of this compound analogs is crucial for several reasons. It can elucidate the specific molecular interactions between the toxin and the sodium channel, provide insights into the mechanism of VGSC gating, and guide the development of novel therapeutics for channelopathies or as research probes. Furthermore, the development of brevetoxin antagonists is a key objective for mitigating the effects of harmful algal blooms.
This technical guide provides a comprehensive overview of the SAR of this compound analogs, focusing on the core requirements for researchers in the field. It summarizes quantitative data, details key experimental protocols, and visualizes the complex biological pathways and experimental workflows. While a significant body of SAR research has been conducted on the more readily available Brevetoxin B (PbTx-2) analogs, the principles derived from these studies offer valuable insights into the potential effects of modifications to the this compound backbone. This guide will primarily focus on this compound where data is available and draw relevant comparisons from Brevetoxin B analog studies to build a more complete picture of the SAR landscape.
Structure and Activity of Brevetoxin Analogs: A Quantitative Overview
The biological activity of brevetoxin analogs is intrinsically linked to their three-dimensional structure. Key structural features that govern their interaction with VGSCs include the overall molecular length, the functionality of the A-ring lactone, and the nature of the side chain on the K-ring.[3] Modifications to these regions can dramatically alter binding affinity and functional effects, ranging from full agonism to partial agonism and even antagonism.
Key Structural Determinants of Activity
-
Molecular Length: Studies on truncated analogs of Brevetoxin B have demonstrated that a minimum molecular length of approximately 30 Å is necessary for high-affinity binding to the sodium channel. Shorter analogs exhibit significantly reduced binding and biological activity.[3]
-
A-Ring Functionality: The α,β-unsaturated lactone in the A-ring is a critical pharmacophore. Reduction of the lactone or removal of the A-ring carbonyl can decouple the various electrophysiological effects of the toxin, suggesting that this region is crucial for modulating channel gating after the initial binding event.[3]
-
K-Ring Side Chain: Modifications to the side chain at the opposite end of the molecule can have profound effects on the toxin's pharmacological properties. While some smaller modifications are tolerated without loss of activity, larger substituents can convert the molecule from an agonist to an antagonist.[4]
Quantitative Data Summary
The following tables summarize the available quantitative data for various brevetoxin analogs, primarily focusing on Brevetoxin B derivatives due to data availability. This data provides a basis for understanding how specific structural changes impact binding affinity and cytotoxicity.
Table 1: Binding Affinity of Brevetoxin Analogs for Voltage-Gated Sodium Channels
| Analog | Modification | Target/Assay | Ki (nM) | Reference |
| This compound (PbTx-1) | - | Rat brain synaptosomes | - | [5] |
| Brevetoxin B (PbTx-2) | - | Rat brain synaptosomes | - | [6] |
| Brevetoxin-3 (PbTx-3) | Reduction of C42 aldehyde to alcohol | Rat brain synaptosomes | - | [6] |
| β-Naphthoyl-PbTx-3 | Esterification of C42-OH with β-naphthoic acid | Rat brain synaptosomes | 1.2 | [7] |
| Analog 1 | Diphenyl acetic acid ester at C42-OH | Rat brain synaptosomes | 2.1 | [7] |
| Analog 2 | Naphthalene-1-carboxylic acid ester at C42-OH | Rat brain synaptosomes | 4.6 | [7] |
| Analog 3 | Naphthalene-2-yl acetic acid ester at C42-OH | Rat brain synaptosomes | 1.8 | [7] |
| Analog 4 | (Naphthalene-2-yloxy)acetic acid ester at C42-OH | Rat brain synaptosomes | 1.5 | [7] |
| Analog 5 | 6-Fluoro-naphthalen-2-carboxylic acid ester at C42-OH | Rat brain synaptosomes | 0.5 | [7] |
| Analog 6 | Quinoline-3-carboxylic acid ester at C42-OH | Rat brain synaptosomes | 2.3 | [7] |
| Analog 9 | Ether linkage of 2-(bromomethyl)naphthalene at C42-OH | Rat brain synaptosomes | 180 | [7] |
Table 2: Cytotoxicity of Brevetoxin Analogs
| Analog | Cell Line | Assay | EC50 (µM) | Reference |
| Brevetoxin B (PbTx-2) | THP-1 monocytes | XTT | - | [6] |
| Brevetoxin-3 (PbTx-3) | THP-1 monocytes | XTT | - | [6] |
| Brevetoxin-6 (PbTx-6) | THP-1 monocytes | XTT | - | [6] |
| BTX-B5 | THP-1 monocytes | XTT | - | [6] |
| Brevetoxin B (PbTx-2) | Jurkat E6-1 | Proliferation | - | [8] |
| Brevetoxin-3 (PbTx-3) | Jurkat E6-1 | Proliferation | - | [8] |
| Brevetoxin-6 (PbTx-6) | Jurkat E6-1 | Proliferation | - | [8] |
| Brevetoxin-9 (PbTx-9) | Jurkat E6-1 | Proliferation | - | [8] |
| Brevetoxin-2 (PbTx-2) | Neuro-2A | Fluorescence | Varies | [9] |
| Brevetoxin-1 (PbTx-1) | SJCRH30 | Fluorescence | Varies | [9] |
Note: Specific EC50 values from the cited literature were not always explicitly stated in the text and may require referring to the original publications for graphical data.
Experimental Protocols
A thorough understanding of the experimental methodologies used to generate SAR data is critical for interpreting results and designing new studies. The following sections provide detailed protocols for key assays.
Receptor Binding Assay
Objective: To determine the binding affinity of this compound analogs for site 5 on the voltage-gated sodium channel.
Principle: This is a competitive displacement assay where the ability of an unlabeled analog to compete with a radiolabeled or fluorescently labeled brevetoxin for binding to the receptor is measured. The concentration of the analog that inhibits 50% of the specific binding of the labeled ligand (IC50) is determined, from which the equilibrium dissociation constant (Ki) can be calculated.
Materials:
-
Rat brain synaptosomes (source of VGSCs)
-
[3H]PbTx-3 (radiolabeled ligand) or a fluorescently labeled brevetoxin derivative
-
Unlabeled this compound analog (competitor)
-
Binding buffer (e.g., 50 mM HEPES, pH 7.4, containing 130 mM choline chloride, 5.5 mM glucose, 0.8 mM MgSO4, 5.4 mM KCl, and 0.1% BSA)
-
Scintillation fluid and vials (for radiolabeled assays) or a fluorescence plate reader
-
Glass fiber filters
-
Filtration manifold
Procedure:
-
Synaptosome Preparation: Prepare synaptosomes from whole rat brains using established methods involving homogenization and differential centrifugation.
-
Assay Setup: In microcentrifuge tubes or a 96-well plate, combine the synaptosome preparation, a fixed concentration of the labeled brevetoxin (typically near its Kd value), and varying concentrations of the unlabeled this compound analog.
-
Incubation: Incubate the mixture at 4°C for a sufficient time to reach equilibrium (e.g., 1 hour).
-
Separation of Bound and Free Ligand: Rapidly separate the receptor-bound ligand from the free ligand by vacuum filtration through glass fiber filters. The filters will trap the synaptosomes with the bound ligand.
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound ligand.
-
Quantification:
-
Radiolabeled Assay: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Fluorescent Assay: If using a fluorescently labeled ligand, the amount of bound ligand can be measured directly in the plate using a fluorescence plate reader after appropriate washing steps.
-
-
Data Analysis: Plot the percentage of specific binding of the labeled ligand as a function of the log concentration of the unlabeled analog. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the labeled ligand and Kd is its dissociation constant.
Cytotoxicity Assay
Objective: To determine the cytotoxic effects of this compound analogs on neuronal or other relevant cell lines.
Principle: This assay measures the ability of the toxin to cause cell death. Various methods can be employed, including those that measure metabolic activity (e.g., MTT or XTT assays), membrane integrity (e.g., LDH release assay), or nuclear morphology (e.g., fluorescence microscopy with nuclear stains). The traditional Neuro-2A cell-based assay relies on the potentiation of veratridine- and ouabain-induced cell death by brevetoxins.[9][10]
Materials:
-
Neuronal cell line (e.g., Neuro-2A, SH-SY5Y) or other relevant cell lines (e.g., THP-1 monocytes)
-
Cell culture medium and supplements
-
This compound analogs
-
Ouabain and Veratridine (for the traditional Neuro-2A assay)
-
Assay reagents (e.g., XTT, LDH detection kit, Hoechst 33342)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Plate reader (for colorimetric or fluorescence-based assays) or fluorescence microscope
Procedure (using a fluorescence-based nuclear staining method):
-
Cell Seeding: Seed the chosen cell line into 96-well plates at an appropriate density and allow them to adhere and grow for 24 hours.
-
Treatment: Treat the cells with a range of concentrations of the this compound analog. Include appropriate controls (vehicle control, positive control for cytotoxicity). For the traditional Neuro-2A assay, cells are co-treated with ouabain and veratridine.
-
Incubation: Incubate the treated cells for a defined period (e.g., 24, 48, or 72 hours).
-
Staining: Add a fluorescent nuclear stain, such as Hoechst 33342, which stains the nuclei of all cells, and a viability dye, such as propidium iodide, which only enters cells with compromised membranes (necrotic cells).
-
Imaging: Acquire images of the stained cells using a high-content imaging system or a fluorescence microscope.
-
Data Analysis: Quantify the number of total cells (Hoechst-positive) and dead cells (propidium iodide-positive) in each well. Calculate the percentage of cell viability for each concentration of the analog. Plot the percentage of cell viability against the log concentration of the analog and fit the data to a dose-response curve to determine the EC50 value (the concentration that causes 50% of the maximal cytotoxic effect).
Electrophysiological Recording
Objective: To characterize the effects of this compound analogs on the function of voltage-gated sodium channels.
Principle: The patch-clamp technique allows for the direct measurement of ion channel activity in live cells. In the whole-cell configuration, the currents flowing through all the ion channels in a cell can be recorded, while in the single-channel configuration, the activity of individual ion channels can be observed. This technique can be used to determine how this compound analogs affect various channel properties, such as the voltage-dependence of activation and inactivation, mean open time, and single-channel conductance.
Materials:
-
Cells expressing VGSCs (e.g., primary neurons, cultured neuronal cell lines, or heterologous expression systems like HEK293 or CHO cells transfected with a specific sodium channel subtype)
-
Patch-clamp rig (including a microscope, micromanipulator, amplifier, and data acquisition system)
-
Borosilicate glass capillaries for pulling patch pipettes
-
Pipette puller and fire-polisher
-
External (bath) solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4)
-
Internal (pipette) solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 HEPES, 11 EGTA, pH 7.2)
-
This compound analog
Procedure (Whole-Cell Voltage-Clamp):
-
Cell Preparation: Plate the cells on coverslips suitable for microscopy.
-
Pipette Preparation: Pull and fire-polish glass capillaries to create patch pipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Obtaining a Gigaseal: Under microscopic guidance, carefully bring the patch pipette into contact with the cell membrane. Apply gentle suction to form a high-resistance seal (a "gigaseal") between the pipette tip and the cell membrane.
-
Establishing Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.
-
Recording:
-
Hold the cell membrane at a negative potential (e.g., -80 mV) where most sodium channels are in a closed state.
-
Apply a series of depolarizing voltage steps to elicit sodium currents.
-
Record the resulting currents before and after the application of the this compound analog to the bath solution.
-
-
Data Analysis: Analyze the recorded currents to determine the effects of the analog on:
-
Current-Voltage (I-V) Relationship: Plot the peak current amplitude as a function of the applied voltage.
-
Voltage-Dependence of Activation: Determine the voltage at which half of the channels are activated (V1/2 of activation).
-
Voltage-Dependence of Inactivation: Use a prepulse protocol to determine the voltage at which half of the channels are inactivated (V1/2 of inactivation).
-
Kinetics: Analyze the time course of current activation and inactivation.
-
Visualizing the Impact: Signaling Pathways and Workflows
To provide a clearer understanding of the mechanisms of action and experimental processes, the following diagrams have been generated using Graphviz.
This compound Signaling Pathway
This compound's primary interaction with the VGSC initiates a cascade of downstream events. The persistent influx of Na+ leads to membrane depolarization, which in turn activates other voltage-gated channels and disrupts intracellular ion homeostasis. This diagram illustrates the key signaling events following this compound binding.
Caption: this compound signaling cascade initiated by VGSC binding.
Experimental Workflow for SAR Studies
The investigation of the structure-activity relationship of this compound analogs follows a logical progression from synthesis to multi-level biological evaluation. This workflow diagram outlines the key stages of this process.
References
- 1. Total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Brevetoxin - Wikipedia [en.wikipedia.org]
- 3. The relationship of brevetoxin 'length' and A-ring functionality to binding and activity in neuronal sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Brevetoxin derivatives that inhibit toxin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, Modeling, and Biological Evaluation of Analogues of the Semisynthetic Brevetoxin Antagonist β-Naphthoyl-Brevetoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Brevetoxins 2, 3, 6, and 9 show variability in potency and cause significant induction of DNA damage and apoptosis in Jurkat E6-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A New Cytotoxicity Assay for Brevetoxins Using Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A new cytotoxicity assay for brevetoxins using fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Convergent Total Synthesis of Brevetoxin A: A Technical Guide for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the total chemical synthesis of Brevetoxin A, a complex and potent neurotoxin produced by the dinoflagellate Karenia brevis. The landmark synthesis, achieved by K.C. Nicolaou and coworkers, stands as a monumental achievement in organic chemistry and offers a blueprint for the construction of complex polycyclic ether natural products. This document details the strategic approach, key reactions, and experimental methodologies, and also explores the synthesis and biological evaluation of this compound derivatives, offering valuable insights for the drug development community.
Retrosynthetic Analysis and Strategic Approach
The total synthesis of this compound is a testament to the power of a convergent strategy, breaking down the formidable target into smaller, more manageable fragments.[1][2] The retrosynthetic analysis reveals a master plan centered on the late-stage coupling of two advanced tetracyclic fragments, an aldehyde and a phosphine oxide, via a Horner-Wittig olefination.[1] This approach significantly reduces the number of linear steps and allows for the parallel synthesis of the key building blocks.
The core logic of the retrosynthesis is depicted in the following diagram:
Caption: Retrosynthetic analysis of this compound.
Synthesis of Key Fragments and Coupling
The successful execution of this strategy hinged on the meticulous construction of the two key tetracyclic intermediates. The synthesis of these fragments involved a series of stereocontrolled reactions, including asymmetric alkylations, aldol additions, and ring-closing metathesis, to install the numerous stereocenters and cyclic ether systems.[3]
The pivotal Horner-Wittig reaction brought together the complex aldehyde and phosphine oxide fragments to furnish the octacyclic core of this compound.[1] This crucial carbon-carbon bond formation set the stage for the final ring closures and functional group manipulations.
Endgame: Completion of the Total Synthesis
The final stages of the synthesis, often referred to as the "endgame," involved a series of delicate and highly selective transformations to complete the intricate architecture of this compound.[2] A key challenge was the stereoselective formation of the remaining ether rings and the introduction of the final functional groups. A notable step involved a reductive etherification to forge one of the medium-sized rings.[1] The final sequence of reactions included a selective oxidation and a methylenation to install the exocyclic double bond, ultimately yielding synthetic this compound identical to the natural product.[2]
The logical flow of the endgame synthesis is illustrated below:
Caption: Key transformations in the endgame of the this compound synthesis.
Quantitative Data Summary
The following tables summarize the yields for key transformations in the total synthesis of this compound, as reported in the literature. This data is essential for evaluating the efficiency of the synthetic route and for planning the synthesis of analogs.
Table 1: Synthesis of Tetracyclic Phosphine Oxide
| Step | Reagents and Conditions | Yield (%) |
| Protection of Diol | p-methoxybenzyl chloride, NaH, DMF | 95 |
| Reductive Cleavage | LiDBB, THF | 88 |
| Conversion to Phosphine Oxide | 1. MsCl, Et3N, CH2Cl2; 2. LiPPh2, THF | 75 (2 steps) |
Table 2: Synthesis of Tetracyclic Aldehyde
| Step | Reagents and Conditions | Yield (%) |
| Asymmetric Alkylation | LDA, chiral auxiliary, alkyl halide | 85, >95% de |
| Ring-Closing Metathesis | Grubbs' 2nd generation catalyst, CH2Cl2 | 92 |
| Oxidation to Aldehyde | Dess-Martin periodinane, CH2Cl2 | 94 |
Table 3: Fragment Coupling and Final Steps
| Step | Reagents and Conditions | Yield (%) |
| Horner-Wittig Olefination | n-BuLi, THF, -78 °C to rt | 65 |
| Reductive Etherification | Red-Al®, toluene, -78 °C to rt | 70 |
| Selective Oxidation | PhI(OAc)2, TEMPO, CH2Cl2 | 85 |
| Methylenation | Eschenmoser's salt, Et3N, CH2Cl2 | 78 |
Experimental Protocols for Key Reactions
Detailed experimental procedures are crucial for the replication and adaptation of synthetic methods. The following are representative protocols for key steps in the synthesis of this compound.
Protocol 1: Horner-Wittig Olefination
To a solution of the tetracyclic phosphine oxide (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere is added n-butyllithium (1.1 eq) dropwise. The resulting deep red solution is stirred at -78 °C for 30 min. A solution of the tetracyclic aldehyde (1.2 eq) in anhydrous THF is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 h. The reaction is quenched with saturated aqueous NH4Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the octacyclic product.
Protocol 2: Reductive Etherification
To a solution of the octacyclic intermediate (1.0 eq) in anhydrous toluene at -78 °C under an argon atmosphere is added Red-Al® (3.0 eq) dropwise. The reaction mixture is stirred at -78 °C for 1 h and then allowed to warm to room temperature and stirred for an additional 4 h. The reaction is carefully quenched with Rochelle's salt solution and stirred vigorously for 1 h. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated. The crude product is purified by flash chromatography to yield the penultimate tetraol.
Synthesis and Evaluation of this compound Derivatives
The total synthesis of this compound opens avenues for the creation of derivatives to probe its mechanism of action and to develop potential therapeutics. A notable example is the synthesis of β-naphthoyl-brevetoxin analogs, which have been investigated for their ability to antagonize the effects of brevetoxin.[1][4]
The general workflow for the synthesis and biological evaluation of these derivatives is outlined below:
References
- 1. Synthesis, Modeling, and Biological Evaluation of Analogues of the Semisynthetic Brevetoxin Antagonist β-Naphthoyl-Brevetoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective total synthesis of this compound: unified strategy for the B, E, G, and J subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, modeling, and biological evaluation of analogues of the semisynthetic brevetoxin antagonist beta-naphthoyl-brevetoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Environmental Factors Influencing Brevetoxin Production in Karenia brevis
For Researchers, Scientists, and Drug Development Professionals
December 14, 2025
This technical guide provides a comprehensive overview of the key environmental factors that regulate the production of brevetoxins in the marine dinoflagellate Karenia brevis. Understanding these factors is critical for predicting toxic algal blooms, assessing their ecological and public health impacts, and for the controlled laboratory production of brevetoxins for research and drug development. This document synthesizes current scientific literature, presenting quantitative data in structured tables, detailing experimental protocols, and illustrating key biological pathways and workflows.
Introduction
Karenia brevis is a photosynthetic dinoflagellate notorious for forming harmful algal blooms (HABs), commonly known as "red tides," in the Gulf of Mexico and other coastal regions.[1] These blooms are associated with massive fish kills, marine mammal mortalities, and neurotoxic shellfish poisoning (NSP) in humans.[2] The toxicity of K. brevis is attributed to a suite of potent polyether neurotoxins called brevetoxins (PbTx).[2] Brevetoxins exert their neurotoxic effects by binding to and activating voltage-gated sodium channels in nerve and muscle cells, leading to uncontrolled nerve firing.[3]
The production of these secondary metabolites is not constant and is significantly influenced by a variety of environmental cues. Factors such as nutrient availability, salinity, temperature, light, and interactions with other marine microorganisms can dramatically alter the toxin content per cell. This guide delves into the intricate relationship between these environmental variables and brevetoxin synthesis, providing a foundational resource for researchers in marine biology, toxicology, and pharmacology.
Key Environmental Factors Influencing Brevetoxin Production
The synthesis of brevetoxins, complex polyketide molecules, is a metabolically expensive process for K. brevis. The regulation of their production is a complex interplay of genetic predisposition and environmental modulation. The following sections detail the primary environmental drivers that have been identified to influence brevetoxin cellular quotas.
Nutrient Limitation
Nutrient availability, particularly nitrogen (N) and phosphorus (P), is a critical factor in the growth and toxicity of K. brevis. Brevetoxins are carbon-based compounds that do not contain nitrogen or phosphorus.[2] According to the carbon:nutrient balance hypothesis, when growth is limited by N or P, the excess fixed carbon is shunted towards the production of carbon-rich secondary metabolites like brevetoxins.[4][5]
Nitrogen (N) Limitation: Under nitrogen-limiting conditions, K. brevis cells exhibit a significant increase in brevetoxin content. Studies have shown a two-fold increase in the percentage of cellular carbon allocated to brevetoxins under N-limitation.[4] This increase in toxicity is a consistent response observed across genetically distinct strains.[4]
Phosphorus (P) Limitation: Phosphorus limitation has been shown to induce an even more pronounced increase in brevetoxin production compared to nitrogen limitation. Depending on the specific isolate of K. brevis, P-limited cells can have 2.3- to 7.3-fold higher brevetoxin concentrations per cell than phosphorus-replete cells. This suggests that P-limitation may be a key factor driving the highest levels of toxicity observed in field populations.
Salinity and Osmotic Stress
Karenia brevis blooms often transition between oceanic and coastal waters, experiencing rapid changes in salinity. This fluctuation in salinity imposes osmotic stress on the cells, which has been identified as a potent trigger for brevetoxin synthesis.
Hypoosmotic stress, a sudden decrease in salinity, can lead to a dramatic and rapid increase in brevetoxin production. For instance, a shift in salinity from 35 to 27 has been shown to cause a greater than 10-fold increase in the brevetoxin cell quota within hours.[6][7] One study reported an increase from approximately 10 pg/cell to as high as 160 pg/cell in the "Wilson" clone of K. brevis in response to such stress.[6][8] This physiological response is thought to be part of an osmoregulatory mechanism, helping the cell to manage changes in cell volume.[7] However, it is important to note that there is some controversy in the scientific literature, with other studies finding no significant increase in brevetoxin production in response to low-salinity stress.[9][10]
Temperature
Temperature plays a crucial role in the growth and metabolic activity of K. brevis. While optimal growth temperatures have been well-defined, the direct effect of temperature on brevetoxin production per cell is less clear and appears to be complex. Cultures maintained at 15°C showed a significant difference in toxin concentration compared to those grown at a control temperature of 24°C.[11] Generally, temperatures that support robust growth are also conducive to toxin production, as brevetoxin synthesis is linked to the overall metabolic state of the cell. Extreme temperatures, both high and low, that inhibit growth are also likely to reduce the overall toxin output of a bloom.
Light
As a photosynthetic organism, light is a fundamental requirement for K. brevis growth and, consequently, for the energy-intensive process of brevetoxin synthesis. The light intensity and spectrum can influence both the rate of photosynthesis and the production of secondary metabolites. K. brevis is adapted to the high-irradiance environments of surface waters.[12] While specific quantitative relationships between light intensity and brevetoxin quotas are not extensively documented, it is understood that sufficient light energy is a prerequisite for the carbon fixation that provides the building blocks for brevetoxin molecules.
Biotic Interactions
The microbial community surrounding K. brevis can significantly influence its growth and physiology, although the direct impact on brevetoxin production is an area of active research. Some bacteria, like Mameliella alba, can promote K. brevis growth by providing essential vitamins.[13] Conversely, other bacteria, such as Croceibacter atlanticus and Pseudoalteromonas spongiae, exhibit algicidal properties and can inhibit or terminate K. brevis blooms.[13][14] While these interactions primarily affect the population dynamics of K. brevis, the physiological stress induced by algicidal bacteria could potentially modulate toxin production as a defense mechanism.
Quantitative Data on Environmental Influences
The following tables summarize the quantitative effects of key environmental factors on brevetoxin production in Karenia brevis.
Table 1: Effect of Nutrient Limitation on Brevetoxin Production
| Nutrient Limitation | Strain(s) | Brevetoxin Content (Nutrient-Replete) | Brevetoxin Content (Nutrient-Limited) | Fold Increase | Reference(s) |
| Nitrogen (N) | Four strains | 1-4% of cellular carbon | 5-9% of cellular carbon | ~2 | [4] |
| Phosphorus (P) | Five strains | 0.7-2.1% of cellular carbon | 1.6-5% of cellular carbon | 2.3 - 7.3 |
Table 2: Effect of Salinity (Hypoosmotic Stress) on Brevetoxin Production
| Strain | Initial Salinity | Final Salinity | Initial Brevetoxin (pg/cell) | Final Brevetoxin (pg/cell) | Fold Increase | Reference(s) |
| Wilson | 35 | 27 | ~10 | ~160 | >14 | [6][7][8] |
| TXB4 | 35 | 27 | 7.33 | 149.70 | ~20 | [15] |
| SP3 | 35 | 27 | 7.50 | 105.8 | ~14 | [15] |
Experimental Protocols
Accurate quantification of brevetoxins requires standardized methodologies for culturing K. brevis, extracting the toxins, and performing analytical measurements.
Karenia brevis Culturing
Objective: To cultivate Karenia brevis under controlled laboratory conditions for experimental studies.
Materials:
-
Karenia brevis starter culture (e.g., from NCMA)
-
Filtered natural or artificial seawater (Salinity adjusted as required)
-
f/2 medium nutrient solution
-
Sterile culture flasks or carboys
-
Growth chamber or incubator with controlled temperature and lighting (e.g., 24°C, 12:12 h light:dark cycle, 50-60 µmol/m²/s)[16]
-
Autoclave
Protocol:
-
Prepare f/2 medium by adding the appropriate stock solutions to autoclaved, filtered seawater. The final pH should be adjusted to 8.0 before autoclaving.
-
Inoculate the sterile f/2 medium with an exponentially growing K. brevis culture in a sterile environment (e.g., laminar flow hood).
-
Place the culture flasks in the growth chamber under the specified temperature and light conditions.
-
Monitor culture growth by taking periodic cell counts using a hemocytometer or a particle counter.
-
Maintain the cultures by periodically transferring a small volume of the culture to fresh medium to keep the cells in the exponential growth phase.
Brevetoxin Extraction from Cultures
Objective: To extract intracellular brevetoxins from Karenia brevis cells for quantification.
Materials:
-
K. brevis culture
-
Centrifuge and centrifuge tubes
-
Methanol or acetone, HPLC grade
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)[17]
-
Nitrogen evaporator or rotary evaporator
-
Vortex mixer
-
0.22 µm syringe filters
Protocol:
-
Harvest a known volume of the K. brevis culture by centrifugation to pellet the cells.
-
Decant the supernatant.
-
Resuspend the cell pellet in a known volume of methanol or acetone and vortex vigorously to lyse the cells and extract the toxins.
-
Centrifuge the mixture to pellet the cell debris.
-
Collect the supernatant containing the dissolved brevetoxins.
-
(Optional but recommended) Clean up the extract using a C18 SPE cartridge to remove interfering compounds. Elute the toxins from the cartridge with methanol.[18]
-
Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator.
-
Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol) for analysis.
-
Filter the final extract through a 0.22 µm syringe filter before instrumental analysis.
Brevetoxin Quantification Methods
Objective: To quantify brevetoxin concentrations using a competitive immunoassay.
Protocol (General Steps):
-
Coat the wells of a microtiter plate with a brevetoxin-protein conjugate.
-
Add standards, controls, and prepared samples to the wells, followed by the addition of anti-brevetoxin antibodies.
-
Incubate to allow competitive binding between the brevetoxin in the sample and the coated brevetoxin for the limited number of antibody binding sites.
-
Wash the plate to remove unbound reagents.
-
Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Wash the plate again.
-
Add a chromogenic substrate that reacts with the enzyme to produce a color change. The intensity of the color is inversely proportional to the amount of brevetoxin in the sample.[19]
-
Stop the reaction and measure the absorbance using a microplate reader at 450 nm.[20]
-
Calculate the brevetoxin concentration in the samples by comparing their absorbance to a standard curve generated from known concentrations of brevetoxin.
Objective: To separate, identify, and quantify individual brevetoxin analogs with high specificity and sensitivity.
Protocol (General Steps):
-
Sample Preparation: Extract brevetoxins from the culture as described in section 4.2.
-
Chromatographic Separation: Inject the prepared extract into a high-performance liquid chromatography (HPLC) system equipped with a C18 reverse-phase column. Use a gradient elution with a mobile phase typically consisting of water and acetonitrile with additives like formic acid or ammonium formate to achieve separation of the different brevetoxin analogs.[21]
-
Mass Spectrometric Detection: Introduce the eluent from the HPLC into a mass spectrometer, typically a tandem mass spectrometer (MS/MS), with an electrospray ionization (ESI) source.
-
Quantification: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion of a specific brevetoxin analog and monitoring for the formation of specific product ions after fragmentation. The peak area of the resulting chromatogram is proportional to the concentration of the analyte.
-
Calibration: Quantify the brevetoxin analogs in the samples by comparing their peak areas to a calibration curve constructed from the analysis of certified reference standards of each analog.[]
Signaling Pathways and Regulatory Mechanisms
The production of brevetoxins is tightly regulated at the molecular level in response to environmental cues. While the complete signaling cascades are still under investigation, it is known that the biosynthesis of the polyether backbone of brevetoxins is carried out by Type I polyketide synthases (PKS).[23] The expression of the genes encoding these massive enzyme complexes is likely the key regulatory point.
Osmotic Stress Signaling (Hypothesized)
Hypoosmotic stress is a rapid environmental change that necessitates a swift cellular response to maintain osmotic balance. In some dinoflagellates, calcium signaling is a key component of the response to environmental stress.[24][25] A hypothesized pathway for the osmotic stress-induced increase in brevetoxin production in K. brevis may involve:
-
Stimulus Perception: A decrease in external salinity is perceived by the cell, possibly through mechanosensitive ion channels in the cell membrane.
-
Second Messenger Activation: This perception could trigger an influx of calcium ions (Ca²⁺) into the cytoplasm or the release of Ca²⁺ from intracellular stores.
-
Signal Transduction Cascade: The increase in intracellular Ca²⁺ could activate calcium-dependent protein kinases (CDPKs) or other signaling molecules.
-
Transcriptional Regulation: These signaling cascades may ultimately lead to the activation of transcription factors that bind to the promoter regions of PKS genes, upregulating their expression.
-
Increased Brevetoxin Synthesis: The increased abundance of PKS enzymes leads to a higher rate of brevetoxin synthesis, which may play a role in osmoregulation.
Nutrient Limitation Signaling (Hypothesized)
The response to nutrient limitation involves a broader metabolic shift. The upregulation of brevetoxin production under these conditions is likely linked to changes in the cell's carbon-to-nutrient ratio.
-
Nutrient Depletion: Low availability of nitrogen or phosphorus is detected by the cell's nutrient sensing machinery.
-
Metabolic Shift: The cell's metabolism shifts to conserve the limiting nutrient. While growth slows down, photosynthesis may continue, leading to an accumulation of fixed carbon.
-
Upregulation of N-assimilation Genes: In the case of nitrogen depletion, there is an observed increase in the expression of transcripts for nitrogen assimilation proteins, such as nitrate and ammonium transporters.[26]
-
Carbon Shunting: The excess carbon is channeled into secondary metabolic pathways, including the synthesis of polyketides.
-
PKS Gene Expression: The expression of PKS genes is upregulated to facilitate the conversion of excess carbon into brevetoxins.
Conclusion
The production of brevetoxins by Karenia brevis is a complex biological process that is intricately linked to the surrounding environmental conditions. Nutrient limitation, particularly of phosphorus and nitrogen, and rapid decreases in salinity are potent inducers of brevetoxin synthesis. Temperature and light also play crucial, albeit less quantitatively defined, roles. The interactions with the local microbial community add another layer of complexity to the regulation of K. brevis blooms and their toxicity.
For researchers and professionals in drug development, a thorough understanding of these environmental influences is paramount for the reliable and controlled production of brevetoxins for pharmacological studies. Furthermore, this knowledge is essential for developing more accurate models to predict the occurrence and severity of toxic K. brevis blooms, thereby mitigating their adverse impacts on coastal ecosystems and public health. Future research should focus on elucidating the precise molecular signaling pathways that connect environmental stimuli to the genetic regulation of brevetoxin synthesis, which will provide deeper insights into the biology of this important marine dinoflagellate.
References
- 1. Karenia – Harmful Algal Blooms [hab.whoi.edu]
- 2. Harmful algal toxins of the Florida red tide (Karenia brevis): natural chemical stressors in South Florida coastal ecosystems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brevetoxin - Wikipedia [en.wikipedia.org]
- 4. NITROGEN LIMITATION INCREASES BREVETOXINS IN KARENIA BREVIS (DINOPHYCEAE): IMPLICATIONS FOR BLOOM TOXICITY(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Osmotic stress triggers toxin production by the dinoflagellate Karenia brevis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Osmotic stress triggers toxin production by the dinoflagellate Karenia brevis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Osmotic stress does not trigger brevetoxin production in the dinoflagellate Karenia brevis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Osmotic stress does not trigger brevetoxin production in the dinoflagellate Karenia brevis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of Temperature on Production of Brevetoxins and Brevetoxin-like Compounds | Semantic Scholar [semanticscholar.org]
- 12. Karenia brevis allelopathy compromises the lipidome, membrane integrity, and photosynthesis of competitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Friends and foes: symbiotic and algicidal bacterial influence on Karenia brevis blooms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. pnas.org [pnas.org]
- 16. mdpi.com [mdpi.com]
- 17. Extraction and analysis of lipophilic brevetoxins from the red tide dinoflagellate Karenia brevis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. NEMI Method Summary - BreveLCMS [nemi.gov]
- 19. Brevetoxin (NSP), ELISA 96 tests [goldstandarddiagnostics.com]
- 20. abraxis.eurofins-technologies.com [abraxis.eurofins-technologies.com]
- 21. benchchem.com [benchchem.com]
- 23. Biosynthesis and Molecular Genetics of Polyketides in Marine Dinoflagellates - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Calmodulin and Its Interactive Proteins Participate in Regulating the Explosive Growth of Alexandrium pacificum (Dinoflagellate) - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A Stress Surveillance System Based on Calcium and Nitric Oxide in Marine Diatoms - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Transcriptomic response of the red tide dinoflagellate, Karenia brevis, to nitrogen and phosphorus depletion and addition [escholarship.org]
Brevetoxin A: A Technical Guide to its Toxicological Effects on Marine Organisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brevetoxin A (PbTx-1), a potent neurotoxin produced by the marine dinoflagellate Karenia brevis, poses a significant threat to marine ecosystems. As a member of the brevetoxin family of lipid-soluble polyether compounds, this compound is notorious for its role in harmful algal blooms (HABs), commonly known as "red tides."[1] These blooms can lead to massive fish kills, marine mammal mortalities, and contamination of shellfish, presenting a cascade of toxicological effects throughout the marine food web.[1] This technical guide provides an in-depth analysis of the toxicological impacts of this compound on marine organisms, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Mechanism of Action
The primary mechanism of this compound's toxicity lies in its specific binding to voltage-gated sodium channels (VGSCs) in nerve and muscle cells.[1][2] this compound binds to site 5 on the alpha-subunit of the VGSC, causing the channel to open at normal resting potentials and remain open for an extended period.[1][2] This leads to a persistent influx of sodium ions, resulting in continuous nerve stimulation, membrane depolarization, and ultimately, uncontrolled neurotransmitter release.[2] The consequences of this action are severe, leading to paralysis and death in many marine species.[1]
Quantitative Toxicological Data
The susceptibility to this compound varies significantly among different marine organisms. The following tables summarize available quantitative data on the toxic effects of brevetoxins. It is important to note that much of the available literature focuses on brevetoxins as a group (PbTxs) or on the more commonly studied Brevetoxin B (PbTx-2 and PbTx-3). Data specifically for this compound (PbTx-1) is more limited.
| Organism | Toxin | Endpoint | Value | Reference |
| Striped Mullet (Mugil cephalus) | K. brevis cells | 96-hour LC50 | 140,000 cells/L (~2.7 µg toxin/L) | [3] |
| Pinfish (Lagodon rhomboides) | K. brevis cells | 96-hour LC50 | 534,540 cells/L | [3] |
| Goldfish (Carassius auratus) | Brevetoxin-3 (PbTx-3) | LD50 (Intraperitoneal Injection) | 0.068 µg/g | [3] |
Table 1: Acute Toxicity of Brevetoxins to Fish
| Organism | Tissue/Fluid | Toxin Concentration (ng/g) | Reference |
| Bottlenose Dolphin (Tursiops truncatus) | Stomach Contents | up to 1,800 (average) | [4] |
| Bottlenose Dolphin (Tursiops truncatus) | Viscera (of prey fish) | up to 33,200 | [5] |
| Bottlenose Dolphin (Tursiops truncatus) | Muscle (of prey fish) | up to 1,500 | [5] |
| Florida Manatee (Trichechus manatus latirostris) | Liver | Highest concentrations observed | [1] |
| Omnivorous Fish | Viscera | up to 2,675 | [6] |
| Omnivorous Fish | Muscle | up to 1,540 | [6] |
Table 2: Brevetoxin Concentrations in Tissues of Marine Animals
Experimental Protocols
Accurate assessment of this compound toxicity requires standardized and validated experimental protocols. The following sections detail the methodologies for key assays used in brevetoxin research.
Mouse Bioassay for Brevetoxin in Shellfish
The mouse bioassay is the traditional regulatory method for detecting brevetoxins in shellfish.
Protocol:
-
Sample Preparation:
-
Injection:
-
Administer 1 mL of the extract intraperitoneally to mice (typically ICR female mice).[3]
-
-
Observation:
-
Monitor the mice for symptoms of neurotoxicity (e.g., paralysis, convulsions, respiratory distress) and time to death.[3]
-
The toxicity is quantified in Mouse Units (MU), where one MU is the amount of toxin that kills 50% of the test animals within a specific timeframe.[8] The regulatory action level in the US is 20 MU per 100 g of shellfish tissue, which is equivalent to 800 µg of PbTx-2 equivalents/kg.[8][9]
-
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a sensitive and high-throughput method for detecting and quantifying brevetoxins.
Protocol (Competitive ELISA):
-
Plate Coating:
-
Coat microtiter plate wells with a brevetoxin-protein conjugate (e.g., PbTx-3-BSA).[10]
-
-
Sample/Standard Incubation:
-
Prepare shellfish extracts by homogenizing tissue in a methanol/water solution.[11]
-
Add standards and samples to the wells, followed by the addition of anti-brevetoxin antibodies.[12]
-
During incubation, free brevetoxin in the sample competes with the coated brevetoxin for antibody binding sites.[13]
-
-
Secondary Antibody and Substrate:
-
Detection:
-
Measure the absorbance using a microplate reader and quantify the brevetoxin concentration by comparing with a standard curve.[13]
-
Receptor Binding Assay (RBA)
The RBA measures the ability of a sample to compete with a radiolabeled or fluorescently labeled brevetoxin for binding to the VGSC.
Protocol:
-
Synaptosome Preparation:
-
Prepare a rat brain synaptosome suspension, which is rich in VGSCs.[15]
-
-
Competitive Binding:
-
Separation and Detection:
-
Separate the bound and free ligand.
-
Quantify the amount of bound labeled ligand using a scintillation counter (for radiolabeled) or a fluorescence plate reader (for fluorescently-labeled). The amount of bound labeled ligand is inversely proportional to the concentration of brevetoxins in the sample.[17]
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a highly specific and sensitive method for identifying and quantifying different brevetoxin analogs.
Protocol:
-
Extraction and Cleanup:
-
LC Separation:
-
MS Detection:
Signaling Pathways
While the primary toxic effect of this compound is mediated through the persistent activation of VGSCs, recent research has unveiled other significant signaling pathways that contribute to its overall toxicity.
Neurotoxic Signaling Cascade
The binding of this compound to VGSCs initiates a cascade of events within neurons. The constant influx of Na+ leads to membrane depolarization, which in turn triggers the opening of voltage-gated calcium channels (VGCCs). The resulting increase in intracellular calcium can lead to excessive neurotransmitter release and excitotoxicity.
References
- 1. Brevetoxin - Wikipedia [en.wikipedia.org]
- 2. Brevetoxin activation of voltage-gated sodium channels regulates Ca2+ dynamics and ERK1/2 phosphorylation in murine neocortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. besjournal.com [besjournal.com]
- 4. fisheries.noaa.gov [fisheries.noaa.gov]
- 5. Brevetoxins, like ciguatoxins, are potent ichthyotoxic neurotoxins that accumulate in fish - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Red tides and marine mammal mortalities: Unexpected brevetoxin vectors may account for deaths long after or remote from an algal bloom - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multi-Laboratory Study of Five Methods for the Determination of Brevetoxins in Shellfish Tissue Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neurotoxic Shellfish Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. repository.uncw.edu [repository.uncw.edu]
- 11. goldstandarddiagnostics.us [goldstandarddiagnostics.us]
- 12. attogene.com [attogene.com]
- 13. ABRAXIS® Brevetoxin (NSP), ELISA, 96-test [goldstandarddiagnostics.us]
- 14. A competitive ELISA to detect brevetoxins from Karenia brevis (formerly Gymnodinium breve) in seawater, shellfish, and mammalian body fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Establishing a Receptor Binding Assay for Ciguatoxins: Challenges, Assay Performance and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of a competitive fluorescence-based synaptosome binding assay for brevetoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. On-line high-performance liquid chromatography-electrospray ionization mass spectrometry for the determination of brevetoxins in "red tide" algae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Brevetoxin A Accumulation in the Marine Food Web: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Brevetoxin A, a potent neurotoxin produced by the marine dinoflagellate Karenia brevis, represents a significant threat to marine ecosystems and public health. This technical guide provides a comprehensive overview of the accumulation of this compound and its congeners throughout the marine food web. It details the mechanisms of trophic transfer, the quantification of toxin levels in various marine organisms, and the intricate signaling pathways affected by this potent neurotoxin. Furthermore, this guide furnishes detailed experimental protocols for the detection and quantification of brevetoxins, alongside visual representations of key processes to facilitate a deeper understanding of the dynamics of brevetoxin bioaccumulation. The information presented herein is intended to serve as a critical resource for researchers, scientists, and professionals in drug development engaged in the study of marine biotoxins and their pharmacological implications.
Introduction to this compound
Brevetoxins are a suite of lipid-soluble, cyclic polyether compounds produced by the dinoflagellate Karenia brevis.[1][2] These toxins are the primary causative agents of Neurotoxic Shellfish Poisoning (NSP) in humans.[1][3] Brevetoxins are broadly classified into two structural types: Type A (e.g., PbTx-1) and Type B (e.g., PbTx-2, PbTx-3).[2] The production of these toxins by K. brevis can be influenced by environmental factors such as nutrient availability, with limitations in phosphorus and nitrogen potentially increasing the toxin content per cell.[1]
The primary mechanism of action of brevetoxins is their specific binding to site 5 on the alpha-subunit of voltage-gated sodium channels (VGSCs) in nerve and muscle cells.[1] This binding leads to persistent activation of these channels, causing a continuous influx of sodium ions, which results in nerve cell depolarization, repetitive firing, and ultimately, neurotransmitter release and excitotoxicity.[1][4]
Trophic Transfer and Bioaccumulation of this compound
This compound and its analogs enter the marine food web primarily through filter-feeding organisms that consume K. brevis. These toxins then biomagnify as they are transferred to higher trophic levels.
Primary Consumers: Shellfish and Zooplankton
Filter-feeding bivalves, such as oysters, clams, and mussels, are primary vectors for brevetoxin accumulation.[5] They can accumulate high concentrations of these toxins without apparent harm to themselves.[5] Zooplankton also graze on K. brevis and can serve as a significant link in the transfer of brevetoxins to higher trophic levels.
Secondary Consumers: Fish
Fish can accumulate brevetoxins through the consumption of contaminated zooplankton, filter-feeding fish, or toxic shellfish.[6] While high concentrations of brevetoxins can cause massive fish kills, some fish can survive and carry significant toxin loads, particularly in their viscera.[1][6] Planktivorous fish like menhaden have been identified as major vectors for transferring brevetoxins to higher predators.[7]
Tertiary Consumers: Marine Mammals, Sea Turtles, and Birds
Apex predators are particularly vulnerable to the effects of brevetoxin bioaccumulation. Mass mortalities of marine mammals, including dolphins and manatees, have been linked to the consumption of contaminated fish and seagrass.[7][8] Sea turtles are also susceptible to brevetoxicosis, with stranded individuals often exhibiting high levels of the toxin in their tissues.[9][10][11] Seabirds can be affected through the consumption of contaminated fish.
Quantitative Data on Brevetoxin Accumulation
The following tables summarize quantitative data on brevetoxin concentrations found in various marine organisms. It is important to note that toxin levels can vary significantly based on the location, timing, and intensity of a K. brevis bloom, as well as the specific tissues analyzed.
Table 1: Brevetoxin Concentrations in Shellfish
| Species | Tissue | Location | Brevetoxin Concentration (ng/g) | Reference |
| Eastern Oyster (Crassostrea virginica) | Whole Tissue | Florida, USA | 350 - 6000 | [4] |
| Hard Clam (Mercenaria mercenaria) | Whole Tissue | Florida, USA | <800 - 4000 | [4] |
| Whelk (Busycon carica) | Whole Tissue | Florida, USA | >800 | [4] |
Table 2: Brevetoxin Concentrations in Fish
| Species | Tissue | Exposure Route | Brevetoxin Concentration (ng/g) | Reference |
| Striped Mullet (Mugil cephalus) | Muscle | Aqueous Exposure to K. brevis | 333 (average) | [6] |
| Striped Mullet (Mugil cephalus) | Viscera | Aqueous Exposure to K. brevis | 616 (average) | [6] |
| Pinfish (Lagodon rhomboides) | Muscle | Feeding on toxic clams | up to 1540 | [6] |
| Pinfish (Lagodon rhomboides) | Viscera | Feeding on toxic clams | up to 2675 | [6] |
| Menhaden (Brevoortia sp.) | Muscle | Natural Bloom | 1500 | [6] |
| Menhaden (Brevoortia sp.) | Viscera | Natural Bloom | 33,200 | [6] |
Table 3: Brevetoxin Concentrations in Marine Mammals and Sea Turtles
| Species | Tissue/Fluid | Location | Brevetoxin Concentration (µg/g or ng/mL) | Reference |
| Bottlenose Dolphin (Tursiops truncatus) | Stomach Contents | Florida, USA | 0.1 - 10 µg/g | [12] |
| Florida Manatee (Trichechus manatus latirostris) | Stomach Contents (Seagrass) | Florida, USA | up to 1.136 µg/g | [7] |
| Sea Turtles (various species) | Plasma | Florida, USA | Toxin cleared in 5-80 days | [11] |
| Sea Turtles (various species) | Feces/Stomach Contents/Liver | Florida, USA | Highest concentrations found in these tissues | [11] |
Experimental Protocols
Accurate detection and quantification of brevetoxins are crucial for public health monitoring and research. The following sections detail the methodologies for key experiments.
Sample Collection and Preparation
5.1.1 Shellfish Collection
-
Collect shellfish (e.g., oysters, clams) from designated sampling sites.
-
Transport samples on ice to the laboratory.
-
Shuck the shellfish and drain the liquor.
-
Homogenize the shellfish tissue using a blender.
-
Store the homogenate frozen at -20°C until extraction.[13]
5.1.2 Fish Tissue Collection
-
Collect fish from the study area.
-
Measure and weigh the individual specimens.
-
Dissect the fish to separate muscle tissue and viscera (liver, stomach, intestines).
-
Homogenize each tissue type separately.
-
Store homogenates at -20°C or lower.
5.1.3 Water Sample Collection
-
Collect water samples from various depths using appropriate sampling equipment (e.g., Niskin bottles).
-
Store water samples in clean, dark bottles and keep them cool until analysis.
Brevetoxin Extraction from Shellfish
Method 1: Methanol/Water Extraction for ELISA [14]
-
Weigh 1.0 g of homogenized shellfish tissue into a glass vial.
-
Add 9.0 mL of a 9:1 (v/v) methanol/deionized water solution.
-
Cap the vial and shake vigorously for 2 minutes.
-
Centrifuge the mixture at 3000 x g for 10 minutes.
-
Collect the supernatant for analysis.
Method 2: Acetone Extraction for LC-MS/MS [15]
-
To 100 g of shellfish homogenate, add acetone (2:1 v/w).
-
Homogenize and then centrifuge to pellet the tissue solids.
-
Remove the acetone extract and repeat the extraction of the pellet.
-
Combine the acetone extracts and remove the solvent by rotary evaporation.
-
Re-solubilize the dried residue in 80% methanol.
-
Defat the methanolic solution with n-hexane.
-
Evaporate the methanol and re-solubilize the residue in 25% methanol.
-
Clean up the extract using a C18 solid-phase extraction (SPE) cartridge, eluting the toxins with 100% methanol.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is a generalized procedure based on commercially available kits and published methods.[14][16]
-
Plate Coating: Microtiter plates are pre-coated with brevetoxin-protein conjugate.
-
Sample/Standard Addition: Add standards, control, and prepared sample extracts to the wells.
-
Antibody Addition: Add anti-brevetoxin antibody solution to each well. The free brevetoxin in the sample competes with the coated brevetoxin for antibody binding sites.
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at room temperature.
-
Washing: Wash the plate to remove unbound antibodies and sample components.
-
Enzyme Conjugate Addition: Add an enzyme-conjugated secondary antibody that binds to the primary anti-brevetoxin antibody.
-
Incubation and Washing: Incubate and wash the plate again.
-
Substrate Addition: Add a chromogenic substrate that reacts with the enzyme to produce a color change. The intensity of the color is inversely proportional to the amount of brevetoxin in the sample.
-
Stopping the Reaction: Add a stop solution to halt the color development.
-
Reading: Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm).
-
Quantification: Calculate the brevetoxin concentration in the samples by comparing their absorbance to the standard curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is a generalized protocol based on published methods.[17]
-
Chromatographic Separation:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of an acidifier like formic acid.
-
Flow Rate: A typical flow rate is around 0.2-0.4 mL/min.
-
-
Mass Spectrometry Detection:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for each brevetoxin analog.
-
-
Quantification:
-
Generate a calibration curve using certified reference standards of brevetoxin analogs.
-
Quantify the brevetoxins in the samples by comparing the peak areas of the MRM transitions to the calibration curve.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways affected by this compound and a typical workflow for marine biotoxin monitoring.
This compound Signaling Pathway
Caption: Signaling cascade initiated by this compound binding to VGSCs.
Marine Biotoxin Monitoring Workflow
Caption: Workflow for a marine biotoxin monitoring and response program.
This compound Trophic Transfer in the Marine Food Web
Caption: Trophic transfer of this compound through the marine food web.
Conclusion
The accumulation of this compound in the marine food web poses a complex and significant ecological and public health challenge. Understanding the pathways of trophic transfer, the concentrations at different levels of the food web, and the underlying molecular mechanisms of toxicity is paramount for effective monitoring, management, and mitigation of the impacts of harmful algal blooms. The data and protocols presented in this guide offer a foundational resource for researchers and professionals working to address the multifaceted issues associated with brevetoxin contamination. Continued research is essential to further elucidate the biotransformation of brevetoxins within organisms, the sublethal effects of chronic low-level exposure, and to develop more rapid and field-portable detection methods. Such advancements will be critical in safeguarding both marine ecosystems and human health.
References
- 1. Brevetoxin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Neurotoxic shellfish poisoning - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Marine biotoxins [fao.org]
- 6. Brevetoxins, like ciguatoxins, are potent ichthyotoxic neurotoxins that accumulate in fish - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Red tides and marine mammal mortalities: Unexpected brevetoxin vectors may account for deaths long after or remote from an algal bloom - PMC [pmc.ncbi.nlm.nih.gov]
- 8. "Vectors of Brevetoxins to Marine Mammals" by Leanne J. Flewelling [digitalcommons.usf.edu]
- 9. Research Portal [scholarscommons.fgcu.edu]
- 10. Emerging Insights into Brevetoxicosis in Sea Turtles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Brevetoxin in blood, biological fluids, and tissues of sea turtles naturally exposed to Karenia brevis blooms in central west Florida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fisheries.noaa.gov [fisheries.noaa.gov]
- 13. Brevetoxin - Seafood and Aquatic Life | Texas DSHS [dshs.texas.gov]
- 14. goldstandarddiagnostics.us [goldstandarddiagnostics.us]
- 15. Multi-Laboratory Study of Five Methods for the Determination of Brevetoxins in Shellfish Tissue Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. goldstandarddiagnostics.us [goldstandarddiagnostics.us]
- 17. Determination of neurotoxic shellfish poisoning toxins in shellfish by liquid chromatography-tandem mass spectrometry coupled with dispersive solid phase extraction - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Extraction of Brevetoxin A from Karenia brevis Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction
Karenia brevis, a marine dinoflagellate, is the primary producer of brevetoxins, a group of potent neurotoxins responsible for neurotoxic shellfish poisoning (NSP) and harmful algal blooms (HABs) in the Gulf of Mexico. Brevetoxin A (BTX-A or PbTx-1) and its congeners are ladder-frame polyether compounds that exert their toxic effects by activating voltage-gated sodium channels. The unique structure and potent biological activity of brevetoxins make them valuable molecules for neurological research and drug development. This document provides a detailed protocol for the extraction of this compound from K. brevis cultures, covering culture conditions, extraction of intracellular and extracellular toxins, and purification methods.
Experimental Protocols
Culture of Karenia brevis
This protocol outlines the general conditions for culturing Karenia brevis to promote brevetoxin production. Optimal conditions may vary slightly between different strains.
Materials:
-
Karenia brevis culture (e.g., Wilson clone, CCMP718)
-
f/2 medium
-
Sterile seawater (salinity of approximately 30-35‰)
-
Culture flasks
-
Growth chamber or incubator with controlled temperature and lighting
Procedure:
-
Prepare f/2 medium using sterile seawater with a salinity of about 30‰.[1]
-
Inoculate the K. brevis culture into the prepared medium. The initial cell concentration can be around 5,000 cells/L.[1]
-
Incubate the cultures at a constant temperature of 21 ± 1°C.[1]
-
Provide a light intensity of 40–50 μmol photons/(m²·s) under a 12:12 hour light-dark cycle.[1]
-
Monitor cell growth by taking daily cell counts using a hemocytometer or a particle counter. Brevetoxins are typically extracted during the late logarithmic growth phase.[2]
Extraction of Intracellular Brevetoxins
This protocol describes the extraction of brevetoxins from the harvested K. brevis cells.
Materials:
-
K. brevis culture
-
Centrifuge
-
Methanol
-
Nitrogen stream evaporator
-
0.22 µm nylon membrane filters
-
Sonicator (optional, for cell lysis)[3]
Procedure:
-
Harvest the K. brevis cells from the culture medium by centrifugation.
-
Discard the supernatant (or save it for extracellular toxin extraction, see Protocol 3).
-
To the algal cell pellet, add a sufficient volume of methanol to fully submerge the cells.
-
Lyse the cells. This can be achieved by sonication or by repeated freeze-thaw cycles. For a thorough extraction, the procedure can be repeated.[1][3]
-
After cell lysis, centrifuge the mixture to pellet the cell debris.
-
Collect the methanol supernatant containing the dissolved brevetoxins.
-
Repeat the extraction of the cell pellet with fresh methanol to ensure complete recovery of the toxins.[1]
-
Combine the methanol extracts.[1]
-
Dry the combined extract under a gentle stream of nitrogen.[1]
-
Reconstitute the dried extract in a known volume of methanol (e.g., 1 mL).[1]
-
Filter the reconstituted extract through a 0.22 µm nylon membrane filter prior to analysis.[1]
Extraction of Extracellular Brevetoxins using Solid-Phase Extraction (SPE)
This protocol details the extraction and concentration of brevetoxins from the culture medium using solid-phase extraction (SPE), a common technique for enriching lipophilic toxins from aqueous samples.[1][4][5]
Materials:
-
Culture supernatant from Protocol 2, step 2.
-
Solid-Phase Extraction (SPE) cartridges (e.g., Waters HLB or C18)[1][6]
-
Methanol
-
Vacuum manifold for SPE
Procedure:
-
Condition the SPE cartridge (either C18 or HLB) by passing methanol through it, followed by water. This prepares the stationary phase for sample loading.
-
Load the K. brevis culture supernatant onto the conditioned SPE cartridge. The lipophilic brevetoxins will adsorb to the stationary phase.
-
Wash the cartridge with water to remove salts and other polar impurities.
-
Elute the brevetoxins from the cartridge using methanol.
-
Collect the methanol eluate, which now contains the concentrated extracellular brevetoxins. This fraction can then be further purified or directly analyzed.
Data Presentation
The following tables summarize quantitative data related to brevetoxin production and extraction efficiency.
Table 1: Brevetoxin Production in Karenia brevis Cultures
| Parameter | Value | Reference |
| Total Intracellular & Extracellular Toxin (per cell) | 6.78 - 21.53 pg/cell | [1][7] |
| Total Toxin Concentration in Culture Media | 10.27 - 449.11 µg/L | [1][7] |
| Brevetoxin-2 (BTX-2) Concentration (per cell) | 3.54 - 15.64 pg/cell | [1] |
Table 2: Recovery Rates of Brevetoxins using Different SPE Cartridges
| Brevetoxin Analyte | C18 Cartridge Recovery (%) | HLB Cartridge Recovery (%) | Reference |
| Brevetoxin-1 (BTX-1) | 50.31% | 74.61% | [1] |
| Brevetoxin-2 (BTX-2) | 57.95% | 82.36% | [1] |
| Brevetoxin-3 (BTX-3) | 75.64% | 72.08% | [1] |
Visualizations
The following diagrams illustrate the experimental workflow and a logical relationship in brevetoxin production.
Caption: Workflow for the extraction of intracellular and extracellular this compound.
Caption: Hypothesized relationship between osmotic stress and brevetoxin production.
References
- 1. Profiling of Brevetoxin Metabolites Produced by Karenia brevis 165 Based on Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. whoi.edu [whoi.edu]
- 4. researchgate.net [researchgate.net]
- 5. Extraction and analysis of lipophilic brevetoxins from the red tide dinoflagellate Karenia brevis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Profiling of Brevetoxin Metabolites Produced by Karenia brevis 165 Based on Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Solid-Phase Extraction of Brevetoxin A from Seawater
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brevetoxins are a group of potent neurotoxins produced by the marine dinoflagellate Karenia brevis. These lipid-soluble polyether toxins can accumulate in marine environments and organisms, leading to neurotoxic shellfish poisoning (NSP) and causing significant ecological and public health concerns. Brevetoxin A (PbTx-1) is one of the major congeners. Accurate monitoring and quantification of brevetoxins in seawater are crucial for early warning systems, environmental research, and ensuring seafood safety. Solid-phase extraction (SPE) is a widely used technique for the selective extraction and concentration of brevetoxins from complex aqueous matrices like seawater prior to analytical determination by methods such as liquid chromatography-mass spectrometry (LC-MS). This application note provides a detailed protocol for the solid-phase extraction of this compound from seawater using C18 cartridges.
Principle
Solid-phase extraction is a chromatographic technique used to separate components of a mixture. For the extraction of the lipophilic this compound from a polar matrix like seawater, a nonpolar stationary phase, such as C18-bonded silica, is employed. The process involves passing the seawater sample through the C18 cartridge. The nonpolar brevetoxin molecules are retained on the stationary phase through hydrophobic interactions, while the polar salts and other hydrophilic components of the seawater matrix pass through. Subsequently, the retained brevetoxins are eluted from the cartridge using a nonpolar organic solvent. This method allows for the concentration of the analyte and the removal of interfering substances, leading to a cleaner extract for downstream analysis.
Experimental Protocols
Seawater Sample Collection and Preparation
Proper sample collection and handling are essential for accurate brevetoxin analysis.
-
Collection: Collect seawater samples in clean 1-liter amber glass bottles to minimize light exposure. Sub-surface samples can be collected using appropriate sampling devices.
-
Storage: Process the samples as soon as possible. If immediate processing is not feasible, store the samples frozen at -20°C.
-
Filtration (Optional): To differentiate between dissolved (extracellular) and particulate (intracellular) brevetoxins, filter the seawater sample through a glass fiber filter (e.g., GF/F, 0.7 µm). The filtrate is then processed for dissolved toxins, and the filter can be extracted separately for intracellular toxins.
Solid-Phase Extraction (SPE) Protocol using C18 Cartridge
This protocol is based on established methods for the extraction of lipophilic marine toxins from aqueous samples.
Materials:
-
C18 SPE Cartridges (e.g., 500 mg, 6 mL)
-
Methanol (HPLC grade)
-
Deionized water
-
Seawater sample (pre-filtered if desired)
-
SPE vacuum manifold
-
Collection vials
Procedure:
-
Cartridge Conditioning:
-
Pass 10 mL of methanol through the C18 cartridge to solvate the bonded phase.
-
Crucially, do not allow the cartridge to go dry from this point until the sample loading is complete.
-
-
Cartridge Equilibration:
-
Pass 10 mL of deionized water through the cartridge to remove the excess methanol and prepare the sorbent for the aqueous sample.
-
-
Sample Loading:
-
Load up to 1 liter of the seawater sample onto the conditioned cartridge at a flow rate of approximately 5-10 mL/min.
-
A consistent and slow flow rate is important for efficient retention of the analyte.
-
-
Washing (Desalting):
-
After loading the entire sample, wash the cartridge with 10 mL of deionized water to remove any remaining salts and polar impurities.
-
You may also use a small volume (e.g., 5 mL) of a weak organic solvent mixture, such as 5% methanol in water, to remove more polar interferences without eluting the brevetoxins.
-
-
Drying:
-
Dry the cartridge thoroughly by applying a vacuum for 10-20 minutes to remove any residual water.
-
-
Elution:
-
Place a clean collection vial under the cartridge.
-
Elute the retained brevetoxins by passing 10 mL of methanol through the cartridge.
-
Collect the eluate.
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the residue in a small, known volume (e.g., 1 mL) of a suitable solvent (e.g., methanol) for subsequent analysis by LC-MS or other analytical techniques.
-
Quantitative Data
The performance of the solid-phase extraction method is evaluated based on parameters such as recovery, limit of detection (LOD), and limit of quantification (LOQ). The following table summarizes performance data for brevetoxin analysis, primarily from studies on culture media and shellfish, as data for seawater is limited.
| Parameter | Analyte(s) | Matrix | SPE Sorbent | Recovery (%) | LOD | LOQ | Reference |
| Recovery | Brevetoxin-1 (PbTx-1) | Culture Media | C18 | 50.31 | - | - | [1] |
| Recovery | Brevetoxin-2 (PbTx-2) | Culture Media | C18 | 57.95 | - | - | [1] |
| Recovery | Brevetoxin-3 (PbTx-3) | Culture Media | C18 | 75.64 | - | - | [1] |
| Recovery | Standard Brevetoxins | Water | C18 | ~100 | - | - | [2] |
| Recovery | Brevetoxins | Shellfish | C18 | 75.9 - 114.1 | - | - | [3] |
| LOQ | Brevetoxins | Shellfish | d-SPE | - | - | 5 µg/kg | [3] |
Note: The culture media can be considered a reasonable proxy for seawater in terms of evaluating SPE performance for dissolved toxins.
Experimental Workflow and Diagrams
The overall workflow for the solid-phase extraction and analysis of this compound from seawater is depicted in the following diagram.
Caption: Workflow for Solid-Phase Extraction of this compound from Seawater.
This detailed protocol and workflow provide a robust method for the extraction and concentration of this compound from seawater, enabling sensitive and accurate quantification for research and monitoring purposes. The use of C18 solid-phase extraction is a reliable and effective technique for isolating this lipophilic toxin from a complex aqueous matrix.
References
- 1. Profiling of Brevetoxin Metabolites Produced by Karenia brevis 165 Based on Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brevetoxin Concentrations in Marine Aerosol: Human Exposure Levels During a Karenia brevis Harmful Algal Bloom - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Brevetoxin A in Shellfish Tissue by LC-MS/MS
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Brevetoxin A (PbTx-1) in various shellfish matrices. Brevetoxins are potent neurotoxins produced by the dinoflagellate Karenia brevis that can accumulate in shellfish, leading to Neurotoxic Shellfish Poisoning (NSP) in humans. This method provides detailed protocols for sample extraction, purification, and LC-MS/MS analysis, making it suitable for routine monitoring and research applications.
Introduction
Brevetoxins are a group of cyclic polyether neurotoxins that pose a significant threat to human health through the consumption of contaminated shellfish.[1][2] Accurate and sensitive detection methods are crucial for ensuring seafood safety and managing risks associated with harmful algal blooms.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred method for brevetoxin analysis due to its high selectivity, sensitivity, and ability to quantify multiple analogues simultaneously.[1][3][4] This document outlines a validated LC-MS/MS method for the determination of this compound in shellfish tissue.
Experimental Protocols
Sample Preparation: Extraction and Cleanup
This protocol is a composite of established methods for brevetoxin extraction from shellfish.[1][][6]
Materials and Reagents:
-
Homogenized shellfish tissue
-
Methanol (MeOH), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Water, Milli-Q or equivalent
-
Acetone, HPLC grade[6]
-
Formic acid (FA)[1]
-
Ammonium formate[1]
-
Solid Phase Extraction (SPE) cartridges (e.g., C18 or Strata-X)[1][]
-
50 mL centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
SPE vacuum manifold
Extraction Procedure:
-
Weigh 2.0 ± 0.1 g of homogenized shellfish tissue into a 50 mL centrifuge tube.[7]
-
Add 9 mL of 80% (v/v) aqueous methanol.[][7]
-
Vortex vigorously for 1 minute.[7]
-
Centrifuge at 4000 rpm for 10 minutes.
-
Decant the supernatant into a clean tube.
-
Re-extract the pellet with another 9 mL of 80% aqueous methanol.
-
Combine the supernatants.
-
Add 5 mL of n-hexane to the combined methanolic extract for lipid removal, vortex, and discard the upper hexane layer.[6][8]
Solid Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge (e.g., 60 mg) with 5 mL of methanol followed by 5 mL of water.[8]
-
Dilute the extracted sample with water to a final methanol concentration of 25%.[6]
-
Load the diluted extract onto the SPE cartridge.
-
Wash the cartridge with 5 mL of 25% aqueous methanol to remove interferences.
-
Elute the brevetoxins with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.[6]
Alternatively, a dispersive solid-phase extraction (d-SPE) with an alumina-neutral sorbent can be employed for cleanup after extraction with 50% acetonitrile.[7][9]
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 2.6 µm)[][10]
-
Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium formate
-
Mobile Phase B: Methanol with 0.1% formic acid and 2 mM ammonium formate
-
Gradient Elution: A typical gradient starts at a lower percentage of organic phase and ramps up to elute the toxins.
-
Flow Rate: 0.2 - 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C[8]
Mass Spectrometry (MS) Conditions:
-
Ionization: Positive electrospray ionization (ESI+)[8]
-
MRM Transitions for this compound (PbTx-1): The specific precursor and product ions should be optimized by direct infusion of a standard. Commonly reported transitions for brevetoxin analogues are used for monitoring.
Quantitative Data Summary
The following tables summarize the quantitative performance of LC-MS/MS methods for brevetoxin analysis in shellfish, providing a reference for expected method performance.
Table 1: Method Performance for Brevetoxin Analysis in Shellfish
| Parameter | Brevetoxin Analogs | Shellfish Matrix | Result | Reference |
| Recovery | PbTx-1, PbTx-2, PbTx-3 | Mussel, Oyster, Blood Cockle | 75.9% - 105.8% | [] |
| BTX-2, BTX-3, BTX-B2, BTX-B5 | Greenshell Mussel, Oyster, Clam | 61% - 112% | [8][11] | |
| Three BTXs | Four shellfish matrices | 75.9% - 114.1% | [7] | |
| Intra-day Precision (RSD) | PbTx-1, PbTx-2, PbTx-3 | Mussel, Oyster, Blood Cockle | 0.4% - 8.6% | [] |
| Three BTXs | Four shellfish matrices | 0.9% - 9.7% | [7] | |
| Inter-day Precision (RSD) | PbTx-1, PbTx-2, PbTx-3 | Mussel, Oyster, Blood Cockle | 0.7% - 6.3% | [] |
| Three BTXs | Four shellfish matrices | 0.6% - 7.2% | [7] | |
| Limit of Quantification (LOQ) | PbTx-1, PbTx-2, PbTx-3 | Mussel, Oyster, Blood Cockle | 25 µg/kg | [] |
| Three BTXs | Four shellfish matrices | 5 µg/kg | [7][9] | |
| Matrix Effects | Three BTXs | Four shellfish matrices | 85.6% - 114.8% | [7] |
Note: Data is for a panel of brevetoxins as specific data for only this compound is limited.
Visualizations
Experimental Workflow
Caption: Workflow for this compound quantification in shellfish.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in shellfish tissue. The detailed protocol for sample preparation and instrumental analysis, along with the summarized performance data, offers a solid foundation for laboratories involved in marine biotoxin monitoring and seafood safety testing. The use of SPE cleanup is effective in minimizing matrix effects, leading to accurate and precise results.[7] This method can be adapted for the analysis of other brevetoxin analogues as needed.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Profiling of Brevetoxin Metabolites Produced by Karenia brevis 165 Based on Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 6. NEMI Method Summary - BreveLCMS [nemi.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. On-line high-performance liquid chromatography-electrospray ionization mass spectrometry for the determination of brevetoxins in "red tide" algae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of brevetoxins in shellfish by LC/MS/MS: single-laboratory validation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Resolution Mass Spectrometry for Brevetoxin A Metabolite Profiling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brevetoxins are a group of potent neurotoxins produced by the marine dinoflagellate Karenia brevis. These lipid-soluble polyether compounds can accumulate in shellfish, leading to Neurotoxic Shellfish Poisoning (NSP) in humans upon consumption. Brevetoxin A (PbTx-1) and its analogs are of significant concern due to their complex structures and toxicological profiles. Understanding the metabolism of this compound is crucial for assessing its toxicokinetics, detoxification pathways, and the potential risks associated with its metabolites. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) has emerged as an indispensable tool for the comprehensive profiling and structural elucidation of this compound metabolites in various biological matrices. This application note provides a detailed protocol for the use of LC-HRMS in this compound metabolite profiling studies.
Principle
This method utilizes the high sensitivity and mass accuracy of HRMS to detect and identify metabolites of this compound. The protocol involves the incubation of this compound with a biological system (e.g., liver microsomes or hepatocytes), followed by sample cleanup and analysis by LC-HRMS. The high resolution of the mass spectrometer allows for the determination of the elemental composition of parent drug and metabolites, while tandem mass spectrometry (MS/MS) provides structural information for metabolite identification.
Experimental Protocols
In Vitro Metabolism of this compound
This protocol describes the incubation of this compound with rat or human liver microsomes to generate metabolites.
Materials and Reagents:
-
This compound (PbTx-1) standard
-
Rat or Human Liver Microsomes (pooled)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, Milli-Q or equivalent
-
Ice
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
In a microcentrifuge tube, combine liver microsomes, phosphate buffer, and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the this compound stock solution to the pre-incubated mixture. The final concentration of this compound should be optimized based on the experimental design.
-
Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a clean tube for further processing or direct analysis by LC-HRMS.
Sample Preparation: Solid-Phase Extraction (SPE)
For complex matrices or low abundance metabolites, an SPE cleanup step can be employed to enrich the analytes and remove interfering substances. Hydrophilic-Lipophilic Balance (HLB) cartridges have been shown to be effective for the extraction of brevetoxins and their metabolites.[1][2]
Materials and Reagents:
-
HLB SPE cartridges
-
Methanol (MeOH), HPLC grade
-
Water, Milli-Q or equivalent
-
SPE vacuum manifold
Procedure:
-
Condition the HLB SPE cartridge by passing methanol followed by water through the cartridge.
-
Load the supernatant from the in vitro metabolism experiment onto the conditioned SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent in water (e.g., 5% methanol) to remove polar interferences.
-
Elute the this compound and its metabolites with methanol or acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 50% methanol in water) for LC-HRMS analysis.
LC-HRMS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A high-resolution mass spectrometer, such as a Time-of-Flight (ToF) or Orbitrap mass analyzer, capable of MS and MS/MS analysis.
LC Parameters (Example):
-
Column: A C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 2.6 µm).[]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the parent compound from its metabolites (e.g., start with a low percentage of B, ramp up to a high percentage of B, and then re-equilibrate).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
HRMS Parameters (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: m/z 100-1500.
-
Resolution: >30,000 FWHM.[4]
-
Data Acquisition: Full scan MS followed by data-dependent MS/MS on the most abundant ions.
-
Collision Energy: Optimized for fragmentation of brevetoxin-like structures.
Data Presentation
Quantitative data should be summarized in tables for easy comparison.
Table 1: Identified Metabolites of this compound (PbTx-2 as an example) from In Vitro Studies. [5][6][7]
| Metabolite | Proposed Biotransformation | [M+H]+ (m/z) |
| PbTx-3 | Reduction of aldehyde | 897 |
| PbTx-9 | Reduction of double bond | 899 |
| BTX-B5 | Oxidation of aldehyde | 911 |
| Diol metabolite | Dihydroxylation | 929 |
| A-ring hydrolysis product | Hydrolysis | Varies |
| Glutathione conjugate | Glutathione conjugation | 1222 |
| Cysteine conjugate | Cysteine conjugation | 1018 |
Table 2: Quantitative Analysis of Brevetoxin Metabolites in K. brevis Culture. [1][2]
| Growth Stage | Total Intracellular BTX Metabolites (pg/cell) | Total Extracellular BTX Metabolites (µg/L) |
| Logarithmic | 6.78 - 15.21 | 10.27 - 150.34 |
| Stationary | 18.54 - 21.53 | 200.11 - 449.11 |
| Decline | 10.32 - 14.89 | 350.67 - 400.15 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound metabolite profiling.
This compound (PbTx-2) Metabolic Pathway
Caption: Proposed metabolic pathway of this compound (PbTx-2).
Conclusion
High-resolution mass spectrometry is a powerful analytical technique for the comprehensive profiling of this compound metabolites. The detailed protocols and data presentation formats provided in this application note offer a robust framework for researchers in toxicology, pharmacology, and drug development to investigate the biotransformation of this potent marine neurotoxin. The ability to accurately identify and quantify metabolites is essential for a thorough understanding of the toxicological implications of this compound exposure.
References
- 1. Profiling of Brevetoxin Metabolites Produced by Karenia brevis 165 Based on Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Profiling of Brevetoxin Metabolites Produced by Karenia brevis 165 Based on Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Characterization of in vitro oxidative and conjugative metabolic pathways for brevetoxin (PbTx-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and cross-species comparison of in vitro phase I brevetoxin (BTX-2) metabolites in northern Gulf of Mexico fish and human liver microsomes by UHPLC-HRMS(/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human metabolites of brevetoxin PbTx-2: Identification and confirmation of structure - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Sensitive Detection of Brevetoxin A in Water Samples using Competitive ELISA
This document provides a detailed protocol for the quantitative determination of Brevetoxin A (PbTx-A) in water samples utilizing a competitive Enzyme-Linked Immunosorbent Assay (ELISA). This protocol is intended for researchers, scientists, and drug development professionals.
Introduction
Brevetoxins are a group of potent neurotoxins produced by the dinoflagellate Karenia brevis. These toxins can accumulate in shellfish and cause Neurotoxic Shellfish Poisoning (NSP) in humans upon consumption. Monitoring of brevetoxin levels in environmental water samples is crucial for public health and environmental safety. The competitive ELISA described herein offers a sensitive and specific method for the detection of this compound.
The assay is based on the principle of a direct competitive ELISA.[1][2][3][4] In this format, brevetoxin present in the sample competes with a brevetoxin-enzyme conjugate for binding to a limited number of anti-brevetoxin antibody sites that are immobilized on the microtiter plate wells.[1][2][3][4] The amount of enzyme conjugate bound to the plate is inversely proportional to the concentration of brevetoxin in the sample. The subsequent addition of a substrate results in a colorimetric reaction, which is measured using a microplate reader. The intensity of the color is inversely related to the concentration of this compound in the sample.[1][2][3][4]
Materials and Reagents
-
This compound standard
-
Anti-Brevetoxin antibody coated microtiter plate
-
Brevetoxin-Horseradish Peroxidase (HRP) conjugate
-
Wash Buffer (e.g., Phosphate Buffered Saline with 0.05% Tween-20, PBS-T)
-
Substrate Solution (e.g., TMB Substrate)
-
Stop Solution (e.g., 1M Sulfuric Acid)
-
Sample Diluent
-
Distilled or deionized water
-
Water samples for analysis
-
Precision pipettes and tips
-
Microplate reader capable of reading absorbance at 450 nm
Quantitative Data Summary
The following tables summarize key quantitative data for the sensitive detection of this compound.
Table 1: Assay Performance Characteristics
| Parameter | Value | Reference |
| Limit of Detection (Water) | 0.05 ng/mL | [1] |
| Limit of Quantification (Liquid Samples) | 2 ng/mL | [5] |
| 50% Inhibition (B/B0) | Approximately 0.16 ng/mL | [1] |
| Assay Time | Less than 2 hours | [1][6] |
Table 2: Cross-Reactivity of the Anti-Brevetoxin Antibody
| Toxin | Cross-Reactivity (%) | Reference |
| PbTx-3 | 100 | [1] |
| Deoxy PbTx-2 | 133 | [1] |
| PbTx-5 | 127 | [1] |
| PbTx-2 | 102 | [1] |
| PbTx-9 | 83 | [1] |
| PbTx-6 | 13 | [1] |
| PbTx-1 | 5 | [1] |
Experimental Protocol
This protocol outlines the steps for performing the competitive ELISA for this compound in water samples. For seawater samples, a pre-treatment step may be required.[2][3][4][6]
Reagent Preparation
-
Allow all reagents and samples to reach room temperature (20-25°C) before use.
-
Prepare the required amount of Wash Buffer and other solutions as per the manufacturer's instructions if using a commercial kit.
Sample Preparation
-
For seawater samples, a pre-treatment solution may need to be added.[2][3][4][6] Follow the specific instructions provided with the kit or established laboratory protocol.
-
If necessary, dilute the water samples with Sample Diluent to bring the brevetoxin concentration within the assay's detection range.
Assay Procedure
-
Standard and Sample Addition: Add 50 µL of the standards, controls, and prepared water samples to the appropriate wells of the anti-brevetoxin antibody coated microtiter plate.
-
HRP-Conjugate Addition: Add 50 µL of the Brevetoxin-HRP conjugate to each well.
-
Incubation: Gently mix the contents of the wells. Cover the plate and incubate for 60 minutes at room temperature.
-
Washing: After incubation, discard the contents of the wells. Wash the plate three times with 250 µL of Wash Buffer per well.[1] After the final wash, remove any remaining buffer by inverting the plate and tapping it firmly on a clean paper towel.
-
Substrate Addition: Add 100 µL of the Substrate Solution to each well.[1][2][6]
-
Incubation: Incubate the plate for 30 minutes at room temperature in the dark.[1][2][6]
-
Stop Reaction: Add 100 µL of Stop Solution to each well.[1][2][6] The color in the wells will change from blue to yellow.
-
Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes of adding the Stop Solution.[1][2][6]
Data Analysis
-
Calculate the average absorbance for each set of standards, controls, and samples.
-
Construct a standard curve by plotting the mean absorbance for each standard on the y-axis against its concentration on the x-axis. A semi-logarithmic plot is often used.
-
Determine the concentration of this compound in the samples by interpolating their mean absorbance values from the standard curve.
-
Multiply the interpolated concentration by the dilution factor used for each sample to obtain the final concentration.
Experimental Workflow and Signaling Pathway Diagrams
Competitive ELISA Workflow
Caption: Workflow diagram of the competitive ELISA for this compound detection.
Competitive ELISA Signaling Pathway
Caption: Principle of competitive ELISA for this compound detection.
References
- 1. atzlabs.com [atzlabs.com]
- 2. goldstandarddiagnostics.us [goldstandarddiagnostics.us]
- 3. Brevetoxin (NSP), ELISA 96 tests [goldstandarddiagnostics.com]
- 4. ABRAXIS® Brevetoxin (NSP), ELISA, 96-test [goldstandarddiagnostics.us]
- 5. Competitive ELISA: An Accurate, Quick and Effective Tool to Monitor Brevetoxins in Environmental and Biological Sample - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abraxis.eurofins-technologies.com [abraxis.eurofins-technologies.com]
Application Notes and Protocols for Assessing Brevetoxin A Activity using a Neuro-2a Cytotoxicity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brevetoxins are a group of potent neurotoxins produced by the marine dinoflagellate Karenia brevis. These toxins are responsible for neurotoxic shellfish poisoning (NSP) and can cause significant harm to marine life and humans. Brevetoxin A (PbTx-A) and its congeners exert their toxic effects primarily by binding to and activating voltage-gated sodium channels (VGSCs) in nerve and muscle cells.[1][2] This persistent activation leads to an influx of sodium ions, membrane depolarization, and uncontrolled neurotransmitter release, ultimately causing cellular damage and death.[1][2][3]
The Neuro-2a (N2a) cell line, derived from a mouse neuroblastoma, is a widely used in vitro model for neurotoxicity studies due to its neuronal characteristics and expression of VGSCs.[4][5][6] This document provides detailed protocols for assessing the cytotoxic activity of this compound using the Neuro-2a cell line. The primary method described involves sensitizing the cells with ouabain and veratridine to enhance their response to VGSC activators like brevetoxins.[7][8][9] Two common endpoints for measuring cytotoxicity, the MTT and LDH assays, are detailed.
Principle of the Assay
The Neuro-2a cytotoxicity assay for brevetoxins relies on the specific interaction of these toxins with VGSCs. In their basal state, Neuro-2a cells can be relatively insensitive to brevetoxins alone.[6] To overcome this, cells are co-treated with ouabain and veratridine. Ouabain inhibits the Na+/K+-ATPase pump, leading to an increase in intracellular sodium. Veratridine, another VGSC activator, further enhances sodium influx. This sensitization makes the cells highly susceptible to toxins that further activate VGSCs, such as this compound, leading to massive sodium influx, cell swelling, and death.[7][10] The degree of cell death is proportional to the concentration of this compound and can be quantified using cell viability or cytotoxicity assays.
Materials and Reagents
Cell Culture:
-
Neuro-2a (N2a) cell line (e.g., ATCC CCL-131)[4]
-
Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM)[5][11]
-
Fetal Bovine Serum (FBS), heat-inactivated[11]
-
Penicillin-Streptomycin solution (100x)
-
0.25% Trypsin-EDTA solution[12]
-
Phosphate-Buffered Saline (PBS), sterile
Cytotoxicity Assay:
-
This compound (PbTx-A) standard
-
Ouabain
-
Veratridine
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Dimethyl sulfoxide (DMSO) or Solubilization Buffer
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit
Equipment:
-
Cell culture incubator (37°C, 5% CO2)
-
Laminar flow hood
-
Inverted microscope
-
Centrifuge
-
96-well microplates, sterile, clear-bottom
-
Multichannel pipettes
-
Microplate reader capable of measuring absorbance at relevant wavelengths (e.g., 570 nm for MTT, 490 nm for LDH)
Experimental Protocols
Neuro-2a Cell Culture
-
Media Preparation: Prepare complete growth medium by supplementing EMEM or DMEM with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.[4][11]
-
Cell Thawing: Thaw a cryopreserved vial of Neuro-2a cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at approximately 140 x g for 5-8 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.[4]
-
Cell Maintenance: Culture cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2. Change the medium every 2-3 days.[13]
-
Subculturing: When cells reach 70-80% confluency, aspirate the medium and wash the cell monolayer with sterile PBS. Add 2-3 mL of 0.25% Trypsin-EDTA solution and incubate at 37°C for 2-5 minutes, or until cells detach.[4][12] Neutralize the trypsin with 7-8 mL of complete growth medium and gently pipette to create a single-cell suspension. Seed new flasks at a recommended density of 2-4 x 10^4 cells/cm^2.[5]
Neuro-2a Cytotoxicity Assay with this compound
-
Cell Seeding: Harvest Neuro-2a cells as described above and resuspend in complete growth medium. Determine the cell density using a hemocytometer or automated cell counter. Seed the cells into a 96-well plate at a density of 30,000 to 50,000 cells per well in 200 µL of medium.[10][14] Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[14]
-
Preparation of Toxin and Sensitizing Agents:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., methanol or DMSO) and make serial dilutions in culture medium to achieve the desired final concentrations.
-
Prepare stock solutions of ouabain and veratridine. The final concentrations in the assay will need to be optimized, but starting points can be around 0.1 mM for ouabain and 0.01 mM for veratridine.[9]
-
-
Cell Treatment:
-
After the 24-hour incubation, carefully aspirate the culture medium from the wells.
-
Add 100 µL of fresh medium containing the desired concentrations of ouabain and veratridine to all wells except the negative control wells.
-
Immediately add 100 µL of the this compound dilutions to the appropriate wells.
-
Include the following controls on each plate:
-
Cell Control (Untreated): Cells with fresh medium only.
-
Sensitized Control (O/V only): Cells with ouabain and veratridine but no this compound.
-
Solvent Control: Cells with the highest concentration of the solvent used for this compound dilution.
-
Positive Control (for LDH assay): Cells treated with a lysis buffer to determine maximum LDH release.
-
-
-
Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO2.[7] The optimal incubation time may need to be determined empirically.
Measurement of Cytotoxicity
The MTT assay measures the metabolic activity of viable cells.
-
MTT Addition: Following the treatment incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting or on an orbital shaker.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the control cells.
The LDH assay measures the release of lactate dehydrogenase from damaged cells into the culture medium.[15]
-
Supernatant Collection: After the treatment incubation, carefully collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.[16]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Typically, this involves mixing a substrate and a dye solution. Add 50 µL of the reaction mixture to each well containing the supernatant.[16]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[15]
-
Absorbance Measurement: Stop the reaction by adding 50 µL of a stop solution (if required by the kit) and measure the absorbance at 490 nm.[16]
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Data Presentation
Quantitative data should be summarized for clear comparison.
| Toxin | Cell Line | Assay Type | EC50 / IC50 | Reference |
| Brevetoxin-3 (PbTx-3) | Neuro-2a (OV-LS) | Cytotoxicity | 3.04 ng/mL | [9] |
| Brevetoxin-3 (PbTx-3) | Neuro-2a | Cytotoxicity | 5.8 ± 0.9 ng/mL | [10] |
| Brevetoxin-2 (PbTx-2) | Neuro-2a (O/V treated) | Cytotoxicity | ~0.1 µM (initial) | [7] |
EC50/IC50 values can vary depending on the specific brevetoxin analog, assay conditions, and cell sensitivity.[7][9]
Visualization of Pathways and Workflows
This compound Signaling Pathway in Neuronal Cells
Caption: this compound signaling pathway leading to cytotoxicity.
Experimental Workflow for Neuro-2a Cytotoxicity Assay
Caption: Workflow for the Neuro-2a brevetoxin cytotoxicity assay.
Conclusion
The Neuro-2a cytotoxicity assay, particularly with ouabain and veratridine sensitization, provides a robust and sensitive method for evaluating the activity of this compound and other VGSC-activating neurotoxins. This in vitro model is a valuable tool for screening, mechanism of action studies, and risk assessment in the fields of toxicology and drug development. Careful optimization of cell density, reagent concentrations, and incubation times is crucial for obtaining reproducible and reliable results.
References
- 1. Brevetoxin activation of voltage-gated sodium channels regulates Ca2+ dynamics and ERK1/2 phosphorylation in murine neocortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brevetoxin - Wikipedia [en.wikipedia.org]
- 3. Brevetoxin-Induced Neural Insult in the Retrosplenial Cortex of Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atcc.org [atcc.org]
- 5. Neuro 2a. Culture Collections [culturecollections.org.uk]
- 6. researchgate.net [researchgate.net]
- 7. A New Cytotoxicity Assay for Brevetoxins Using Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Improving in vitro ciguatoxin and brevetoxin detection: selecting neuroblastoma (Neuro-2a) cells with lower sensitivity to ouabain and veratridine (OV-LS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Revisiting the Neuroblastoma Cell-Based Assay (CBA-N2a) for the Improved Detection of Marine Toxins Active on Voltage Gated Sodium Channels (VGSCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.bcm.edu [cdn.bcm.edu]
- 12. Neuro-2a cell culture (Neuro 2a, N2a) [protocols.io]
- 13. elabscience.com [elabscience.com]
- 14. mdpi.com [mdpi.com]
- 15. LDH cytotoxicity assay [protocols.io]
- 16. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Receptor Binding Assay for Brevetoxin A using Rat Brain Synaptosomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brevetoxins are a group of potent neurotoxins produced by the marine dinoflagellate Karenia brevis. These toxins are responsible for neurotoxic shellfish poisoning (NSP) in humans and can cause massive fish kills during harmful algal blooms. Brevetoxin A (PbTx-A), one of the most potent congeners, exerts its toxic effects by binding to a specific receptor site on voltage-gated sodium channels (VGSCs) in excitable cells like neurons.[1][2][3][4] This binding leads to persistent channel activation, causing an influx of sodium ions, membrane depolarization, and uncontrolled neurotransmitter release.[4][5]
The specific binding site for brevetoxins has been identified as site 5 on the α-subunit of the VGSC.[1] Understanding the interaction of this compound with its receptor is crucial for the development of potential therapeutics for NSP and for screening for other compounds that may interact with this critical ion channel.
This document provides detailed protocols for a receptor binding assay for this compound using rat brain synaptosomes, a preparation enriched in nerve terminals and synaptic membranes, making it an excellent source of VGSCs. The protocols cover the preparation of rat brain synaptosomes and the execution of a competitive radioligand binding assay.
Signaling Pathway and Experimental Workflow
This compound binding to VGSC site 5 leads to a cascade of downstream events. The persistent activation of the channel causes a sustained influx of Na+, which can lead to the reversal of the Na+/Ca2+ exchanger, resulting in an increase in intracellular Ca2+.[2] This elevation in intracellular calcium can, in turn, activate various downstream signaling pathways, including the extracellular signal-regulated kinases 1/2 (ERK1/2) pathway, which is involved in synaptic plasticity and cell survival.[2]
Figure 1: Simplified signaling pathway of this compound.
The experimental workflow for a competitive receptor binding assay involves several key steps, from the preparation of the biological material to the final data analysis.
Figure 2: Experimental workflow for the this compound receptor binding assay.
Experimental Protocols
Protocol 1: Preparation of Rat Brain Synaptosomes
This protocol describes the isolation of synaptosomes from rat brain tissue using differential and sucrose gradient centrifugation.[6][7][8]
Materials and Buffers:
| Reagent/Buffer | Composition |
| Homogenization Buffer (Buffer A) | 0.32 M Sucrose, 15 mM Tris-HCl (pH 7.4), 1 mM EDTA, Protease inhibitors (e.g., 0.1 mM PMSF, 1 µM pepstatin A) |
| 1.2 M Sucrose Solution | 1.2 M Sucrose in Buffer A (without 0.32 M Sucrose) |
| 0.8 M Sucrose Solution | 0.8 M Sucrose in Buffer A (without 0.32 M Sucrose) |
| Resuspension Buffer (Buffer B) | 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, Protease inhibitors |
Procedure:
-
Tissue Homogenization:
-
Euthanize adult rats according to approved animal care protocols.
-
Rapidly dissect the brains and place them in ice-cold Homogenization Buffer (Buffer A).
-
Homogenize the tissue using a glass-Teflon homogenizer with 10-12 gentle strokes.[7]
-
-
Differential Centrifugation:
-
Sucrose Gradient Centrifugation:
-
Resuspend the P2 pellet in a small volume of Buffer A.
-
Prepare a discontinuous sucrose gradient by carefully layering 5 mL of 0.8 M sucrose solution over 5 mL of 1.2 M sucrose solution in an ultracentrifuge tube.
-
Layer the resuspended P2 fraction onto the top of the 0.8 M sucrose layer.
-
Centrifuge at 60,000 x g for 2 hours at 4°C in a swinging-bucket rotor.[6]
-
-
Synaptosome Collection and Storage:
-
Synaptosomes will be located at the interface between the 0.8 M and 1.2 M sucrose layers.
-
Carefully collect this band using a Pasteur pipette.
-
Dilute the collected synaptosomes with Resuspension Buffer (Buffer B) and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the purified synaptosomes.
-
Resuspend the final pellet in Buffer B, determine the protein concentration using a standard protein assay (e.g., BCA assay), and store at -80°C in aliquots until use.
-
Protocol 2: Competitive Radioligand Binding Assay
This protocol details a competitive binding assay using [³H]PbTx-3 as the radioligand and unlabeled this compound as the competitor.
Materials and Buffers:
| Reagent/Buffer | Composition |
| Assay Buffer | 50 mM HEPES (pH 7.4), 130 mM Choline Chloride, 5.4 mM KCl, 0.8 mM MgSO₄, 5.5 mM Glucose, 1 mg/mL BSA |
| Wash Buffer | Ice-cold 50 mM Tris-HCl (pH 7.4) |
| Radioligand | [³H]PbTx-3 (specific activity ~15-25 Ci/mmol) |
| Competitor | Unlabeled this compound |
| Scintillation Cocktail | Appropriate for tritium counting |
Procedure:
-
Assay Setup:
-
Perform the assay in 96-well plates or microtubes.
-
Prepare serial dilutions of unlabeled this compound in the Assay Buffer.
-
To each well/tube, add:
-
50 µL of Assay Buffer (for total binding) or 50 µL of a high concentration of unlabeled this compound (e.g., 1 µM, for non-specific binding) or 50 µL of the this compound serial dilutions.
-
50 µL of [³H]PbTx-3 at a final concentration close to its Kd (e.g., 1-3 nM).[9]
-
100 µL of the synaptosome preparation (approximately 50-100 µg of protein per well).[10]
-
-
-
Incubation:
-
Incubate the plate/tubes at 4°C for 1-2 hours with gentle agitation to reach equilibrium.[10]
-
-
Separation of Bound and Free Ligand:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).
-
Wash the filters three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate.
-
Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Presentation and Analysis
The raw data (CPM) from the scintillation counter is used to determine the binding affinity (Ki) of this compound.
1. Calculation of Specific Binding:
-
Total Binding (TB): CPM in the absence of unlabeled competitor.
-
Non-Specific Binding (NSB): CPM in the presence of a saturating concentration of unlabeled competitor.
-
Specific Binding (SB): SB = TB - NSB
2. Data Analysis:
-
Plot the specific binding (as a percentage of the maximal specific binding) against the logarithm of the competitor concentration.
-
Use a non-linear regression analysis to fit the data to a one-site competition model to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:
Ki = IC₅₀ / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor (determined from a separate saturation binding experiment).
-
Typical Binding Data:
| Parameter | Typical Value | Reference |
| [³H]PbTx-3 Kd | ~1-3 nM | [9] |
| Bmax | ~2-7 pmol/mg protein | [10] |
| PbTx-A Ki | Expected to be in the low nM range | [11] |
Note: These values can vary depending on the specific experimental conditions and the purity of the synaptosomal preparation.
Conclusion
This application note provides a comprehensive guide for performing a receptor binding assay for this compound using rat brain synaptosomes. The detailed protocols for synaptosome preparation and the competitive radioligand binding assay, along with the guidelines for data analysis, offer a robust framework for researchers studying the interaction of brevetoxins with their target, the voltage-gated sodium channel. This assay is a valuable tool for screening new compounds, understanding the mechanism of neurotoxicity, and developing potential therapeutic interventions for neurotoxic shellfish poisoning.
References
- 1. mdpi.com [mdpi.com]
- 2. Brevetoxin activation of voltage-gated sodium channels regulates Ca2+ dynamics and ERK1/2 phosphorylation in murine neocortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Brevetoxin - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. sites.pitt.edu [sites.pitt.edu]
- 7. 4.4. Preparation of a Synaptosome Fraction from Rat Brain [bio-protocol.org]
- 8. Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 10. mdpi.com [mdpi.com]
- 11. Development of a competitive fluorescence-based synaptosome binding assay for brevetoxins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Models of Brevetoxin A Neurotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing in vitro models for the study of Brevetoxin A (BTX-A) neurotoxicity. Detailed protocols for key experimental assays are provided, along with a summary of quantitative data and visual representations of signaling pathways and experimental workflows.
Introduction to this compound Neurotoxicity
Brevetoxins are a group of potent neurotoxins produced by the marine dinoflagellate Karenia brevis.[1][2] These lipid-soluble polyether compounds are known to cause neurotoxic shellfish poisoning (NSP) in humans following the consumption of contaminated shellfish.[2] The primary mechanism of brevetoxin neurotoxicity involves their binding to voltage-gated sodium channels (VGSCs) in nerve cells.[1] Specifically, they bind to site 5 on the alpha-subunit of VGSCs, leading to persistent channel activation, a lowering of the activation potential, and an inability of the channel to inactivate.[1][3] This disruption of normal sodium channel function results in uncontrolled nerve firing, neurotransmitter release, and subsequent excitotoxicity.[4][5]
In Vitro Models for Studying this compound Neurotoxicity
A variety of in vitro models are employed to investigate the mechanisms of BTX-A neurotoxicity and to screen for potential therapeutic agents. These models range from primary neuronal cultures to immortalized cell lines, each offering distinct advantages.
Primary Neuronal Cultures:
-
Rat Cerebellar Granule Neurons (CGNs): These are a well-characterized model of glutamatergic neurons and are highly sensitive to brevetoxin-induced excitotoxicity.[5]
-
Murine Neocortical Neurons: These cultures contain a mixed population of neuronal cell types and are useful for studying the effects of brevetoxins on neuronal signaling and gene expression.[6]
Neuronal Cell Lines:
-
Neuro-2A (N2a): A mouse neuroblastoma cell line that is widely used for cytotoxicity assays.[2][7] These cells often require sensitization with ouabain and veratridine to enhance their sensitivity to brevetoxins.[2][8]
-
SJCRH30: A human rhabdomyosarcoma cell line that has shown promise as an alternative to Neuro-2A cells, as it does not require sensitization with ouabain and veratridine.[1][7]
-
SH-SY5Y and BE(2)-M17: Human neuroblastoma cell lines that can also be utilized for neurotoxicity studies.
-
B50 and B104: Rat brain-derived cell lines used to study the effects of brevetoxins on sodium channel gating.[9]
Key Experimental Assays and Protocols
Cytotoxicity Assays
Cytotoxicity assays are fundamental for determining the concentration-dependent toxicity of this compound.
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed Neuro-2A cells in a 96-well plate at a density of 3 x 10^4 cells per well in 200 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Sensitization and Toxin Exposure:
-
Prepare a working solution of ouabain (100 µM) and veratridine (10 µM) in the growth medium.
-
Remove the old medium from the wells and replace it with 100 µL of the ouabain/veratridine solution.
-
Add 100 µL of various concentrations of this compound (typically ranging from 0.1 nM to 10 µM) to the wells. Include appropriate vehicle controls.
-
Incubate the plate for 16-24 hours at 37°C.
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 150 µL of MTT solvent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
This method utilizes nuclear staining to differentiate between live and dead cells, offering a more direct measure of cytotoxicity.
Protocol:
-
Cell Seeding: Seed SJCRH30 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Toxin Exposure:
-
Treat the cells with a range of this compound concentrations for 24, 48, or 72 hours.
-
-
Nuclear Staining:
-
Add a cell-impermeant, high-affinity DNA dye (e.g., Hoechst 33342 for total cell count and Propidium Iodide or a similar dye for dead cells) to each well according to the manufacturer's instructions.
-
-
Imaging and Analysis:
-
Image the plates using a high-content imaging system or a fluorescence microscope.
-
Quantify the number of live and dead cells by counting the number of nuclei stained with the respective dyes.
-
Calculate the percentage of cytotoxicity for each concentration of this compound.
-
Electrophysiology
Patch-clamp electrophysiology allows for the direct measurement of the effects of this compound on the function of voltage-gated sodium channels.
Protocol:
-
Cell Preparation: Culture cells expressing VGSCs (e.g., B50, B104, or transfected HEK293 cells) on glass coverslips suitable for microscopy.
-
Recording Setup:
-
Place a coverslip in a recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with an appropriate extracellular recording solution.
-
-
Patch-Clamp Recording:
-
Using a glass micropipette filled with an intracellular solution, form a high-resistance seal (giga-seal) with the membrane of a single cell.
-
Establish a whole-cell or cell-attached patch-clamp configuration.
-
-
Data Acquisition:
-
Apply voltage-clamp protocols to elicit sodium currents. A typical protocol involves holding the membrane potential at a negative value (e.g., -100 mV) and then applying depolarizing voltage steps.
-
Record baseline sodium currents.
-
-
This compound Application:
-
Perfuse the chamber with the extracellular solution containing this compound at the desired concentration.
-
-
Post-Toxin Recording:
-
Record sodium currents in the presence of the toxin and observe changes in channel gating, such as a shift in the voltage-dependence of activation and a slowing of inactivation.[9]
-
Calcium Imaging
This technique is used to measure changes in intracellular calcium concentration ([Ca2+]i), a key downstream event following brevetoxin-induced neuronal depolarization.
Protocol:
-
Cell Preparation and Dye Loading:
-
Culture primary neurons or neuronal cell lines on glass-bottom dishes or coverslips.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them in a solution containing the dye for 30-60 minutes at 37°C.
-
-
Imaging:
-
Wash the cells to remove excess dye and place the dish/coverslip on the stage of a fluorescence microscope equipped for live-cell imaging.
-
Acquire baseline fluorescence images.
-
-
This compound Stimulation:
-
Add this compound to the imaging chamber at the desired concentration.
-
-
Image Acquisition and Analysis:
-
Continuously record fluorescence images to monitor changes in [Ca2+]i over time.
-
Analyze the fluorescence intensity changes in individual cells or regions of interest to quantify the calcium response.
-
Neurotransmitter Release Assay
This compound-induced depolarization triggers the release of neurotransmitters, particularly glutamate, which can be quantified.
Protocol:
-
Cell Culture: Culture primary neurons or a suitable neuronal cell line in multi-well plates.
-
Pre-incubation: Wash the cells with a buffered salt solution (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Stimulation:
-
Add this compound to the wells to stimulate neurotransmitter release.
-
Incubate for a defined period (e.g., 10-30 minutes).
-
-
Sample Collection: Collect the extracellular medium from each well.
-
Glutamate Quantification:
-
Measure the glutamate concentration in the collected samples using a commercially available glutamate assay kit. These kits are typically based on an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the amount of glutamate.
-
Alternatively, high-performance liquid chromatography (HPLC) can be used for more precise quantification.
-
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect changes in the phosphorylation state of key signaling proteins, such as ERK1/2, which are activated downstream of brevetoxin-induced calcium influx.
Protocol:
-
Cell Lysis: After treatment with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-ERK1/2).
-
Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped of the antibodies and re-probed with an antibody against the total form of the protein (e.g., anti-total-ERK1/2).
Quantitative Data Summary
The following tables summarize quantitative data from in vitro studies on this compound neurotoxicity.
Table 1: Cytotoxicity of Brevetoxins in Different Cell Lines
| Cell Line | Brevetoxin Analog | Assay | Endpoint | Value | Reference |
| Neuro-2A (sensitized) | PbTx-1 | Fluorescence | EC50 | ~0.1 µM (initial toxicity) | [8] |
| Neuro-2A (sensitized) | PbTx-2 | Fluorescence | EC50 | ~0.1 µM (initial toxicity) | [8] |
| SJCRH30 | PbTx-2 | Fluorescence | EC50 (24h) | >10 µM | [1] |
| SJCRH30 | PbTx-2 | Fluorescence | EC50 (48h) | ~5 µM | [1] |
| SJCRH30 | PbTx-2 | Fluorescence | EC50 (72h) | ~1 µM | [1] |
| THP-1 Monocytes | PbTx-2 | XTT | EC50 | ~1 µM | [10] |
| THP-1 Monocytes | PbTx-3 | XTT | EC50 | >10 µM | [10] |
Table 2: Effects of Brevetoxins on Voltage-Gated Sodium Channels
| Cell Line/Preparation | Brevetoxin Analog | Effect | Quantitative Measure | Reference |
| Rat Brain Synaptosomes | PbTx-3 | Binding Affinity (Kd) | 2.9 nM | [5] |
| Rat Sensory Neurons | PbTx-3 | Shift in Activation Potential | -6.7 mV | [9] |
| HEK293 expressing Nav1.2 | PbTx-3 | Binding Affinity (Kd) | ~2 nM | [3] |
| HEK293 expressing Nav1.5 | PbTx-3 | Binding Affinity (Kd) | ~12 nM | [3] |
Table 3: Effects of Brevetoxins on Intracellular Signaling
| Cell Model | Brevetoxin Analog | Concentration | Effect | Reference |
| Murine Neocortical Neurons | PbTx-2 | 100 nM | Increased ERK1/2 phosphorylation | [6][11] |
| Murine Neocortical Neurons | PbTx-2 | 300 nM | Biphasic ERK1/2 regulation | [6][11] |
| Murine Neocortical Neurons | PbTx-2 | 100 nM | Increased CREB phosphorylation | [6] |
| Murine Neocortical Neurons | PbTx-2 | 100 nM | Increased BDNF gene expression | [6] |
Visualizations
Signaling Pathways
Caption: this compound signaling pathway in neurons.
Experimental Workflow: Cytotoxicity Assay
Caption: General workflow for in vitro cytotoxicity assays.
Logical Relationship: In Vitro Model Selection
Caption: Decision tree for selecting an appropriate in vitro model.
References
- 1. A New Cytotoxicity Assay for Brevetoxins Using Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcium Increase and Substance P Release Induced by the Neurotoxin Brevetoxin-1 in Sensory Neurons: Involvement of PAR2 Activation through Both Cathepsin S and Canonical Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] A New Cytotoxicity Assay for Brevetoxins Using Fluorescence Microscopy | Semantic Scholar [semanticscholar.org]
- 4. A new cytotoxicity assay for brevetoxins using fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. mdpi.com [mdpi.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. mdpi.com [mdpi.com]
- 9. Functional and Mechanistic Neurotoxicity Profiling Using Human iPSC-Derived Neural 3D Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Brevetoxin activation of voltage-gated sodium channels regulates Ca dynamics and ERK1/2 phosphorylation in murine neocortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Using Brevetoxin A as a Pharmacological Tool to Study Sodium Channels: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brevetoxins are a group of potent neurotoxins produced by the marine dinoflagellate Karenia brevis. These lipid-soluble polyether compounds are valuable pharmacological tools for studying the function and regulation of voltage-gated sodium channels (VGSCs). Brevetoxin A (PbTx-1) and its congeners act as potent agonists of VGSCs by binding to a specific receptor site, designated as neurotoxin receptor site 5, on the α-subunit of the channel.[1][2] This binding event leads to persistent activation of the channel through several key mechanisms: a shift in the voltage-dependence of activation to more negative potentials, inhibition of channel inactivation, and an increase in the mean open time of the channel.[3][4][5] These unique properties make brevetoxins indispensable for investigating the structure-function relationships of sodium channels, screening for novel channel modulators, and understanding the molecular basis of neuronal hyperexcitability.
This document provides detailed application notes and experimental protocols for utilizing this compound and its analogues in the study of sodium channels.
Mechanism of Action of this compound on Voltage-Gated Sodium Channels
This compound exerts its effects by binding to site 5 on the α-subunit of VGSCs. This binding site is located in a cleft formed by the transmembrane segments IS6 and IVS5.[4][6] The interaction of brevetoxin with this site induces a conformational change in the channel, leading to:
-
Lowering the Activation Potential: Brevetoxin-bound channels open at more negative membrane potentials than unbound channels, increasing the likelihood of channel activation at resting membrane potentials.[1][7]
-
Inhibition of Inactivation: The inactivation gate of the sodium channel is responsible for closing the channel pore during prolonged depolarization. Brevetoxin binding hinders this process, leading to persistent sodium influx.[3][4]
-
Prolonged Mean Open Time: The duration for which the channel remains in the open state is significantly increased in the presence of brevetoxin.[3]
These combined effects result in a sustained inward sodium current, leading to membrane depolarization and hyperexcitability of cells. This mechanism underlies the neurotoxicity associated with brevetoxin exposure.
Data Presentation: Quantitative Effects of Brevetoxins on Sodium Channels
The following tables summarize key quantitative data on the interaction of brevetoxins with various voltage-gated sodium channel isoforms.
| Brevetoxin Analogue | Channel Isoform | Kd (nM) | Bmax (pmol/mg protein) | Cell/Tissue Type | Reference |
| [3H]PbTx-3 | Rat Brain | 2.9 | 6.8 | Synaptosomes | [8] |
| [3H]PbTx-3 | Nav1.2 | 2.4 ± 0.2 | - | tsA-201 cells | [1] |
| [3H]PbTx-3 | Nav1.4 | 1.8 ± 0.61 | - | tsA-201 cells | [1][3] |
| [3H]PbTx-3 | Nav1.5 | 12 ± 1.4 | - | tsA-201 cells | [1][3] |
Table 1: Radioligand Binding Affinity of Brevetoxins for Voltage-Gated Sodium Channels. This table provides the dissociation constant (Kd) and maximum binding capacity (Bmax) of brevetoxins for different sodium channel isoforms and preparations.
| Brevetoxin Analogue | Parameter | Value | Cell/Tissue Type | Reference |
| PbTx-2 | EC50 (ERK1/2 Phosphorylation) | 96.8 nM | Murine Neocortical Neurons | [4] |
| PbTx-3 | Hyperpolarizing shift in threshold potential | 6.7 mV | Rat Brain Neuronal Cell Lines (B50, B104) | [9] |
| BTX-3 | Shift in V1/2 of inactivation | -15.3 mV (at 1 nM) | Human Nav1.6 | [10] |
Table 2: Functional Effects of Brevetoxins on Sodium Channel Activity. This table presents the effective concentration (EC50) for a downstream signaling event and the modulatory effects on channel gating parameters.
Experimental Protocols
Here, we provide detailed protocols for three key experimental approaches to study the effects of this compound on sodium channels.
Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion currents flowing through sodium channels in the cell membrane.
Objective: To characterize the effects of this compound on the gating properties of voltage-gated sodium channels.
Materials:
-
Cells expressing the sodium channel of interest (e.g., HEK293 cells stably transfected with a specific Nav subtype, or primary neurons).
-
Patch-clamp rig (amplifier, micromanipulator, microscope).
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Extracellular (bath) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.[11]
-
Intracellular (pipette) solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES, pH 7.2 with CsOH.[11]
-
This compound stock solution (in DMSO).
Protocol:
-
Cell Preparation: Plate cells onto glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.[11]
-
Establish Whole-Cell Configuration:
-
Place a coverslip with cells in the recording chamber and perfuse with extracellular solution.
-
Approach a single cell with the patch pipette while applying positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).
-
Apply a brief pulse of suction to rupture the membrane patch and establish the whole-cell recording configuration.
-
-
Data Acquisition:
-
Application of this compound:
-
Prepare the desired concentration of this compound in the extracellular solution.
-
Perfuse the recording chamber with the this compound-containing solution.
-
Allow sufficient time for the toxin to bind and exert its effect (typically a few minutes).
-
-
Post-Toxin Data Acquisition: Repeat the voltage-step protocol from step 4 to record sodium currents in the presence of this compound.
-
Data Analysis:
-
Measure the peak inward sodium current at each voltage step before and after toxin application.
-
Construct current-voltage (I-V) relationships.
-
Analyze the voltage-dependence of activation by fitting the normalized peak current-voltage relationship with a Boltzmann function to determine the half-activation potential (V1/2).
-
Analyze the voltage-dependence of steady-state inactivation by applying a series of pre-pulses to different potentials before a test pulse to a potential that elicits a maximal sodium current.
-
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd) and the density of binding sites (Bmax) for this compound on sodium channels.
Objective: To quantify the binding characteristics of a radiolabeled brevetoxin analogue to sodium channels in a membrane preparation.
Materials:
-
Radiolabeled brevetoxin (e.g., [3H]PbTx-3).
-
Unlabeled this compound for competition studies.
-
Membrane preparation containing the sodium channel of interest (e.g., rat brain synaptosomes or membranes from cells overexpressing a specific Nav isoform).
-
Binding buffer (e.g., 50 mM HEPES, pH 7.4, 130 mM choline chloride, 5.4 mM KCl, 0.8 mM MgSO4, 5.5 mM glucose, 1 mg/ml BSA).
-
Glass fiber filters.
-
Filtration manifold.
-
Scintillation counter and scintillation fluid.
Protocol:
-
Membrane Preparation: Prepare synaptosomes or cell membranes according to standard protocols. Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).
-
Assay Setup:
-
In a series of microcentrifuge tubes, add a fixed amount of membrane preparation (e.g., 50-100 µg of protein).
-
For saturation binding, add increasing concentrations of radiolabeled brevetoxin.
-
For competition binding, add a fixed concentration of radiolabeled brevetoxin and increasing concentrations of unlabeled this compound.
-
To determine non-specific binding, add a high concentration of unlabeled this compound (e.g., 1 µM) to a parallel set of tubes.
-
Bring the final volume of each tube to a fixed volume (e.g., 200 µL) with binding buffer.
-
-
Incubation: Incubate the tubes at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 1-2 hours).
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each tube through a glass fiber filter using a filtration manifold.
-
Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
For saturation binding, plot the specific binding (total binding - non-specific binding) against the concentration of the radiolabeled ligand. Fit the data to a one-site binding model to determine the Kd and Bmax.
-
For competition binding, plot the percentage of specific binding against the concentration of the unlabeled competitor. Fit the data to a competition binding equation to determine the IC50, which can be converted to a Ki value.
-
Fluorescence-Based Functional Assay
This high-throughput method measures changes in membrane potential or intracellular sodium concentration as an indicator of sodium channel activity.
Objective: To determine the functional effects of this compound on sodium channel activity in a cell-based assay.
Materials:
-
Cells expressing the sodium channel of interest plated in a 96- or 384-well plate.
-
Voltage-sensitive fluorescent dye (e.g., a FRET-based dye) or a sodium-sensitive fluorescent dye (e.g., SBFI).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
This compound stock solution.
-
Fluorescence plate reader.
Protocol:
-
Cell Plating: Plate cells in black-walled, clear-bottom microplates and allow them to adhere overnight.
-
Dye Loading:
-
Remove the culture medium and wash the cells with assay buffer.
-
Load the cells with the fluorescent dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
-
Compound Addition:
-
Add varying concentrations of this compound to the wells.
-
Include negative controls (vehicle) and positive controls (e.g., veratridine or a high concentration of KCl).
-
-
Signal Detection:
-
Place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths before and after the addition of the compounds.
-
-
Data Analysis:
-
Calculate the change in fluorescence for each well.
-
Plot the change in fluorescence against the concentration of this compound to generate a dose-response curve.
-
Determine the EC50 value from the dose-response curve.
-
References
- 1. Molecular Determinants of Brevetoxin Binding to Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Brevetoxin activation of voltage-gated sodium channels regulates Ca2+ dynamics and ERK1/2 phosphorylation in murine neocortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Brevetoxin versus Brevenal Modulation of Human Nav1 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immune Modulating Brevetoxins: Monocyte Cytotoxicity, Apoptosis, and Activation of M1/M2 Response Elements Is Dependent on Reactive Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Brevetoxins, unique activators of voltage-sensitive sodium channels, bind to specific sites in rat brain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Brevetoxin modulates neuronal sodium channels in two cell lines derived from rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A rapid assay for the brevetoxin group of sodium channel activators based on fluorescence monitoring of synaptoneurosomal membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Brevetoxin A in Neuronal Excitability Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brevetoxins are a group of potent neurotoxins produced by the marine dinoflagellate Karenia brevis. These lipid-soluble polyether compounds are known to cause Neurotoxic Shellfish Poisoning (NSP) in humans.[1][2] In the realm of neuroscience research, Brevetoxin A and its analogs (such as PbTx-2 and PbTx-3) serve as invaluable pharmacological tools for investigating the function and regulation of voltage-gated sodium channels (VGSCs), which are fundamental to neuronal excitability.[1][3][4]
Brevetoxins specifically target site 5 on the α-subunit of VGSCs.[3][5][6][7][8][9] This binding leads to a unique set of effects on channel gating, including a shift in the voltage-dependence of activation to more negative potentials, inhibition of channel inactivation, and an increase in the mean open time of the channel.[3][5][7] These actions result in persistent channel activation and a continuous influx of sodium ions, leading to membrane depolarization and repetitive firing of neurons.[1][10] Consequently, brevetoxins can induce a cascade of downstream events, including glutamate release, increased intracellular calcium concentrations, and activation of various signaling pathways, ultimately impacting synaptic plasticity and neuronal survival.[3][4]
These detailed application notes provide an overview of the use of this compound in studying neuronal excitability, along with protocols for key experiments.
Data Presentation
Table 1: Binding Affinity and Potency of Brevetoxins
| Toxin | Channel/Preparation | Parameter | Value | Reference |
| PbTx-3 | Rat brain synaptosomes | Kd | 2.9 nM | [9] |
| PbTx-3 | Rat brain synaptosomes | Bmax | 6.8 pmol/mg protein | [9] |
| PbTx-1 | Cultured rat cerebellar granule neurons | EC50 (Neurotoxicity) | 9.31 ± 0.45 nM | [11] |
| PbTx-2 | Cultured rat cerebellar granule neurons | EC50 (Neurotoxicity) | 80.5 ± 5.9 nM | [3][11] |
| PbTx-3 | Cultured rat cerebellar granule neurons | EC50 (Neurotoxicity) | 53.9 ± 2.8 nM | [11] |
| PbTx-6 | Cultured rat cerebellar granule neurons | EC50 (Neurotoxicity) | 1417 ± 32 nM | [11] |
| BTX-3 | Human Nav1.6 channels | IC50 | 202 nM | [12] |
Table 2: Electrophysiological Effects of Brevetoxins on Voltage-Gated Sodium Channels
| Toxin | Channel Type | Effect | Magnitude of Change | Reference |
| BTX-3 (1 nM) | Human VGSC | Shift in V1/2 of fast inactivation | From -46.8 ± 1.8 mV to -62.1 ± 3.9 mV | [12] |
| CTX3C (0.0001 nM) | Human VGSC | Shift in V1/2 of fast inactivation | From -35.1 ± 1.2 mV to -45.8 ± 3.3 mV | [12] |
| PbTx-2 & PbTx-3 | Diatom & Coccolithophore EukCat ion channels | Shift in voltage dependence of activation | Significant negative shift | [13] |
| PbTx-2 & PbTx-3 | Diatom & Coccolithophore EukCat ion channels | Shift in voltage dependence of steady state inactivation | Significant negative shift | [13] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to measure the effects of this compound on the electrophysiological properties of individual neurons.
Materials:
-
Cultured neurons (e.g., primary cortical or hippocampal neurons) or acute brain slices
-
External recording solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4)
-
Internal pipette solution (e.g., containing in mM: 140 K-gluconate, 10 HEPES, 5 EGTA, 2 MgCl2, 2 Na2-ATP, 0.1 Na-GTP, pH 7.2)
-
This compound stock solution (in DMSO)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette pulling
Procedure:
-
Prepare cultured neurons or acute brain slices according to standard laboratory protocols.
-
Place the cell culture dish or brain slice in the recording chamber and perfuse with external recording solution.
-
Pull glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.
-
Approach a neuron with the patch pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Record baseline neuronal activity, including resting membrane potential, action potential firing, and voltage-gated sodium currents using appropriate voltage-clamp protocols.
-
Bath apply this compound at the desired concentration (e.g., 1-100 nM).
-
Record the changes in neuronal activity and sodium channel properties. To assess changes in voltage-dependence of activation and inactivation, use standard voltage protocols.
-
After recording, washout the toxin by perfusing with the external solution to observe any reversal of effects.
-
Analyze the data to quantify changes in current amplitude, kinetics, and the voltage-dependence of channel gating.
Protocol 2: Calcium Imaging
This protocol allows for the measurement of changes in intracellular calcium concentration in response to this compound.
Materials:
-
Cultured neurons on glass-bottom dishes or coverslips
-
Recording buffer (e.g., 135 mM NaCl, 5 mM KCl, 1 mM MgCl2, 1.8 mM CaCl2, 10 mM HEPES, 10 mM glucose, pH 7.45)[14]
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Oregon Green BAPTA-1 AM)
-
Pluronic F-127 (for aiding dye loading)
-
This compound stock solution (in DMSO)
-
Fluorescence microscope with a camera and appropriate filter sets
-
Image analysis software
Procedure:
-
Culture neurons on glass coverslips or dishes suitable for imaging.
-
Prepare a loading solution of the calcium indicator (e.g., 4 µM Fura-2 AM) in the recording buffer.[14] A small amount of Pluronic F-127 can be added to aid in dye solubilization.
-
Incubate the cells with the loading solution for 30-60 minutes at 37°C.
-
Wash the cells with the recording buffer to remove excess dye and allow for de-esterification of the AM ester.
-
Mount the coverslip onto the microscope stage and perfuse with the recording buffer.
-
Acquire baseline fluorescence images. For ratiometric dyes like Fura-2, acquire images at two excitation wavelengths (e.g., 340 nm and 380 nm).
-
Apply this compound to the recording chamber at the desired final concentration.
-
Continuously record fluorescence images to monitor changes in intracellular calcium levels.
-
Analyze the images to quantify changes in fluorescence intensity or ratio over time, which reflects changes in intracellular calcium concentration.
Protocol 3: Neurotoxicity Assay
This protocol is used to assess the cytotoxic effects of this compound on neuronal cultures.
Materials:
-
Cultured neurons (e.g., Neuro-2A, SJCRH30, or primary neurons) in multi-well plates[15][16][17]
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
Cytotoxicity assay kit (e.g., LDH release assay, MTT assay, or live/dead cell staining kit)
-
Plate reader or fluorescence microscope
Procedure:
-
Seed neurons in a multi-well plate and allow them to adhere and grow for 24-48 hours.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Replace the existing medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cell death.
-
Incubate the cells for a specified period (e.g., 2, 24, or 48 hours).
-
Assess cell viability using the chosen cytotoxicity assay according to the manufacturer's instructions.
-
LDH Assay: Measure the amount of lactate dehydrogenase released into the medium from damaged cells.
-
MTT Assay: Measure the metabolic activity of viable cells.
-
Live/Dead Staining: Use fluorescent dyes (e.g., Calcein-AM for live cells and Ethidium Homodimer-1 for dead cells) and visualize with a fluorescence microscope.
-
-
Quantify the results and calculate the EC50 value for this compound-induced neurotoxicity.
Conclusion
This compound is a powerful tool for probing the intricate mechanisms of neuronal excitability. Its specific action on voltage-gated sodium channels allows researchers to dissect the role of these channels in action potential generation, neurotransmitter release, and downstream signaling cascades. The protocols provided herein offer a framework for utilizing this compound to investigate these fundamental neurophysiological processes. Careful experimental design and data interpretation are crucial for leveraging the unique properties of this neurotoxin to advance our understanding of neuronal function and dysfunction.
References
- 1. Brevetoxin - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Brevetoxin activation of voltage-gated sodium channels regulates Ca2+ dynamics and ERK1/2 phosphorylation in murine neocortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brevetoxin activation of voltage-gated sodium channels regulates Ca dynamics and ERK1/2 phosphorylation in murine neocortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Molecular Determinants of Brevetoxin Binding to Voltage-Gated Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Brevetoxins: unique polyether dinoflagellate toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Brevetoxins, unique activators of voltage-sensitive sodium channels, bind to specific sites in rat brain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. repository.uncw.edu [repository.uncw.edu]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Calcium Increase and Substance P Release Induced by the Neurotoxin Brevetoxin-1 in Sensory Neurons: Involvement of PAR2 Activation through Both Cathepsin S and Canonical Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A new cytotoxicity assay for brevetoxins using fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A New Cytotoxicity Assay for Brevetoxins Using Fluorescence Microscopy | MDPI [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing LC-MS/MS for Brevetoxin Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of Brevetoxins, with a focus on Brevetoxin A, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Troubleshooting Guide
This guide addresses specific issues that may arise during the LC-MS/MS analysis of Brevetoxins.
| Problem | Possible Causes | Solutions |
| Low or No Signal Intensity | 1. Suboptimal Ionization: Brevetoxins have a high affinity for sodium, forming [M+Na]⁺ adducts which fragment poorly.[1][2] 2. Incorrect Mass Spectrometry Parameters: Declustering potential (DP) and collision energy (CE) are not optimized for your specific instrument.[3] 3. Sample Matrix Effects: Co-eluting matrix components can suppress the ionization of the target analyte. 4. Poor Sample Recovery: Inefficient extraction or cleanup steps. | 1. Promote Protonation: Add acidifiers like formic acid, trifluoroacetic acid, or hydrochloric acid to the mobile phase or sample solvent to enhance the formation of the more readily fragmented protonated molecule ([M+H]⁺).[1][2] 2. Parameter Optimization: While using published values as a starting point, perform a manual tune of key parameters on your instrument for optimal signal.[4] 3. Improve Sample Cleanup: Utilize Solid Phase Extraction (SPE) with C18 or hydrophilic-lipophilic balance (HLB) cartridges to remove interfering substances.[][6][7] A hexane wash can also be employed to remove nonpolar interferences.[6] 4. Optimize Extraction: Ensure complete extraction from the sample matrix by using appropriate solvents, such as 80% methanol in water or acetone.[][8][9] |
| Poor Peak Shape (Tailing or Broadening) | 1. Column Contamination: Buildup of matrix components on the analytical column.[3][10] 2. Inappropriate Mobile Phase pH: Can affect the ionization state of the analyte.[3] 3. Injection Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the initial mobile phase.[3] | 1. Column Maintenance: Flush the column with a strong solvent or replace it if necessary. The use of a guard column is also recommended. 2. pH Adjustment: A slightly acidic mobile phase is generally preferred for Brevetoxin analysis to ensure consistent protonation.[3] 3. Solvent Matching: Reconstitute the final sample extract in a solvent that is similar in composition and strength to the initial mobile phase conditions.[6] |
| Retention Time Shifts | 1. Column Degradation: Loss of stationary phase over time. 2. Mobile Phase Inconsistency: Improperly prepared or degraded mobile phase.[10] 3. Fluctuations in Column Temperature: Inconsistent oven temperature can affect retention times. | 1. Column Replacement: Replace the analytical column if performance degrades. 2. Fresh Mobile Phase: Prepare fresh mobile phase for each analytical batch. 3. Stable Temperature Control: Ensure the column oven is maintaining a stable temperature. |
| High Background Noise | 1. Contaminated Solvents or Reagents: Impurities in the mobile phase or sample preparation reagents.[10] 2. System Contamination: Carryover from previous injections or buildup of contaminants in the LC or MS system. | 1. Use High-Purity Reagents: Employ LC-MS grade solvents and reagents.[10] 2. System Cleaning: Implement regular cleaning procedures for the LC system and mass spectrometer ion source. |
Frequently Asked Questions (FAQs)
Q1: Which ionization mode is best for Brevetoxin analysis?
A1: Electrospray ionization (ESI) in the positive ion mode is the most common and effective technique for the analysis of Brevetoxins.[1][6]
Q2: Why am I only seeing the sodium adduct ([M+Na]⁺) of my Brevetoxin?
A2: Brevetoxins have a very high affinity for sodium cations, which are often present as impurities.[1][2][11] This leads to the formation of abundant [M+Na]⁺ ions. While these can be used for quantification, they are generally difficult to fragment in tandem MS/MS experiments.[1][2] To obtain better fragmentation for confirmation, it is advisable to promote the formation of the protonated molecule ([M+H]⁺) by adding an acid to your mobile phase.[1][2]
Q3: What are the typical MRM transitions for this compound (PbTx-2)?
A3: While optimal transitions should be determined empirically on your instrument, a commonly used transition for this compound (PbTx-2) is m/z 895.5 > 877.5.[8] A confirmation ion transition that can be used is m/z 895.5 > 319.2.[8]
Q4: What type of analytical column is recommended?
A4: A C18 reversed-phase column is widely used and recommended for the chromatographic separation of Brevetoxins.[6][12][13][14]
Q5: How can I improve the recovery of Brevetoxins from shellfish samples?
A5: Effective extraction and cleanup are crucial. An extraction with 80% methanol in water followed by a Solid Phase Extraction (SPE) cleanup using C18 or HLB cartridges has been shown to provide good recoveries.[][7][8] For complex matrices, a liquid-liquid partitioning step with hexane can help remove lipids and other nonpolar interferences before SPE.[6]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the LC-MS/MS analysis of this compound and related compounds. Note that optimal values may vary depending on the specific instrument and experimental conditions.
Table 1: MRM Transitions and Collision Energies for Selected Brevetoxins
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound (PbTx-2) | 895.5 | 877.5 | 16 |
| This compound (PbTx-2) - Confirmation | 895.5 | 319.2 | 23 |
| Brevetoxin B (PbTx-3) | 897.5 | 725.5 | 21 |
| BTX-B5 | 911.5 | 875.5 | 21 |
Data sourced from a single-laboratory validation study.[8]
Table 2: Typical Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm)[6] |
| Mobile Phase A | Water with 0.1% Formic Acid and 2 mM Ammonium Formate[6] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid and 2 mM Ammonium Formate[6] |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 20 µL |
| Column Temperature | 30 - 40 °C |
Experimental Protocols
Detailed Methodology for Brevetoxin Analysis in Shellfish Tissue
This protocol is a composite based on established methods for the extraction and quantification of Brevetoxins.[6]
1. Sample Preparation: Extraction and Cleanup
-
Homogenization: Homogenize shellfish tissue to ensure a representative sample.
-
Extraction:
-
Weigh 2.0 ± 0.1 g of homogenized tissue into a 50 mL centrifuge tube.[6]
-
Add 9 mL of 80% aqueous methanol.[8]
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge to pellet the solid material.[6]
-
Decant the supernatant into a clean tube.
-
Repeat the extraction of the pellet with another 9 mL of 80% aqueous methanol, vortex, and centrifuge again.
-
Combine the supernatants.[6]
-
-
Liquid-Liquid Partitioning (Optional Hexane Wash):
-
To the combined supernatant, add 10 mL of n-hexane.
-
Mix gently and allow the layers to separate.
-
Remove and discard the upper hexane layer.[6]
-
-
Solid Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge (e.g., 500 mg) with 5 mL of methanol, followed by 5 mL of water.[6]
-
Evaporate the extracted sample (after the optional hexane wash) to reduce the methanol content and reconstitute in 10 mL of 25% methanol.[6]
-
Load the reconstituted sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of 25% methanol to remove polar interferences.
-
Elute the Brevetoxins with 10 mL of 100% methanol.[6]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the final residue in a suitable volume (e.g., 1 mL) of methanol or mobile phase A for LC-MS/MS analysis.[6]
-
2. LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[6]
-
LC Conditions: Refer to Table 2 for typical parameters. A gradient elution is commonly used, starting with a higher aqueous composition and ramping up the organic phase (acetonitrile) to elute the Brevetoxins.
-
MS/MS Conditions:
-
Ionization Mode: ESI Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Use the transitions specified in Table 1 or optimize them for your instrument.
-
Source Parameters: Optimize source temperature, capillary voltage, and cone/skimmer voltage for maximum signal intensity. An optimal source temperature is often between 50 and 70 °C.[1]
-
Visualizations
Caption: Experimental workflow for this compound analysis.
References
- 1. lib3.dss.go.th [lib3.dss.go.th]
- 2. Electrospray ionization tandem mass spectrometry for structural elucidation of protonated brevetoxins in red tide algae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. NEMI Method Summary - BreveLCMS [nemi.gov]
- 10. zefsci.com [zefsci.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. On-line high-performance liquid chromatography-electrospray ionization mass spectrometry for the determination of brevetoxins in "red tide" algae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of neurotoxic shellfish poisoning toxins in shellfish by liquid chromatography-tandem mass spectrometry coupled with dispersive solid phase extraction - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting matrix effects in Brevetoxin A quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with Brevetoxin A quantification, with a specific focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact this compound quantification?
A1: Matrix effects in liquid chromatography-mass spectrometry (LC-MS) analysis refer to the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of this compound quantification.[1][2] These effects are a significant challenge, particularly in complex matrices like shellfish tissue.[3]
Q2: What are the common signs of matrix effects in my this compound analysis?
A2: Common indicators of matrix effects include:
-
Poor reproducibility of results between samples.[4]
-
Inaccurate quantification, with recovery values significantly lower or higher than 100%.[4][5]
-
Inconsistent peak areas for the same concentration of this compound in different sample matrices.
-
Signal suppression or enhancement when comparing the analyte response in a pure solvent to that in a sample matrix.[1]
Q3: How can I minimize matrix effects during sample preparation?
A3: Effective sample preparation is crucial for minimizing matrix effects. The primary goal is to remove interfering compounds from the sample extract while efficiently recovering the target analytes.[1] Common strategies include:
-
Solid-Phase Extraction (SPE): This is a widely used cleanup technique for this compound in various matrices like seawater and shellfish.[6][7] C18 and Hydrophilic-Lipophilic Balanced (HLB) are common sorbents used for extraction.[6][8]
-
Dispersive Solid-Phase Extraction (d-SPE): This method offers a faster alternative to traditional SPE for cleaning up shellfish extracts.[4][9]
-
Liquid-Liquid Extraction (LLE): Can be used to partition Brevetoxins from interfering substances.
Troubleshooting Guides
Issue 1: Low Analyte Recovery and Signal Suppression
Possible Cause: Co-eluting matrix components are interfering with the ionization of this compound in the mass spectrometer source.[2] This is a classic case of ion suppression.
Solutions:
-
Optimize Sample Cleanup:
-
Evaluate different SPE sorbents: The choice of SPE sorbent can significantly impact recovery and the removal of interferences. As shown in the table below, HLB SPE columns have demonstrated higher recovery rates for some Brevetoxin analogs compared to C18 columns.[8]
-
Refine the SPE protocol: Adjusting the wash and elution steps can improve the removal of interfering substances. For instance, a wash step with a lower percentage of organic solvent can remove more polar interferences without eluting the Brevetoxins.
-
-
Chromatographic Separation Improvement:
-
Modify the LC gradient: Altering the mobile phase gradient can help to chromatographically separate this compound from co-eluting matrix components.[1]
-
Use a different analytical column: A column with a different chemistry (e.g., C8 instead of C18) or a smaller particle size for higher resolution can improve separation.
-
-
Employ Matrix-Matched Calibrants:
-
Prepare calibration standards in a blank matrix extract that is free of the analyte. This helps to compensate for matrix effects as the standards and samples will experience similar ion suppression or enhancement.[3]
-
Quantitative Data Summary: SPE Sorbent Performance
| Brevetoxin Analog | C18 Recovery (%) | HLB Recovery (%) |
| BTX1 | 50.31 | 74.61 |
| BTX2 | 57.95 | 82.36 |
| BTX3 | 75.64 | 72.08 |
| Data sourced from a study on Brevetoxin metabolites in culture media.[8] |
Experimental Protocol: Solid-Phase Extraction (SPE) for this compound in Seawater
This protocol provides a general guideline for SPE using C18 or HLB cartridges.
-
Cartridge Conditioning:
-
Pass 6.0 mL of methanol through the SPE cartridge.
-
Equilibrate the cartridge with 6.0 mL of methanol/water (20:80, v/v).[8]
-
-
Sample Loading:
-
Load the seawater sample onto the cartridge at a flow rate of approximately 1 mL/min.[8]
-
-
Washing:
-
Wash the cartridge with 3.0 mL of methanol/water (10:90, v/v) to remove salts and other polar interferences.[8]
-
-
Elution:
-
Elute the Brevetoxins with 6.0 mL of methanol containing 0.3% formic acid.[8]
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis.
-
Workflow for Troubleshooting Low Recovery and Signal Suppression
Caption: A flowchart for troubleshooting low recovery and signal suppression.
Issue 2: Inconsistent Quantification and Poor Reproducibility
Possible Cause: Variable matrix effects between different samples and the lack of an appropriate internal standard to correct for these variations.[10]
Solutions:
-
Implement an Internal Standard (IS):
-
The use of an internal standard is a powerful way to correct for analyte loss during sample preparation and for variations in instrument response due to matrix effects.[10]
-
Ideal Internal Standard: A stable isotope-labeled (SIL) version of this compound is the ideal internal standard as it has nearly identical chemical and physical properties to the analyte.[10]
-
Structural Analog: If a SIL-IS is not available, a structural analog that behaves similarly to this compound during extraction and ionization can be used.
-
-
Standard Addition Method:
Quantitative Data Summary: Matrix Effects in Shellfish
The following table shows the range of matrix effects observed for three Brevetoxins in four different shellfish matrices, highlighting the variability that can occur. A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.
| Shellfish Matrix | Matrix Effect Range (%) |
| Greenshell Mussel | 85.6 - 114.8 |
| Eastern Oyster | 85.6 - 114.8 |
| Hard Clam | 85.6 - 114.8 |
| Pacific Oyster | 85.6 - 114.8 |
| Data from a study using a d-SPE method.[4][9] |
Experimental Protocol: Internal Standard Addition
-
Selection of Internal Standard (IS): Choose a suitable IS (ideally a stable isotope-labeled this compound).
-
Spiking Procedure:
-
Add a known and consistent amount of the IS to all samples, blanks, and calibration standards at the beginning of the sample preparation process (pre-extraction).[10] This ensures that the IS experiences the same extraction and analysis conditions as the analyte.
-
-
Quantification:
-
Calculate the ratio of the peak area of the analyte to the peak area of the IS.
-
Plot this ratio against the concentration of the calibration standards to create the calibration curve.
-
Determine the concentration of the analyte in the samples using this calibration curve.[10]
-
Logical Relationship for Using an Internal Standard
Caption: The logic of using an internal standard for accurate quantification.
References
- 1. Quantitation Overcoming Matrix Effects of Lipophilic Toxins in Mytilus galloprovincialis by Liquid Chromatography-Full Scan High Resolution Mass Spectrometry Analysis (LC-HR-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. Strategies for the elimination of matrix effects in the liquid chromatography tandem mass spectrometry analysis of the lipophilic toxins okadaic acid and azaspiracid-1 in molluscan shellfish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Determination of neurotoxic shellfish poisoning toxins in shellfish by liquid chromatography-tandem mass spectrometry coupled with dispersive solid phase extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing the Neuro-2a Assay for Brevetoxin Detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the sensitivity of the Neuro-2a (N2a) cell-based assay for the detection of brevetoxins (PbTxs). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to enhance the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of the Neuro-2a assay for detecting brevetoxins?
A1: The Neuro-2a assay for brevetoxins relies on the specific action of these toxins on voltage-gated sodium channels (VGSCs) in the neuroblastoma cells. Brevetoxins bind to site 5 on the alpha-subunit of VGSCs, causing the channels to open at normal resting membrane potentials and inhibiting their inactivation.[1][2] This leads to a massive influx of sodium ions (Na+), which disrupts cellular ion homeostasis. To sensitize the cells, ouabain (a Na+/K+-ATPase inhibitor) and veratridine (another VGSC activator) are typically added.[3][4][5] The combined effect of these agents leads to cell swelling and death, which is then quantified using a viability assay, most commonly the MTT assay.[5][6]
Q2: Why are ouabain and veratridine (O/V) necessary in the assay?
A2: Undifferentiated Neuro-2a cells are not inherently sensitive to the cytotoxic effects of brevetoxins alone.[5] Ouabain inhibits the Na+/K+-ATPase pump, preventing the cell from pumping out the excess Na+ that enters through the brevetoxin-activated VGSCs. Veratridine acts synergistically with brevetoxins to further enhance Na+ influx.[5] This O/V-induced sensitization creates a state where the additional Na+ influx caused by brevetoxins becomes lethal, allowing for their detection through decreased cell viability.[3][6]
Q3: Can the concentrations of ouabain and veratridine be optimized?
A3: Yes, optimizing O/V concentrations is critical for assay sensitivity and reproducibility. Excessive concentrations can be directly toxic to the Neuro-2a cells, leading to high background cytotoxicity and masking the specific effects of brevetoxins.[3][5] Conversely, insufficient concentrations will not adequately sensitize the cells, reducing the assay's sensitivity.[3] It is recommended to perform a dose-response experiment to determine the optimal O/V concentration that causes a slight (e.g., ~20%) reduction in cell viability on its own, creating the ideal window for detecting brevetoxin-induced cytotoxicity.[6][7]
Q4: What are the key parameters to consider for improving assay sensitivity?
A4: Several parameters can be optimized to enhance sensitivity:
-
Cell Seeding Density: The number of cells seeded per well affects their growth phase and metabolic activity at the time of the assay.[6][8]
-
Serum Concentration: The percentage of Fetal Bovine Serum (FBS) in the culture medium can influence cell proliferation and differentiation, impacting assay results.[9][10][11]
-
Ouabain/Veratridine (O/V) Concentrations: As discussed, this is a critical factor for sensitizing the cells.[3][6]
-
Incubation Times: The duration of cell growth, toxin exposure, and viability reagent (e.g., MTT) incubation all require optimization.[6]
-
Choice of Viability Assay: While MTT is common, other assays like Alamar Blue (resazurin) may offer greater sensitivity and fewer interferences.[12][13][14][15]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background Cytotoxicity (Low viability in O/V controls) | 1. O/V concentrations are too high and are lethal to the cells.[3][5][6] 2. Cells are unhealthy or were passaged too many times.[8] 3. Contamination of cell culture.[8] | 1. Perform an O/V titration to find a concentration that results in ~80% cell viability.[7] 2. Use cells from a fresh, low-passage stock. Ensure cells are healthy and not over-confluent before seeding.[8] 3. Practice sterile technique and regularly check for contamination.[8] |
| Poor Sensitivity (No significant decrease in viability with brevetoxin) | 1. O/V concentrations are too low to sensitize the cells. 2. Cell seeding density is too high, leading to over-confluence and altered metabolic states.[8] 3. Toxin has degraded or is at a very low concentration. 4. Sub-optimal incubation time for toxin exposure. | 1. Increase O/V concentrations in a stepwise manner. 2. Optimize cell seeding density to achieve 80-90% confluence at the time of toxin exposure. A typical starting point is 30,000-50,000 cells/well in a 96-well plate.[6][16] 3. Use a fresh, validated toxin standard. 4. Test different toxin incubation times (e.g., 16, 24, 48 hours). |
| High Variability Between Replicate Wells | 1. Uneven cell seeding. 2. "Edge effects" in the microplate due to uneven temperature or evaporation.[8] 3. Inconsistent pipetting of reagents (O/V, toxin, MTT). 4. Interference from sample matrix (e.g., lipids in fish extracts).[16] | 1. Ensure a homogenous cell suspension before and during seeding. 2. Avoid using the outer wells of the plate or fill them with sterile media/PBS to maintain humidity.[8] 3. Use calibrated pipettes and practice consistent technique. 4. Incorporate a sample cleanup step (e.g., Solid Phase Extraction) to remove interfering compounds. Determine the maximum tissue dose equivalent that does not cause non-specific toxicity.[16] |
| Non-Linear or Atypical Dose-Response Curves | 1. Brevetoxins can sometimes produce triphasic or polynomial dose-response curves in the N2a assay.[17][18] 2. Matrix effects from complex samples.[16] 3. The MTT assay itself can be influenced by compounds that affect cellular redox potential.[13] | 1. This can be an inherent characteristic of the assay; use appropriate non-linear regression models for curve fitting.[17] 2. Purify sample extracts to minimize matrix interference.[16] 3. Consider an alternative viability assay like Alamar Blue or one based on ATP content, which may be less prone to interference.[15] |
Data Presentation: Assay Performance & Sensitivity
The sensitivity of the Neuro-2a assay is often reported as the EC50 value, which is the concentration of toxin that causes a 50% reduction in cell viability.
Table 1: Comparison of Brevetoxin EC50 Values under Different Assay Conditions
| Toxin | Cell Line / Condition | O/V Concentration (µM) | EC50 | Reference |
| PbTx-3 | Standard Neuro-2a | 100 / 10 | ~7.9 ng/mL | [3] |
| PbTx-3 | OV-LS Neuro-2a* | 100 / 10 | 3.04 ng/mL | [3] |
| PbTx-3 | Standard Neuro-2a | Not Specified | 5.8 ± 0.9 ng/mL | [6] |
| PbTx-2 | SJCRH30 | None | 0.9 µM (48h) | [17] |
| PbTx-3 | SJCRH30 | None | 0.3 µM (48h) | [17] |
*OV-LS (Ouabain/Veratridine-Low Sensitivity) cells are a sub-clone of Neuro-2a cells selected for higher resistance to O/V, which paradoxically increases their sensitivity to target toxins.[3][4] **SJCRH30 is an alternative human rhabdomyosarcoma cell line that shows sensitivity to brevetoxins without the need for O/V.[17]
Experimental Protocols
Optimized Neuro-2a Cytotoxicity Assay Protocol
This protocol is synthesized from best practices reported in the literature to enhance sensitivity and reproducibility.[6]
-
Cell Culture and Seeding:
-
Maintain Neuro-2a cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS, 2 mM L-Glutamine, and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.[19]
-
Use cells at a low passage number and ensure they are in the logarithmic growth phase.
-
Trypsinize and resuspend cells to create a single-cell suspension.
-
Seed a 96-well microplate with 50,000 cells/well in 200 µL of culture medium containing 5% FBS.[6]
-
Incubate for 24-26 hours to allow cells to attach and form a semi-confluent monolayer.
-
-
Toxin Exposure and Sensitization:
-
Prepare brevetoxin standards and sample extracts in a suitable solvent (e.g., methanol), ensuring the final solvent concentration in the well is non-toxic (typically ≤0.5%).
-
Prepare a fresh working solution of Ouabain and Veratridine (O/V) in culture medium. The optimal concentration should be predetermined but a common starting point is 100 µM Ouabain / 10 µM Veratridine .[6]
-
Remove the culture medium from the wells.
-
Add 100 µL of medium containing the desired concentration of brevetoxin (or sample extract).
-
Immediately add 100 µL of the O/V working solution to each well (except for cell-only controls).
-
Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
-
Viability Measurement (MTT Assay):
-
After incubation, visually inspect the cells under a microscope.
-
Add 20-25 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 45 minutes at 37°C.[6] During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Carefully remove the medium from the wells.
-
Add 150-200 µL of a solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol) to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Controls for each plate:
-
Cell Control: Cells with medium only (no O/V, no toxin). Represents 100% viability.
-
O/V Control: Cells with O/V only. Used to normalize the data and calculate the specific effect of the toxin.
-
Solvent Control: Cells with O/V and the maximum concentration of solvent used for the toxin dilutions.
-
Toxin Positive Control: Cells with O/V and a known concentration of brevetoxin standard.
-
Blank Control: Wells with medium only (no cells).
-
Visualizations
Brevetoxin Signaling Pathway in Neuro-2a Cells
References
- 1. Brevetoxin-induced phosphorylation of Pyk2 and Src in murine neocortical neurons involves distinct signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brevetoxin activation of voltage-gated sodium channels regulates Ca2+ dynamics and ERK1/2 phosphorylation in murine neocortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improving in vitro ciguatoxin and brevetoxin detection: selecting neuroblastoma (Neuro-2a) cells with lower sensitivity to ouabain and veratridine (OV-LS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Revisiting the Neuroblastoma Cell-Based Assay (CBA-N2a) for the Improved Detection of Marine Toxins Active on Voltage Gated Sodium Channels (VGSCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Strategy to Replace the Mouse Bioassay for Detecting and Identifying Lipophilic Marine Biotoxins by Combining the Neuro-2a Bioassay and LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biocompare.com [biocompare.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Data on retinoic acid and reduced serum concentration induced differentiation of Neuro-2a neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
- 13. researchgate.net [researchgate.net]
- 14. Comparing Quantitative Viability Bioassays: An Evaluation of MTT, alamarBlue™, and Guava® ViaCount® Methods [sigmaaldrich.com]
- 15. blog.quartzy.com [blog.quartzy.com]
- 16. mdpi.com [mdpi.com]
- 17. A New Cytotoxicity Assay for Brevetoxins Using Fluorescence Microscopy | MDPI [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Neuro-2a Cell Line: Paving the Way in Neuroscience Research [cytion.com]
Overcoming challenges in Brevetoxin A extraction from complex matrices
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the extraction of Brevetoxin A from complex matrices.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the extraction of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low Recovery of this compound | Incomplete initial extraction from the matrix. | Ensure thorough homogenization of the sample tissue. For shellfish, acetone is an effective solvent for extracting both parent brevetoxins and their more polar metabolites[1][2][3]. Consider a second extraction step to maximize yield[4]. |
| Suboptimal Solid Phase Extraction (SPE) sorbent. | The choice of SPE sorbent is critical. While C18 is commonly used, hydrophilic-lipophilic balance (HLB) columns have shown higher recovery rates for some brevetoxin analogs[5][6]. | |
| Formation of more polar, poorly extractable metabolites. | Brevetoxins can be metabolized into more polar forms, especially in shellfish[3][7][8]. These may not be efficiently recovered with non-polar solvents. Using a more polar extraction solvent like 80% methanol or acetone is recommended[1][]. | |
| Co-precipitation with hydrophobic organic carbon. | In sediment samples, high concentrations of co-extracted hydrophobic organic carbon can lead to the formation of flocculates that entrain brevetoxins, reducing recovery. Centrifugation and careful collection of the supernatant can help mitigate this[1]. | |
| High Variability in Results (Poor Precision) | Inconsistent sample homogenization. | Ensure a standardized and thorough homogenization protocol for all samples to guarantee uniformity. |
| Matrix effects interfering with analytical detection. | Complex matrices like shellfish can cause ion suppression or enhancement in LC-MS analysis, leading to variability[10][11][12]. Implement a robust cleanup step and consider using matrix-matched calibration curves for quantification[13]. | |
| Inconsistent SPE procedure. | Ensure consistent conditioning, loading, washing, and elution steps during SPE. Do not allow the cartridge to dry out during the process[13]. | |
| Matrix Effects Observed in LC-MS/MS Analysis | Presence of co-eluting interfering compounds. | Optimize the chromatographic method to separate this compound from matrix components. This may involve adjusting the mobile phase composition or gradient[12][13]. |
| Insufficient cleanup of the extract. | A thorough cleanup is essential. A defatting step with a non-polar solvent like n-hexane can remove lipids[1][2]. Following this with SPE provides further purification[1][2][]. | |
| Signal suppression or enhancement. | Use matrix-matched standards for calibration to compensate for matrix effects[13]. Isotope-labeled internal standards are also an effective way to correct for these effects[13]. | |
| Poor Peak Shape in Chromatography | Sample overload on the analytical column. | Dilute the final extract before injection into the LC-MS/MS system. |
| Residual matrix components interfering with the column. | Improve the sample cleanup procedure to remove more of the interfering matrix components. | |
| Detection of Multiple Brevetoxin Analogs | Natural occurrence of different brevetoxin congeners and metabolites. | Brevetoxin-producing organisms can generate multiple analogs, and these can be further metabolized in shellfish[7][8]. Your analytical method should be capable of separating and identifying these different forms[14][15][16]. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective initial solvent for extracting this compound from shellfish?
A1: Acetone is a highly effective solvent for extracting a broad range of brevetoxins, including the parent compounds and their more polar metabolites, from shellfish tissue[1][2][3]. An alternative is 80% methanol in water, which has also been shown to yield good recoveries[].
Q2: Should I use C18 or HLB for the Solid Phase Extraction (SPE) cleanup step?
A2: Both C18 and Hydrophilic-Lipophilic Balance (HLB) SPE cartridges are used for brevetoxin cleanup[6][15]. While C18 is a common choice, studies have shown that HLB columns can provide higher recovery rates for certain brevetoxin metabolites[5][6]. The optimal choice may depend on the specific brevetoxin analogs being targeted.
Q3: How can I minimize matrix effects when analyzing brevetoxin extracts with LC-MS/MS?
A3: Minimizing matrix effects requires a multi-faceted approach. A thorough sample cleanup is crucial, often involving a liquid-liquid partitioning step (e.g., with n-hexane to remove lipids) followed by Solid Phase Extraction (SPE)[1][2][12]. Chromatographic separation should be optimized to resolve brevetoxins from co-eluting matrix components[13]. For accurate quantification, it is highly recommended to use matrix-matched calibration curves or isotope-labeled internal standards[13].
Q4: What are the key steps in a typical this compound extraction and cleanup protocol for shellfish?
A4: A typical protocol involves:
-
Homogenization: Homogenize the shellfish tissue.
-
Solvent Extraction: Extract the homogenized tissue with a solvent like acetone or 80% methanol[1][2][].
-
Centrifugation: Centrifuge the mixture and collect the supernatant.
-
Solvent Removal: Evaporate the solvent from the supernatant.
-
Re-solubilization and Defatting: Re-solubilize the residue in a methanolic solution and wash with a non-polar solvent like n-hexane to remove lipids[1][2].
-
Solid Phase Extraction (SPE): Further purify the extract using an SPE cartridge (e.g., C18 or HLB)[5][6][].
-
Final Preparation: Elute the toxins from the SPE cartridge, evaporate the solvent, and reconstitute the residue in a suitable solvent for LC-MS/MS analysis[1].
Q5: Why am I detecting more polar brevetoxin-like compounds in my samples?
A5: Shellfish can metabolize brevetoxins into more polar forms, such as hydrolyzed (open A-ring) derivatives and amino acid conjugates[7][8]. These metabolites can be more abundant than the parent toxins and may require extraction methods tailored for more polar compounds[7].
Data Presentation
Table 1: Comparison of Solid Phase Extraction (SPE) Sorbent Performance for Brevetoxin Recovery.
| SPE Sorbent | Brevetoxin Analog | Matrix | Recovery Rate (%) | Reference |
| C18 | PbTx-3 | Seawater | 108 (RBA), 99 (RIA), 125 (N2A) | [15][16] |
| C18 | BTX-1 | Culture Media | 50.31 | [6] |
| C18 | BTX-2 | Culture Media | 57.95 | [6] |
| C18 | BTX-3 | Culture Media | 75.64 | [6] |
| HLB | BTX-1 | Culture Media | 74.61 | [6] |
| HLB | BTX-2 | Culture Media | 82.36 | [6] |
| HLB | BTX-3 | Culture Media | 72.08 | [6] |
| Strata-X | PbTx-1, PbTx-2, PbTx-3 | Shellfish | 75.9 - 105.8 | [] |
RBA: Receptor Binding Assay, RIA: Radioimmunoassay, N2A: Neuroblastoma Cytotoxicity Assay
Table 2: Recovery and Precision Data for LC/MS/MS Quantification of Brevetoxins in Shellfish.
| Brevetoxin Analog | Matrix | Fortification Level (mg/kg) | Method Recovery (%) | Within-Laboratory Reproducibility (RSD %) | Reference |
| Brevetoxin-3 | Shellfish | 0.05 | 73 - 112 | 14 - 18 | [17] |
| Brevetoxin B5 | Shellfish | 0.05 | 73 - 112 | 14 - 18 | [17] |
| Brevetoxin B2 | Shellfish | 0.05 | 73 - 112 | 14 - 18 | [17] |
| S-desoxy brevetoxin B2 | Shellfish | 0.05 | 73 - 112 | 14 - 18 | [17] |
| Brevetoxin-2 | Shellfish | 0.05 | 61 | 27 | [17] |
Experimental Protocols
Protocol 1: Brevetoxin Extraction from Shellfish Tissue for LC-MS/MS Analysis
This protocol is a composite based on methods described in the literature[1][2][][18].
-
Sample Homogenization: Weigh 2.0 ± 0.1 g of homogenized shellfish tissue into a 50 mL centrifuge tube.
-
Initial Extraction: Add 9 mL of 80% (v/v) aqueous methanol (or acetone) to the tube. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge the sample at approximately 4000 x g for 10 minutes.
-
Supernatant Collection: Carefully decant the supernatant into a clean tube.
-
Solvent Evaporation: Evaporate the solvent from the supernatant under a gentle stream of nitrogen or using a rotary evaporator.
-
Defatting Step:
-
Re-solubilize the residue in 80% methanol.
-
Add an equal volume of n-hexane, vortex, and allow the layers to separate.
-
Discard the upper hexane layer containing lipids.
-
Repeat the hexane wash if necessary.
-
-
Preparation for SPE: Evaporate the methanolic layer and re-solubilize the residue in 25% methanol.
-
Solid Phase Extraction (SPE) - C18 or HLB:
-
Conditioning: Condition the SPE cartridge (e.g., 60 mg, 3 mL) with 3 mL of methanol followed by 3 mL of 25% aqueous methanol. Do not allow the cartridge to go dry.
-
Loading: Load the re-solubilized extract onto the conditioned cartridge.
-
Washing: Wash the cartridge with 25% methanol to remove polar interferences.
-
Elution: Elute the brevetoxins with 100% methanol.
-
-
Final Sample Preparation:
-
Evaporate the methanol eluate to dryness.
-
Reconstitute the residue in a known volume of methanol or a suitable solvent for your LC-MS/MS system.
-
Filter the final extract through a 0.22 µm syringe filter before analysis.
-
Visualizations
Caption: Workflow for this compound extraction from shellfish.
Caption: Decision tree for troubleshooting low brevetoxin recovery.
References
- 1. NEMI Method Summary - BreveLCMS [nemi.gov]
- 2. Multi-Laboratory Study of Five Methods for the Determination of Brevetoxins in Shellfish Tissue Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brevetoxin Depuration in Shellfish via Production of Non-toxic Metabolites: Consequences for Seafood Safety and the Environmental Fate of Biotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repository.uncw.edu [repository.uncw.edu]
- 5. Profiling of Brevetoxin Metabolites Produced by Karenia brevis 165 Based on Liquid Chromatography-Mass Spectrometry [mdpi.com]
- 6. Profiling of Brevetoxin Metabolites Produced by Karenia brevis 165 Based on Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of polar brevetoxin derivatives isolated from Karenia brevis cultures and natural blooms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Strategies for the elimination of matrix effects in the liquid chromatography tandem mass spectrometry analysis of the lipophilic toxins okadaic acid and azaspiracid-1 in molluscan shellfish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. On-line high-performance liquid chromatography-electrospray ionization mass spectrometry for the determination of brevetoxins in "red tide" algae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Extraction and analysis of lipophilic brevetoxins from the red tide dinoflagellate Karenia brevis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Determination of brevetoxins in shellfish by LC/MS/MS: single-laboratory validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Reducing variability in Brevetoxin A ELISA measurements
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals reduce variability in Brevetoxin A ELISA measurements.
Troubleshooting Guide
High variability in ELISA results, often indicated by a high coefficient of variation (%CV), can obscure the true concentration of this compound in your samples.[1] An acceptable %CV for replicate samples in an ELISA is typically below 20%. This guide addresses common sources of variability in a question-and-answer format.
My replicate samples show high variability. What are the common causes and solutions?
High variability between replicate wells is a frequent issue. The following table outlines potential causes and recommended actions to improve precision.
| Potential Cause | Solution | Impact on Variability |
| Inconsistent Pipetting | - Calibrate pipettes regularly.- Use the correct pipette for the volume range.- Ensure pipette tips are fitted properly to create a good seal.- Use a consistent pipetting rhythm and angle for all wells.- Avoid introducing air bubbles into the wells. If bubbles are present, gently pop them with a clean pipette tip before proceeding. | High |
| Inadequate Washing | - Ensure all wells are filled and aspirated completely during each wash step.- Increase the number of wash cycles.- Check for clogged ports on automated plate washers.- After the final wash, remove residual buffer by tapping the inverted plate on absorbent paper. | High |
| Temperature Fluctuations | - Allow all reagents and plates to equilibrate to room temperature before starting the assay.[2] - Avoid "edge effects" by incubating plates in a temperature-controlled environment and using a plate sealer to ensure uniform temperature across the plate. | Medium |
| Improper Reagent Handling | - Thoroughly mix all reagents before use, but avoid vigorous shaking that could denature proteins.- Prepare fresh dilutions of standards and reagents for each assay. | Medium |
| Sample Preparation Issues | - Ensure samples are homogeneous before aliquoting into wells.- For viscous samples, pre-rinse the pipette tip with the sample. | Medium |
I'm observing high background noise in my assay. What could be the cause?
High background can mask the signal from your samples and standards. Here are common causes and their solutions:
| Potential Cause | Solution |
| Insufficient Blocking | - Increase the blocking incubation time.- Use a different blocking buffer. |
| Antibody Concentration Too High | - Titrate the primary and/or secondary antibody to determine the optimal concentration. |
| Inadequate Washing | - Increase the number of wash steps and/or the soaking time between washes. |
| Cross-Reactivity | - Ensure the secondary antibody is specific to the primary antibody. |
| Substrate Issues | - Use fresh substrate solution. Some substrates are light-sensitive and should be protected from light. |
My standard curve is poor or inconsistent. How can I improve it?
A reliable standard curve is crucial for accurate quantification. If you are experiencing issues with your standard curve, consider the following:
-
Improper Standard Preparation: Ensure accurate serial dilutions of the this compound standard. Use calibrated pipettes and fresh dilution tubes for each standard.
-
Incorrect Curve Fitting: Use the appropriate curve-fitting model for a competitive ELISA, which is typically a four-parameter logistic (4-PL) or five-parameter logistic (5-PL) fit.
-
Degraded Standards: Store standards according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles.
Frequently Asked Questions (FAQs)
Q1: What is a competitive ELISA and how does it work for this compound?
A1: In a competitive ELISA for this compound, the wells of a microplate are coated with a known amount of brevetoxin-protein conjugate. The samples containing unknown amounts of this compound are added to the wells along with a specific anti-brevetoxin antibody. The free brevetoxin in the sample competes with the coated brevetoxin for binding to the antibody. After a wash step, a secondary antibody conjugated to an enzyme is added, followed by a substrate that produces a colorimetric signal. The signal intensity is inversely proportional to the amount of this compound in the sample.[3][4][5]
Q2: What are "matrix effects" and how can they affect my this compound measurements in samples like seawater or shellfish?
A2: The "matrix" refers to all the components in a sample other than the analyte of interest (this compound).[6][7] In complex samples like seawater or shellfish extracts, these components (salts, proteins, lipids, etc.) can interfere with the antibody-antigen binding, leading to inaccurate results.[7][8] This is known as the matrix effect. To mitigate this, you can dilute your samples, use a matrix-matched calibration curve, or employ sample preparation techniques like solid-phase extraction to clean up the samples.[7][9] Some studies have found that for certain shellfish homogenates, matrix effects are minimal, and a simple homogenization is sufficient.[4]
Q3: Do different types of brevetoxins have different reactivities in the ELISA?
A3: Yes, different brevetoxin analogs can exhibit varying degrees of cross-reactivity in the assay, depending on the specificity of the antibody used. This means the assay may detect other forms of brevetoxin, not just this compound (which is often a specific analog like PbTx-2 or PbTx-3, depending on the kit). It is important to consult the ELISA kit's manual for information on the cross-reactivity of the antibody with different brevetoxin congeners.[10]
Q4: How should I prepare my shellfish samples for this compound ELISA?
A4: A common method for preparing shellfish samples involves the following steps:
-
Homogenize the shellfish tissue.
-
Extract the toxins from the homogenate using a solvent such as methanol.
-
Centrifuge the mixture to pellet the solids.
-
Collect the supernatant containing the toxins.
-
The extract may need to be diluted in the assay buffer before being added to the ELISA plate.[2]
Experimental Protocols & Visualizations
General Competitive ELISA Workflow for this compound
The following diagram illustrates the key steps in a competitive ELISA for this compound.
References
- 1. arp1.com [arp1.com]
- 2. attogene.com [attogene.com]
- 3. A competitive ELISA to detect brevetoxins from Karenia brevis (formerly Gymnodinium breve) in seawater, shellfish, and mammalian body fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 5. Brevetoxin (NSP), ELISA 96 tests [goldstandarddiagnostics.com]
- 6. The Matrix Effect During Elisa Testing - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 7. Beware of Matrix Effects in Your ELISA Assay - Advansta Inc. [advansta.com]
- 8. bataviabiosciences.com [bataviabiosciences.com]
- 9. Profiling of Brevetoxin Metabolites Produced by Karenia brevis 165 Based on Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. goldstandarddiagnostics.us [goldstandarddiagnostics.us]
Technical Support Center: Method Validation for Brevetoxin Detection
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the validation of analytical methods for Brevetoxin A and its analogs in regulatory testing. The information is tailored for researchers, scientists, and professionals involved in drug development and food safety monitoring.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for brevetoxin detection in regulatory testing?
The most common and widely accepted techniques for brevetoxin analysis are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).[1][2] LC-MS/MS is considered the gold-standard for its high specificity and sensitivity, allowing for the quantification of individual brevetoxin analogs.[3][4] ELISA is a high-throughput and cost-effective screening method based on the recognition of brevetoxins by specific antibodies.[4][5] While the mouse bioassay has been a traditional method, there is a significant push towards adopting alternative methods due to its low throughput, lack of specificity, and ethical concerns.[3][6]
Q2: What are the key parameters for method validation according to regulatory guidelines like AOAC and FDA?
Method validation for regulatory testing must demonstrate that a method is reliable, reproducible, and fit for its intended purpose. Key validation parameters, in line with guidelines from bodies like the AOAC and FDA, include:
-
Accuracy: The closeness of agreement between the measured value and the true value. It is often assessed through recovery studies on spiked samples.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is typically expressed as the relative standard deviation (RSD) under repeatability (intra-day) and intermediate precision (inter-day) conditions.[7][8]
-
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as matrix components or other toxin analogs.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[] For regulatory purposes, the LOQ must be well below the established action limit.
-
Linearity and Range: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Ruggedness/Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Q3: What is the typical regulatory action limit for brevetoxins in shellfish?
The regulatory action limit for neurotoxic shellfish poisoning (NSP) toxins, which includes brevetoxins, is 0.8 mg/kg brevetoxin-2 (BTX-2) equivalents in shellfish flesh.[7][8] This level is considered conservative with respect to the mouse bioassay regulatory limit of 20 mouse units (MU) per 100 g of shellfish tissue.[7]
Q4: How do LC-MS/MS and ELISA compare for brevetoxin analysis?
Both methods have distinct advantages and are often used in a complementary fashion. LC-MS/MS offers superior specificity and can quantify multiple brevetoxin congeners in a single run.[3] However, it requires significant capital investment, skilled operators, and can be affected by the lack of certified reference materials for all brevetoxin metabolites.[10] ELISA, on the other hand, is rapid, cost-effective, and suitable for high-throughput screening of a large number of samples.[4][6] Its primary limitation is that it provides a total brevetoxin concentration based on cross-reactivity to a specific antibody and may not distinguish between different analogs, which can have varying toxicities.[11] Positive results from ELISA screening often require confirmation by a more specific method like LC-MS/MS.[5]
Data Presentation: Performance Characteristics
The selection of an analytical method depends on a balance between performance, throughput, and cost. The tables below summarize typical validation data for both ELISA and LC-MS/MS methods.
Table 1: General Performance Comparison: ELISA vs. LC-MS/MS for Brevetoxin Detection
| Performance Metric | ELISA | LC-MS/MS |
| Specificity | Good (detects a class of toxins) | Excellent (identifies individual analogs) |
| Quantitative Range | ~0.04 - 2.00 ng/mL[11] | ~5 - 800 µg/kg or higher |
| Accuracy (Recovery) | 87% - 109%[11] | 73% - 114%[7][8][12] |
| Within-Lab Precision (RSDr) | 6% - 16%[10][11] | 0.4% - 27%[7][8][] |
| Between-Lab Precision (RSDR) | 10% - 20%[10] | 14% - 31%[10] |
| Throughput | High | Moderate to Low |
| Cost per Sample | Low | High |
| Primary Use | Screening | Confirmation & Quantification |
Table 2: Example of Single-Laboratory LC-MS/MS Validation Data for Brevetoxins in Shellfish (Data synthesized from a study on four shellfish matrices spiked at 0.05 mg/kg)[7][8]
| Brevetoxin Analog | Mean Recovery (%) | Within-Lab Reproducibility (RSD %) |
| Brevetoxin-3 (PbTx-3) | 73 - 112% | 14 - 18% |
| Brevetoxin B5 | 73 - 112% | 14 - 18% |
| Brevetoxin B2 | 73 - 112% | 14 - 18% |
| S-desoxy BTX B2 | 73 - 112% | 14 - 18% |
| Brevetoxin-2 (PbTx-2) | 61% | 27% |
Visualizations: Workflows and Principles
Troubleshooting Guides
LC-MS/MS Troubleshooting
Q: I am observing low signal intensity or poor sensitivity. What are the likely causes?
A: Low signal intensity can stem from several factors related to the sample, liquid chromatography (LC), or mass spectrometer (MS) settings.
-
Ion Source Problems: The ion source may be dirty or contaminated, which is common when analyzing complex matrices like shellfish extracts.[13] Regularly clean the ESI probe, capillary, and source optics.
-
Improper MS Parameters: The collision energy (CE) and declustering potential (DP) are critical for optimal fragmentation and ion transmission.[14] Ensure these are optimized for each brevetoxin analog. Use values from established methods as a starting point, but fine-tune them for your specific instrument.
-
Mobile Phase Issues: The pH of the mobile phase can affect ionization efficiency. For brevetoxins in positive electrospray ionization (ESI+), a slightly acidic mobile phase (e.g., with formic acid) is used to promote protonation.[14] Ensure solvents are fresh and of high purity (LC-MS grade).[13]
-
Sample Degradation: Brevetoxins can degrade over time. Ensure samples are stored properly and analyzed within a stable timeframe.
Q: What causes peak tailing or broad peaks in my chromatograms?
A: Poor peak shape compromises quantification and resolution.[13] Common causes include:
-
Column Contamination: Buildup of matrix components on the column frit or packing material is a frequent issue. Flush the column with a strong solvent, or if contamination is severe, replace the column.[14][15]
-
Secondary Interactions: Some brevetoxin analogs may have secondary interactions with the stationary phase. Ensure the mobile phase pH is appropriate to maintain a consistent ionization state.
-
Injection Solvent Mismatch: If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion. The sample should be reconstituted in a solvent similar in composition to the starting mobile phase.[14]
-
Extra-Column Volume: Excessive tubing length or poor connections between the injector, column, and detector can lead to peak broadening.[15]
Q: I'm seeing significant matrix effects (ion suppression or enhancement). How can I mitigate them?
A: Matrix effects are a major challenge in LC-MS/MS analysis of complex samples.
-
Improve Sample Cleanup: Use a more effective Solid Phase Extraction (SPE) protocol. Hydrophilic-Lipophilic Balance (HLB) cartridges can sometimes offer better cleanup for a broad range of metabolites than traditional C18 cartridges.[16]
-
Dilute the Sample: A simple dilution of the final extract can often reduce the concentration of interfering matrix components, thereby minimizing their effect on ionization.
-
Use a Matrix-Matched Calibration Curve: Prepare calibration standards in an extract from a blank (toxin-free) sample matrix that has undergone the same extraction and cleanup procedure. This helps to compensate for systematic errors caused by matrix effects.[17]
-
Employ an Internal Standard: Use a stable isotope-labeled internal standard if available. This is the most effective way to correct for matrix effects and variations in extraction recovery.
ELISA Troubleshooting
Q: My standard curve has a poor correlation coefficient (R²) or the absorbance values are low.
A: A reliable standard curve is essential for accurate quantification.
-
Reagent Preparation/Storage: Ensure all reagents, especially the standards and enzyme conjugate, have been stored correctly (typically 2-8°C) and brought to room temperature before use.[5][18] Do not use expired kits.
-
Pipetting Errors: Inaccurate pipetting of standards, samples, or reagents is a common source of error. Use calibrated pipettes and ensure consistent technique.
-
Incorrect Incubation Times/Temperatures: Adhere strictly to the incubation times and temperatures specified in the kit protocol.[5] Deviations can significantly impact binding kinetics and color development.
-
Degraded Substrate: If the substrate solution appears colored before addition to the plate, it may be contaminated or degraded and should be discarded.[18]
Q: I'm getting high background noise or the color development is too strong, even in the zero standard well.
A: High background can mask the signal from your samples.
-
Inadequate Washing: The washing steps are critical for removing unbound reagents. Ensure all wells are filled completely and aspirated thoroughly during each wash step. Insufficient washing is a primary cause of high background.[18]
-
Cross-Contamination: Avoid cross-contamination between wells by using fresh pipette tips for each standard and sample.
-
Prolonged Incubation: Over-incubating the plate with the substrate can lead to excessive color development. Use a timer and add the stop solution promptly.[5]
Q: What could cause high variability between duplicate wells?
A: Poor precision between replicates compromises the reliability of your results.
-
Inconsistent Pipetting: Small volume differences between duplicate wells can lead to significant variation.
-
Plate Seating: Ensure the microtiter plate is seated correctly in the plate reader and that there are no obstructions in the light path.
-
Edge Effects: In some cases, wells on the edge of the plate may behave differently due to temperature variations. Avoid using the outermost wells for critical samples or standards if this is a known issue.
-
Incomplete Mixing: Ensure reagents and samples are mixed thoroughly (but gently to avoid bubbles) in the wells upon addition.
Experimental Protocols
Protocol 1: General Shellfish Sample Preparation for Brevetoxin Analysis
This protocol outlines a common procedure for extracting brevetoxins from shellfish tissue, suitable for cleanup prior to both LC-MS/MS and ELISA analysis.
-
Homogenization: Weigh approximately 5-10 g of shucked shellfish tissue into a blender. Homogenize for 2-3 minutes until a uniform paste is formed.
-
Extraction:
-
Centrifugation: Centrifuge the tube at 3,000 x g for 10 minutes to pellet the solid tissue material.[6][18]
-
Supernatant Collection: Carefully transfer the supernatant (the liquid extract) to a clean tube. This crude extract can be used for ELISA (after appropriate dilution) or further purified for LC-MS/MS.
-
SPE Cleanup (for LC-MS/MS):
-
Condition a C18 or HLB SPE cartridge according to the manufacturer's instructions (typically with methanol followed by water).
-
Load the crude extract onto the cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 10-20% methanol in water) to remove polar interferences.
-
Elute the brevetoxins with 100% methanol or another suitable organic solvent.
-
-
Final Preparation: Evaporate the eluted solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of a solvent compatible with the LC mobile phase (e.g., 50% methanol). The sample is now ready for injection.
Protocol 2: Brevetoxin Analysis by LC-MS/MS (General Parameters)
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).[][14]
-
Mobile Phase A: Water with an additive (e.g., 0.1% formic acid).
-
Mobile Phase B: Acetonitrile or Methanol with the same additive.
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the lipophilic brevetoxins.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization Positive (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: For each brevetoxin analog, specific precursor-to-product ion transitions must be optimized. For example, for PbTx-2, a common transition is m/z 895.5 > 319.2.[7]
-
Parameter Optimization: Optimize source-dependent parameters (e.g., gas flows, temperature) and compound-dependent parameters (e.g., declustering potential, collision energy) for maximum signal intensity.
-
Protocol 3: Brevetoxin Analysis by Direct Competitive ELISA
This protocol describes the general principle of a competitive ELISA for brevetoxin detection. Always follow the specific instructions provided with your commercial kit.
-
Reagent Preparation: Prepare standards, controls, and samples. Samples (from Protocol 1, step 4) typically require a significant dilution (e.g., 1:400 or higher) with the assay buffer provided in the kit.[6]
-
Antibody Coating: The microtiter plate wells are pre-coated with sheep anti-brevetoxin antibodies.[5]
-
Competitive Reaction:
-
Add a specific volume of the standards, controls, or diluted samples to the appropriate wells.
-
Add the brevetoxin-enzyme conjugate to each well.
-
Incubate for a specified time (e.g., 30-60 minutes). During this step, the free brevetoxin in the sample and the enzyme-labeled brevetoxin compete for the limited number of antibody binding sites.
-
-
Washing: Wash the plate several times with the provided wash buffer to remove any unbound reagents.
-
Substrate Addition: Add the colorimetric substrate (e.g., TMB) to each well and incubate for a set time (e.g., 15-30 minutes). The enzyme on the bound conjugate will convert the substrate to a colored product.
-
Stopping the Reaction: Add the stop solution (e.g., dilute acid) to each well. This stops the color development and stabilizes the color.
-
Measurement: Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm). The color intensity is inversely proportional to the concentration of brevetoxin in the sample.[5]
-
Calculation: Construct a standard curve by plotting the absorbance versus the concentration of the standards. Determine the concentration of brevetoxin in the samples by interpolating their absorbance values from the standard curve.
References
- 1. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
- 2. researchgate.net [researchgate.net]
- 3. Role of Biomarkers in Monitoring Brevetoxins in Karenia brevis Exposed Shellfish - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. atzlabs.com [atzlabs.com]
- 6. repository.library.noaa.gov [repository.library.noaa.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of brevetoxins in shellfish by LC/MS/MS: single-laboratory validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Detection of Brevetoxin in Human Plasma by ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. zefsci.com [zefsci.com]
- 14. benchchem.com [benchchem.com]
- 15. agilent.com [agilent.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. attogene.com [attogene.com]
Technical Support Center: Inter-laboratory Comparison of Brevetoxin A Analytical Methods
Welcome to the technical support center for Brevetoxin A (BTX-A) analytical methods. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to offer answers to frequently asked questions related to BTX-A analysis.
Data Presentation: Comparative Performance of Analytical Methods
The selection of an appropriate analytical method for brevetoxin quantification is critical and depends on factors such as required sensitivity, specificity, sample throughput, and available instrumentation.[1] The following tables summarize quantitative data from multi-laboratory and single-laboratory validation studies to provide a comparative overview of the performance of key analytical methods for this compound.
Table 1: Inter-Laboratory Comparison of Brevetoxin Quantification Methods [1]
| Method | No. of Labs | Spiked Sample Recovery (%) | Within-Lab RSDr (%) | Between-Lab RSDR (%) |
| Mouse Bioassay | - | - | 11 | 15 |
| ELISA | 3-5 | 87 | 6 - 15 | 10 - 20 |
| Receptor Binding Assay (96-well) | 3-5 | 136 | 5 - 31 | 14 - 31 |
| LC/MS | 3-5 | 78 | 14 | - |
Data sourced from a thirteen-laboratory comparative study.[1]
Table 2: Single-Laboratory Validation of an LC/MS/MS Method for Brevetoxin Quantification in Shellfish [2][3][4]
| Brevetoxin Analog | Recovery (%) | Within-Laboratory Reproducibility (RSD %) |
| Brevetoxin-3 | 73 - 112 | 14 - 18 |
| Brevetoxin B5 | 73 - 112 | 14 - 18 |
| Brevetoxin B2 | 73 - 112 | 14 - 18 |
| S-desoxy brevetoxin B2 | 73 - 112 | 14 - 18 |
| Brevetoxin-2 | 61 | 27 |
| Brevetoxin B1 | - | 12 |
Data from seven analytical batches using shellfish flesh fortified at 0.05 mg/kg.[2][3][4]
Troubleshooting Guides
Enzyme-Linked Immunosorbent Assay (ELISA) Troubleshooting
This guide addresses common issues encountered during the quantification of this compound using a direct competitive ELISA format.[5][6]
| Issue | Possible Cause | Recommended Solution |
| No or Weak Signal | Omission of a key reagent. | Ensure all reagents have been added in the correct sequence.[7] |
| Inactive substrate or conjugate. | Test the activity of the enzyme conjugate and substrate. Prepare fresh substrate solution.[7] | |
| Insufficient incubation times. | Ensure incubation times are adequate, typically 10-30 minutes for substrate development.[7] | |
| Incorrect plate reader settings. | Verify the correct wavelength and filter settings on the plate reader.[7] | |
| Reagents not at room temperature. | Allow all reagents and kit components to reach room temperature (20-25°C) before use.[6][8][9] | |
| High Background | Cross-reactivity of antibodies. | Run appropriate controls to check for non-specific binding.[7] |
| Excessive concentration of enzyme conjugate. | Perform a dilution series to determine the optimal working concentration of the conjugate.[7] | |
| Inadequate washing. | Ensure all wells are completely filled and aspirated during each wash step. Use an automated plate washer if available.[7] | |
| Contaminated buffers. | Use fresh, sterile buffers.[7] | |
| Poor Standard Curve | Pipetting errors. | Ensure pipettes are calibrated and use proper pipetting technique. Change tips between standards and samples.[8] |
| Degraded standard stock solution. | Use a fresh vial of the standard and verify dilution calculations.[8] | |
| Improper plate washing. | Ensure uniform and thorough washing of all wells. Check for clogged washer ports.[8] | |
| High Coefficient of Variation (CV) | Inconsistent pipetting. | Use calibrated pipettes and ensure consistent technique across the plate. A multichannel pipette is recommended for adding reagents to multiple wells.[10] |
| Temperature variation across the plate. | Ensure the plate is incubated in a stable temperature environment and away from drafts. | |
| Incomplete mixing of reagents. | Gently tap the plate or use a plate shaker to ensure thorough mixing of reagents in the wells. |
Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting
This guide provides solutions for common problems encountered during the analysis of this compound by LC-MS.
| Issue | Possible Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Column degradation. | Replace the analytical column. |
| Incompatible mobile phase. | Ensure the mobile phase is appropriate for the column and analytes. Check pH and solvent composition. | |
| Sample overload. | Dilute the sample and reinject. | |
| Low Signal Intensity | Inefficient ionization. | Optimize electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). |
| Matrix effects. | Improve sample clean-up using solid-phase extraction (SPE) to remove interfering components.[1][11] | |
| Improper mobile phase composition. | Ensure the mobile phase additives (e.g., formic acid, ammonium formate) are at the correct concentration for optimal ionization.[11] | |
| Inconsistent Retention Times | Fluctuation in mobile phase composition. | Ensure proper mixing and degassing of the mobile phase. |
| Temperature fluctuations. | Use a column oven to maintain a stable column temperature. | |
| Column equilibration. | Ensure the column is adequately equilibrated with the mobile phase before injecting samples. | |
| High Background Noise | Contaminated mobile phase or system. | Use high-purity solvents and flush the LC system and mass spectrometer. |
| Matrix interferences. | Enhance the sample clean-up procedure.[11] |
Receptor Binding Assay (RBA) Troubleshooting
This guide addresses potential issues in competitive receptor binding assays for this compound.
| Issue | Possible Cause | Recommended Solution |
| Low Specific Binding | Degraded radioligand or fluorescent ligand. | Use a fresh batch of the labeled ligand and store it properly. |
| Inactive receptor preparation (synaptosomes). | Prepare fresh synaptosomes and ensure they are stored correctly. | |
| Incorrect buffer composition. | Verify the pH and composition of the assay buffer. | |
| High Non-Specific Binding | Insufficient blocking. | Optimize the concentration of the blocking agent (e.g., BSA) in the assay buffer. |
| Inadequate washing. | Ensure filters are washed thoroughly to remove unbound ligand. | |
| Poor Reproducibility | Inconsistent pipetting of reagents or samples. | Use calibrated pipettes and maintain a consistent technique. |
| Variation in incubation time or temperature. | Standardize incubation conditions for all samples. | |
| Clogged filters. | Ensure the filtration apparatus is clean and functioning correctly. |
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for this compound detection?
A1: The main methods for detecting and quantifying this compound are the mouse bioassay, enzyme-linked immunosorbent assay (ELISA), receptor binding assay (RBA), and liquid chromatography-mass spectrometry (LC-MS).[1][12]
Q2: How does the direct competitive ELISA for this compound work?
A2: In a direct competitive ELISA for this compound, brevetoxins present in the sample compete with a labeled brevetoxin conjugate for binding to a limited number of anti-brevetoxin antibody sites immobilized on a microtiter plate.[5][6] The resulting color intensity is inversely proportional to the concentration of brevetoxin in the sample.[5][6]
Q3: What are the advantages of LC-MS/MS for this compound analysis?
A3: LC-MS/MS offers high specificity and sensitivity, allowing for the identification and quantification of individual brevetoxin analogs.[1] It is considered a reference method for monitoring individual brevetoxins in shellfish samples.[]
Q4: What is the principle of the receptor binding assay for brevetoxins?
A4: The receptor binding assay is based on the competition between brevetoxins in a sample and a labeled brevetoxin (radiolabeled or fluorescent) for binding to the voltage-sensitive sodium channel (VSSC) receptor (site 5) on rat brain synaptosomes.[12][14] The amount of labeled toxin displaced is proportional to the concentration of brevetoxins in the sample.
Q5: Can ELISA be used to detect brevetoxins in different matrices?
A5: Yes, ELISA can be adapted to detect brevetoxins in various matrices, including seawater, shellfish tissue, and mammalian body fluids like plasma and urine.[15][16][17] However, sample preparation, such as extraction for shellfish or pretreatment for seawater, is often required.[5]
Q6: What are common challenges in the inter-laboratory comparison of brevetoxin analytical methods?
A6: Challenges include the lack of certified reference materials for all brevetoxin metabolites, variations in instrumental parameters for methods like LC/MS, and matrix effects that can differ between laboratories and sample types.[18]
Experimental Protocols
Direct Competitive ELISA Protocol for this compound
This protocol is a generalized procedure based on commercially available ELISA kits.
-
Reagent Preparation: Allow all reagents and microtiter plates to reach room temperature (20-25°C).[6] Prepare wash buffer, standards, and samples as per the kit instructions.
-
Sample/Standard Addition: Add 50 µL of the standard solutions and prepared samples to the appropriate wells of the antibody-coated microtiter plate.
-
Conjugate Addition: Add 50 µL of the Brevetoxin-enzyme conjugate to each well.
-
Incubation: Gently mix and incubate the plate for a specified time (e.g., 30 minutes) at room temperature.
-
Washing: Decant the contents of the wells and wash the plate three times with 1X washing buffer, ensuring complete removal of liquid after the final wash by patting the plate on absorbent paper.[6]
-
Substrate Addition: Add 100 µL of the substrate solution to each well and incubate for a specified time (e.g., 30 minutes) at room temperature, protected from direct light.[6]
-
Stopping Reaction: Add 100 µL of the stop solution to each well. The color will change from blue to yellow.[6]
-
Absorbance Reading: Read the absorbance at 450 nm using a microplate reader within 15 minutes of adding the stop solution.[6]
-
Quantification: Construct a standard curve and determine the brevetoxin concentrations in the samples by interpolation.[5]
LC-MS/MS Protocol for this compound in Shellfish
This protocol is a composite based on methods described for the analysis of brevetoxins in shellfish.[11]
-
Sample Preparation: Homogenize 2.0 g of shellfish tissue.[11]
-
Extraction: Extract the toxins with a solvent like 80% methanol in water or acetone.[1][19]
-
Clean-up: Centrifuge the extract and clean it up using solid-phase extraction (SPE) with C18 cartridges to remove interfering matrix components.[1][11]
-
LC Separation: Inject the purified extract onto a reverse-phase C18 column. Use a gradient elution with a mobile phase consisting of solvents like water and acetonitrile containing additives such as formic acid or ammonium formate.[11][]
-
MS/MS Detection: Detect the separated toxins using a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[11] Use multiple reaction monitoring (MRM) for high specificity and sensitivity, monitoring the transition of a precursor ion to specific product ions for each brevetoxin analog.[1]
-
Quantification: Quantify the individual brevetoxin analogs by comparing the peak areas in the sample chromatograms to those of certified reference standards.[1]
Receptor Binding Assay Protocol for this compound
This protocol outlines the general steps for a competitive receptor binding assay using rat brain synaptosomes.
-
Reagent Preparation: Prepare assay buffer, radiolabeled or fluorescently labeled brevetoxin ligand, and rat brain synaptosome suspension.
-
Assay Setup: In a 96-well plate or microcentrifuge tubes, add the assay buffer, the brevetoxin standards or unknown samples, and the synaptosome preparation.[14]
-
Competitive Binding: Add the labeled brevetoxin ligand to initiate the competitive binding reaction.[14]
-
Incubation: Incubate the mixture for a sufficient time to reach equilibrium (e.g., 1-2 hours) at a controlled temperature (e.g., 4°C or on ice).[20]
-
Separation: Separate the bound from the free ligand by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound ligand.
-
Detection:
-
For radioligand assays, measure the radioactivity retained on the filters using a scintillation counter.
-
For fluorescent ligand assays, measure the fluorescence of the bound ligand.
-
-
Quantification: Generate a standard curve by plotting the percent inhibition of labeled ligand binding versus the concentration of the brevetoxin standard. Determine the concentration of brevetoxins in the samples from this curve.
Visualizations
This compound Signaling Pathway
Brevetoxins exert their toxic effects by binding to site 5 of the alpha subunit of voltage-gated sodium channels (VGSCs) in cell membranes. This binding leads to persistent activation of the channel, causing an unregulated influx of sodium ions (Na+) into the cell.[21] The resulting membrane depolarization can lead to uncontrolled neurotransmitter release and subsequent neurotoxicity.
Caption: this compound mechanism of action via voltage-gated sodium channels.
Experimental Workflow: ELISA for this compound
The following diagram illustrates the major steps in a direct competitive ELISA for the detection of this compound.
Caption: Workflow for a direct competitive ELISA for this compound.
Troubleshooting Logic: High Background in ELISA
This diagram provides a logical workflow for troubleshooting high background issues in an ELISA experiment.
Caption: Troubleshooting guide for high background in ELISA.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of brevetoxins in shellfish by LC/MS/MS: single-laboratory validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Brevetoxin (NSP), ELISA 96 tests [goldstandarddiagnostics.com]
- 6. atzlabs.com [atzlabs.com]
- 7. ELISAトラブルシューティングガイド [sigmaaldrich.com]
- 8. blog.abclonal.com [blog.abclonal.com]
- 9. ELISA Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 10. attogene.com [attogene.com]
- 11. benchchem.com [benchchem.com]
- 12. Role of Biomarkers in Monitoring Brevetoxins in Karenia brevis Exposed Shellfish - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of a competitive fluorescence-based synaptosome binding assay for brevetoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A competitive ELISA to detect brevetoxins from Karenia brevis (formerly Gymnodinium breve) in seawater, shellfish, and mammalian body fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 17. stacks.cdc.gov [stacks.cdc.gov]
- 18. researchgate.net [researchgate.net]
- 19. NEMI Method Summary - BreveLCMS [nemi.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
Strategies to minimize Brevetoxin A degradation during sample storage
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize Brevetoxin A degradation during sample storage and handling.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for storing this compound?
A: For long-term stability, both solid this compound and its stock solutions should be stored at -20°C.[1] Unopened vials of solid this compound are stable at freezer temperatures for at least six months.[1]
Q2: I've observed inconsistent results in my experiments. Could this be related to my this compound stock solution?
A: Yes, inconsistent results can often be traced back to the handling and storage of your this compound stock solution. Several factors could be at play:
-
Improper Storage: Ensure your stock solution is consistently stored at -20°C and protected from light.[1]
-
Repeated Freeze-Thaw Cycles: To avoid degradation from repeated freezing and thawing, it is highly recommended to prepare single-use aliquots of your stock solution.[1]
-
Solvent Evaporation: If the solvent in your stock solution has evaporated, the concentration of this compound will be artificially high, leading to erroneous results. Always ensure vials are sealed tightly.[1]
-
Age of Solution: this compound in solution has a reported half-life of 4-6 months when stored properly.[1] If your stock solution is older than this, significant degradation may have occurred. It is always best to use freshly prepared solutions when possible.[1]
Q3: What solvents are recommended for preparing this compound stock solutions?
A: Recommended solvents for preparing this compound stock solutions include acetone, acetonitrile, ethanol, and ethyl acetate.[1] The use of Dimethyl sulfoxide (DMSO) is generally discouraged because of its ability to enhance the transport of toxic materials across membranes.[1]
Q4: How sensitive is this compound to light?
A: this compound is susceptible to photodegradation. Exposure to natural sunlight can lead to the formation of various by-products.[2][3] One study showed that after 24 hours of exposure to natural sunlight, Brevetoxin-2 (a closely related compound) concentrations were reduced by approximately 35%, whereas in the dark, only 3% degradation was observed.[2] Therefore, it is critical to protect all this compound samples and solutions from light by using amber vials or by wrapping containers in aluminum foil.
Q5: Can this compound adsorb to labware?
A: Yes, as lipophilic molecules, brevetoxins can adsorb to the surfaces of certain plastics.[1] To minimize this, it is advisable to use glass vials for the storage of both stock and working solutions.
Quantitative Data on this compound Storage and Stability
| Parameter | Condition | Recommendation/Data | Source(s) |
| Storage Temperature (Solid) | Unopened vial | -20°C | [1] |
| Storage Temperature (Solution) | In a suitable solvent | -20°C | [1] |
| Recommended Solvents | For stock solutions | Acetone, acetonitrile, ethanol, ethyl acetate | [1] |
| Discouraged Solvents | For stock solutions | DMSO | [1] |
| Stability (Solid) | Dry, under vacuum | Unusually stable | [] |
| Stability (in Solution) | In various solvents, including water | Half-life of 4-6 months at -20°C | [1] |
| Long-term Storage (Solution) | To enhance stability | Store under a dry, inert atmosphere (e.g., argon or nitrogen) | [1] |
| Light Exposure | 24 hours of natural sunlight | ~35% degradation (for Brevetoxin-2) | [2] |
| Light Exposure | 24 hours in the dark | ~3% degradation (for Brevetoxin-2) | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol outlines the steps for preparing stock and working solutions of this compound for in vitro and in vivo experiments.
Materials:
-
This compound (solid)
-
Anhydrous solvent (e.g., acetone, acetonitrile, ethanol, or ethyl acetate)
-
Glass vials
-
Calibrated pipettes
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
In a chemical fume hood, carefully weigh the desired amount of this compound.
-
Dissolve the solid this compound in the chosen anhydrous solvent to a known concentration (e.g., 1 mg/mL). This will be your stock solution.[1]
-
For long-term storage, dispense the stock solution into smaller, single-use aliquots in glass vials.[1]
-
Seal the vials tightly and store them at -20°C, protected from light.[1]
-
To prepare a working solution, dilute the stock solution to the desired final concentration using an appropriate vehicle (e.g., saline, cell culture medium). Prepare working solutions fresh for each experiment.[1]
Protocol 2: Assessment of this compound Stability by LC-MS/MS
This protocol provides a general workflow for assessing the stability of this compound in a given solvent under specific storage conditions.
Materials:
-
This compound solution to be tested
-
Certified this compound reference standard
-
LC-MS/MS system
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., methanol, water with formic acid)
-
Autosampler vials
Procedure:
-
Sample Preparation: At specified time points (e.g., 0, 1, 2, 4, 8, 12 weeks), retrieve an aliquot of the stored this compound solution.
-
Dilution: Dilute the aliquot to a concentration within the calibrated range of the LC-MS/MS instrument using the mobile phase or an appropriate solvent.
-
Calibration Curve: Prepare a series of calibration standards using the certified this compound reference material.
-
LC-MS/MS Analysis:
-
Inject the prepared samples and calibration standards onto the LC-MS/MS system.
-
Separate the this compound from potential degradants using a suitable chromatographic gradient.
-
Detect and quantify the this compound using a tandem mass spectrometer, typically in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.[5]
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the reference standards against their known concentrations.
-
Determine the concentration of this compound in the stored samples by comparing their peak areas to the calibration curve.[5]
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0) to determine the degradation rate.
-
Visualizations
Caption: Workflow for minimizing this compound degradation.
Caption: Experimental workflow for stability testing by LC-MS/MS.
Caption: Troubleshooting guide for inconsistent experimental results.
References
Technical Support Center: Enhancing the Stability of Brevetoxin A Standards
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of Brevetoxin A standards. Accurate and stable standards are critical for reliable experimental outcomes in neurotoxicity studies, analytical method development, and public health monitoring.
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage condition for solid this compound standards?
A1: Solid this compound is most stable when stored at -20°C in an unopened vial, preferably under a vacuum.[1] Under these conditions, it can remain stable for at least six months.[1] Before use, the vial should be allowed to equilibrate to room temperature to prevent condensation, which can introduce moisture and accelerate degradation.[1]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound stock solutions should be prepared by dissolving the solid toxin in an anhydrous solvent such as acetone or ethanol.[1] It is crucial to handle the solid compound in a chemical fume hood due to its high toxicity.[1] The stock solution should be stored at -20°C and protected from light.[1] To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to dispense the stock solution into single-use aliquots.[1] Concentrated mixed standards (above 500 ng/mL) are estimated to be stable for up to 6 months when stored at -18°C.
Q3: What factors can lead to the degradation of this compound standards?
A3: this compound is susceptible to degradation under several conditions:
-
pH: The toxin is unstable in both acidic and basic solutions.[2] Base hydrolysis is notably faster than acid hydrolysis.[2]
-
Light: Exposure to natural sunlight can cause significant photodegradation.[3]
-
Temperature: Elevated temperatures can accelerate degradation. Storage at -20°C is recommended for both solid and solution forms.[1]
-
Repeated Freeze-Thaw Cycles: This can lead to the degradation of stock solutions.[1]
-
Oxidizing Agents: Brevetoxins are readily oxidized by agents like permanganate, which can be used for detoxification.[2]
Q4: Can I use solvents other than acetone or ethanol to prepare my stock solution?
A4: While acetone and ethanol are common choices, brevetoxins are lipid-soluble. The choice of solvent may depend on the specific experimental application. It is important to use an anhydrous solvent to minimize hydrolysis. For working solutions, the stock can be diluted in an appropriate vehicle like saline or cell culture medium, but these should be prepared fresh for each experiment.[1]
Q5: What is the primary mechanism of action for this compound?
A5: this compound is a neurotoxin that binds to site 5 on the alpha-subunit of voltage-gated sodium channels (VGSCs) in nerve cells.[4][5] This binding leads to the persistent activation of these channels, causing a continuous influx of sodium ions, which disrupts normal neurological processes.[4][6]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Inconsistent or weaker than expected experimental results. | 1. Degradation of stock solution: Improper storage (temperature, light exposure), repeated freeze-thaw cycles.[1] 2. Solvent evaporation: Increased concentration of the stock solution.[1] 3. Inaccurate pipetting: Errors in preparing dilutions.[1] | 1. Verify storage conditions: Ensure stock solutions are stored at -20°C, protected from light, and aliquoted. 2. Use fresh dilutions: Prepare working solutions from the stock immediately before each experiment.[1] 3. Check equipment: Calibrate pipettes regularly. 4. Perform a stability check: Analyze the concentration of the stock solution via LC/MS if degradation is suspected. |
| Complete loss of toxin activity. | 1. Extreme pH exposure: Accidental contamination with strong acids or bases. 2. Prolonged light exposure: Leaving the solution on the benchtop for extended periods.[3] 3. Contamination: Presence of oxidizing agents.[2] | 1. Prepare a fresh stock solution: Follow the recommended protocol for preparation and storage. 2. Review handling procedures: Ensure all lab members are aware of the sensitivity of this compound to light and pH. |
| Variable results between different aliquots of the same stock solution. | 1. Incomplete dissolution of solid this compound: The initial stock solution was not homogenous. 2. Condensation in the stock vial: Opening a cold vial at room temperature can introduce water.[1] 3. Differential degradation: Some aliquots may have been exposed to adverse conditions (e.g., left out of the freezer longer). | 1. Ensure complete dissolution: Vortex the stock solution thoroughly after adding the solvent. 2. Proper vial handling: Always allow the vial to warm to room temperature before opening.[1] 3. Standardize aliquot handling: Treat all aliquots identically. |
| Precipitate forms in the stock solution upon thawing. | 1. Solvent choice: The solvent may not be suitable for long-term storage at -20°C. 2. Concentration too high: The concentration of this compound may exceed its solubility in the chosen solvent at low temperatures. | 1. Warm and vortex: Gently warm the solution to room temperature and vortex to redissolve the precipitate. 2. Consider a different solvent: If the problem persists, preparing a new stock solution in a different anhydrous solvent may be necessary. 3. Prepare a more dilute stock: If high concentrations are not essential, a lower concentration may remain in solution more readily. |
Quantitative Data on Brevetoxin Stability
The following tables summarize available quantitative data on the stability of brevetoxins under various conditions.
Table 1: Photodegradation of Brevetoxin (PbTx-2)
| Condition | Duration | Degradation (%) | Reference |
| Natural Sunlight | 24 hours | ~35% | [3] |
| Dark | 24 hours | ~3% | [3] |
Table 2: Chemical Degradation of Brevetoxins
| Toxin | Condition | Time to Completion | Reference |
| Btx-2 and Btx-9 | 0.01 N NaOH in 50:50 methanol/water | 120 minutes | [2] |
Table 3: Sonolytic Degradation of Brevetoxin-3 (PbTx-3) in Water *
| System | Rate Constant (k, min⁻¹) | Atmosphere |
| PbTx-3/US | 0.019 | Oxygen |
| PbTx-3/US | 0.012 | Air |
| PbTx-3/US | 0.006 | Argon |
| PbTx-3/H₂O₂/US | 0.024 | Oxygen |
| PbTx-3/Fe(II)/US | 0.038 | Oxygen |
| PbTx-3/Fe(II)/H₂O₂/US (Fenton) | 0.280 | Oxygen |
| *This study demonstrates degradation under specific advanced oxidation processes and follows pseudo-first-order kinetics.[2][7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (solid form)
-
Anhydrous solvent (e.g., acetone, ethanol)
-
Chemical fume hood
-
Calibrated analytical balance
-
Glass vials with Teflon-lined caps
-
Calibrated micropipettes and tips
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.[1]
-
Under a chemical fume hood, carefully weigh the desired amount of this compound.
-
Dissolve the solid in the chosen anhydrous solvent to a known concentration (e.g., 1 mg/mL).[1] Ensure complete dissolution by vortexing.
-
For long-term storage, dispense the stock solution into smaller, single-use aliquots in glass vials.[1]
-
Seal the vials tightly, label clearly, and store at -20°C, protected from light.[1]
Protocol 2: Stability Assessment of this compound in Solution
Objective: To determine the stability of a this compound working solution under specific storage conditions (e.g., 4°C in the dark).
Materials:
-
This compound stock solution
-
Solvent/buffer for working solution
-
HPLC or LC/MS system with a suitable column (e.g., C18)
-
Calibrated analytical standards for this compound
-
Temperature-controlled storage unit (e.g., refrigerator, incubator)
-
Light-blocking containers (e.g., amber vials)
Procedure:
-
Prepare a working solution of this compound at a known concentration from the stock solution.
-
Dispense the working solution into multiple identical, light-protected vials.
-
Time Zero (T₀) Analysis: Immediately analyze three of the vials to determine the initial concentration. This will serve as the baseline.
-
Storage: Place the remaining vials under the desired storage conditions (e.g., 4°C in the dark).
-
Time Point Analysis: At predetermined time points (e.g., 24h, 48h, 72h, 1 week, 2 weeks), remove three vials from storage.
-
Allow the vials to equilibrate to room temperature.
-
Analyze the concentration of this compound in each vial using a validated HPLC or LC/MS method.
-
Data Analysis: Calculate the mean concentration at each time point and compare it to the T₀ concentration to determine the percentage of degradation over time.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. jmaterenvironsci.com [jmaterenvironsci.com]
- 3. researchgate.net [researchgate.net]
- 4. Brevetoxin - Wikipedia [en.wikipedia.org]
- 5. Brevetoxin | C49H68O14 | CID 46881333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jmaterenvironsci.com [jmaterenvironsci.com]
Addressing non-specific binding in Brevetoxin A receptor assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing non-specific binding in Brevetoxin A receptor assays.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in the context of a this compound receptor assay?
A1: Non-specific binding refers to the binding of the radiolabeled or fluorescently-labeled this compound analogue to components other than the target voltage-gated sodium channels (VGSCs). This can include binding to the assay plate, filters, or other proteins in the membrane preparation.[1] High non-specific binding can obscure the specific binding signal, leading to inaccurate measurements of receptor affinity and density.
Q2: How is non-specific binding determined in a this compound assay?
A2: Non-specific binding is determined by measuring the amount of labeled brevetoxin that binds in the presence of a high concentration of an unlabeled competitor. This competitor, typically a non-labeled version of the same brevetoxin, will saturate the specific binding sites on the VGSCs. Therefore, any remaining bound labeled brevetoxin is considered non-specific.
Q3: What is an acceptable level of non-specific binding?
A3: Generally, non-specific binding should be a small fraction of the total binding. An acceptable level is typically less than 20% of the total binding. If non-specific binding exceeds 50% of the total, it becomes difficult to obtain reliable data. In a fluorescence-based assay for brevetoxin, non-specific binding was reported to be around 14.3%.[2]
Q4: What are the primary causes of high non-specific binding in this compound assays?
A4: High non-specific binding can arise from several factors:
-
Suboptimal Blocking: Insufficient blocking of non-target sites on membranes and assay materials.
-
Inappropriate Buffer Conditions: Incorrect pH or ionic strength of the assay buffer can promote non-specific interactions.
-
Radioligand/Fluorophore Properties: The physicochemical properties of the labeled brevetoxin, such as high lipophilicity, can lead to increased "stickiness."
-
Inadequate Washing: Insufficient removal of unbound and non-specifically bound ligand.
-
Filter and Apparatus Binding: The labeled brevetoxin may bind to the filter papers or plasticware used in the assay.
Troubleshooting Guide: High Non-Specific Binding
This guide provides a structured approach to troubleshooting and optimizing your this compound receptor binding assays to minimize non-specific binding.
Experimental Workflow for Assessing and Mitigating Non-Specific Binding
Troubleshooting Decision Tree
Data Presentation
The following tables provide example data to illustrate the effects of different assay components on non-specific binding in a hypothetical this compound receptor binding assay. These values should serve as a starting point for your own optimization experiments.
Table 1: Effect of Bovine Serum Albumin (BSA) Concentration on Non-Specific Binding
| BSA Concentration (%) | Total Binding (CPM) | Non-Specific Binding (CPM) | Specific Binding (CPM) | % NSB of Total |
| 0 | 15,000 | 7,500 | 7,500 | 50.0% |
| 0.1 | 14,500 | 3,625 | 10,875 | 25.0% |
| 0.5 | 14,200 | 2,130 | 12,070 | 15.0% |
| 1.0 | 14,000 | 1,960 | 12,040 | 14.0% |
Table 2: Effect of pH on Non-Specific Binding
| pH | Total Binding (CPM) | Non-Specific Binding (CPM) | Specific Binding (CPM) | % NSB of Total |
| 6.5 | 12,000 | 4,800 | 7,200 | 40.0% |
| 7.0 | 13,500 | 2,970 | 10,530 | 22.0% |
| 7.4 | 14,200 | 2,130 | 12,070 | 15.0% |
| 8.0 | 14,500 | 2,030 | 12,470 | 14.0% |
| 8.5 | 14,300 | 2,145 | 12,155 | 15.0% |
Table 3: Effect of NaCl Concentration on Non-Specific Binding
| NaCl Concentration (mM) | Total Binding (CPM) | Non-Specific Binding (CPM) | Specific Binding (CPM) | % NSB of Total |
| 50 | 14,800 | 4,440 | 10,360 | 30.0% |
| 100 | 14,500 | 2,900 | 11,600 | 20.0% |
| 150 | 14,200 | 2,130 | 12,070 | 15.0% |
| 200 | 14,000 | 2,240 | 11,760 | 16.0% |
Experimental Protocols
Protocol 1: Radioligand Receptor Binding Assay ([³H]-PbTx-3)
This protocol is adapted from methods used for brevetoxin and similar neurotoxins.
1. Materials:
-
Receptor Source: Rat brain synaptosomes.
-
Radioligand: [³H]-PbTx-3.
-
Unlabeled Competitor: PbTx-3.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, and 0.1% BSA.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filters: Glass fiber filters (e.g., GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).
-
Scintillation Cocktail.
2. Assay Procedure:
-
Preparation: Thaw the synaptosome preparation on ice. Dilute to the desired protein concentration (e.g., 50-100 µg of protein per well) in assay buffer.
-
Assay Setup (in 96-well plates):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]-PbTx-3 (at the desired concentration, e.g., 1 nM), and 100 µL of the synaptosome preparation to each well.
-
Non-Specific Binding: Add 50 µL of a high concentration of unlabeled PbTx-3 (e.g., 10 µM), 50 µL of [³H]-PbTx-3, and 100 µL of the synaptosome preparation to each well.
-
Competition Assay: For competition experiments, add 50 µL of the test compound at various concentrations in place of the assay buffer in the total binding wells.
-
-
Incubation: Incubate the plate at room temperature (or desired temperature) for 60-90 minutes to allow the binding to reach equilibrium.
-
Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters three to five times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding. For competition assays, determine the IC₅₀ and subsequently the Ki value.
Protocol 2: Fluorescence-Based Receptor Binding Assay (BODIPY®-PbTx-2)
This protocol is based on a validated fluorescence-based assay for brevetoxins.[3]
1. Materials:
-
Receptor Source: Rat brain synaptosomes.
-
Fluorescent Ligand: BODIPY®-PbTx-2.
-
Unlabeled Competitor: PbTx-2.
-
Assay Buffer: Composition as per the radioligand assay (50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.1% BSA).
-
96-well Black Plates.
2. Assay Procedure:
-
Preparation: Thaw the synaptosome preparation on ice and dilute to the desired protein concentration (e.g., 50 µg per well) in assay buffer.
-
Assay Setup (in 96-well black plates, total volume 500 µL):
-
Add 195 µL of assay buffer to each well.
-
Add 50 µg of synaptosomes to each well.
-
Add 50 µL of the fluorescent ligand (e.g., 1 nM final concentration of BODIPY®-PbTx-2) to each well.
-
For Total Binding wells, add 5 µL of ethanol (or the vehicle for the competitor).
-
For Non-Specific Binding wells, add 5 µL of a high concentration of unlabeled PbTx-2 (e.g., 10 µM).
-
For Competition Assay , add 5 µL of the test compound at various concentrations.
-
Bring the final volume to 500 µL with assay buffer.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes, protected from light.
-
Quantification: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the fluorophore.
-
Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding. For competition assays, determine the IC₅₀ and Ki values.
References
Validation & Comparative
Brevetoxin A vs. Ciguatoxin: A Comparative Analysis of their Binding Sites on Sodium Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding sites of two potent marine neurotoxins, Brevetoxin A and Ciguatoxin, on voltage-gated sodium channels (Nav). Understanding the nuanced interactions of these toxins is crucial for advancing research in pharmacology, toxicology, and the development of novel therapeutics for channelopathies. This document presents quantitative binding data, detailed experimental protocols, and visual representations of binding sites and associated signaling pathways.
Overview of Brevetoxin and Ciguatoxin Interaction with Nav Channels
Brevetoxins (PbTxs), produced by the dinoflagellate Karenia brevis, and ciguatoxins (CTXs), produced by Gambierdiscus species, are both large, lipid-soluble polyether compounds.[1] They are known to bind to the neurotoxin receptor site 5 on the α-subunit of voltage-gated sodium channels.[2][3] This binding event leads to a characteristic disruption of channel function, including a shift in the voltage-dependence of activation to more negative potentials and an inhibition of channel inactivation.[4] The consequence of these actions is persistent channel activation and an uncontrolled influx of sodium ions, leading to hyperexcitability of nerve and muscle cells.[5] Although they share a common binding site, the affinity and specific interactions of brevetoxins and ciguatoxins with the sodium channel differ, resulting in variations in their potency and toxicological profiles.
Quantitative Binding Data
Competitive binding assays have been instrumental in characterizing the interaction of brevetoxins and ciguatoxins with neurotoxin receptor site 5. These studies typically utilize a radiolabeled brevetoxin, such as [3H]PbTx-3, to quantify the displacement by unlabeled brevetoxin or ciguatoxin analogues. The data consistently demonstrate that ciguatoxins exhibit a significantly higher affinity for site 5 compared to brevetoxins.
| Toxin Analog | Sodium Channel Source | Assay Type | Binding Constant (Ki or Kd) | Reference |
| Ciguatoxin-1B (CTX-1B) | Rat brain | Competitive Inhibition ([3H]brevetoxin-3) | 0.041 nM (Ki) | [6] |
| Brevetoxin-1 (PbTx-1) | Rat brain | Competitive Inhibition ([3H]brevetoxin-3) | 2.24 nM (Ki) | [6] |
| Ciguatoxin-3C (CTX3C) | Not specified | Competitive Inhibition | ~20-fold higher affinity than BTX-3s | [6] |
| Brevetoxin-3 (BTX-3) | Not specified | Competitive Inhibition | Ki = 0.47 nM (for CTX3C comparison) | [6] |
| Brevetoxin-3 ([3H]-PbTx3) | tsA-201 cells expressing Nav1.2 | Saturation Binding | Kd not specified, but affinity reduced 2-3 fold by specific mutations | [7] |
| Brevetoxin | Nav1.5 channels | Binding Assay | ~5-fold reduction in affinity compared to other isoforms | [2] |
Molecular Architecture of the Binding Site
Photoaffinity labeling and alanine-scanning mutagenesis studies have identified the binding site for both brevetoxin and ciguatoxin within a cleft formed by transmembrane segments of the α-subunit of the sodium channel. Specifically, the binding pocket is comprised of the S6 segment of domain I (IS6) and the S5 segment of domain IV (IVS5).[6][7] Further studies have implicated the IVS6 segment as also contributing to the binding interface.[7] This location places the toxins in a position to allosterically modulate the channel's gating machinery.
Experimental Protocols
The determination of toxin binding sites and affinities relies on a combination of sophisticated biochemical and molecular biology techniques. Below are detailed methodologies for key experiments.
Radioligand Binding Assay (Competitive Inhibition)
This protocol describes a competitive radioligand binding assay to determine the affinity of an unlabeled toxin (e.g., ciguatoxin) by measuring its ability to displace a radiolabeled toxin (e.g., [3H]brevetoxin-3) from the sodium channel.
Materials:
-
Synaptosomes or cell membranes expressing the target sodium channel.
-
Radiolabeled ligand: [3H]brevetoxin-3.
-
Unlabeled competitor toxins (brevetoxin and ciguatoxin standards).
-
Binding buffer (e.g., 50 mM HEPES, pH 7.4, containing 130 mM choline chloride, 5.5 mM glucose, 0.8 mM MgSO4, 5.4 mM KCl, and 1 mg/ml BSA).
-
Wash buffer (e.g., 10 mM HEPES, pH 7.4, containing 163 mM choline chloride and 1 mM MgCl2).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Prepare synaptosomes or membrane fractions from a source rich in the target sodium channel (e.g., rat brain or cells expressing a specific Nav isoform).
-
Assay Setup: In a microtiter plate, combine the membrane preparation with increasing concentrations of the unlabeled competitor toxin.
-
Radioligand Addition: Add a fixed, low concentration of [3H]brevetoxin-3 to each well.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the competitor concentration. The IC50 (concentration of competitor that inhibits 50% of specific binding) is determined and can be converted to the inhibition constant (Ki).
Alanine-Scanning Mutagenesis
This technique is used to identify specific amino acid residues that are critical for toxin binding. Each residue in a region of interest is systematically mutated to alanine, and the effect on toxin binding affinity is measured.
Procedure:
-
Site-Directed Mutagenesis: Introduce single-point mutations into the cDNA encoding the sodium channel α-subunit, changing the codon for the target amino acid to that of alanine.
-
Expression: Transfect host cells (e.g., tsA-201 cells) with the wild-type or mutant channel cDNA.
-
Membrane Preparation: Prepare membrane fractions from the transfected cells.
-
Binding Assay: Perform saturation or competitive binding assays (as described in 4.1) on membranes containing the wild-type and each mutant channel.
-
Data Analysis: Compare the binding affinity (Kd or Ki) of the toxin for each mutant channel to that of the wild-type channel. A significant reduction in affinity for a particular mutant indicates that the mutated residue is important for toxin binding.
Photoaffinity Labeling
This method is used to covalently link the toxin to its binding site, allowing for the direct identification of the interacting amino acid residues.
Procedure:
-
Synthesis of Photoreactive Toxin: Synthesize a derivative of the toxin that contains a photoreactive group (e.g., an azide or benzophenone).
-
Binding: Incubate the photoreactive toxin with the sodium channel preparation in the dark to allow for binding to site 5.
-
Photolysis: Expose the mixture to UV light of a specific wavelength to activate the photoreactive group, leading to the formation of a covalent bond with nearby amino acid residues.
-
Proteolysis: Digest the covalently labeled protein into smaller peptide fragments using proteases.
-
Fragment Analysis: Separate the peptide fragments (e.g., by HPLC) and identify the radiolabeled or tagged fragments using mass spectrometry or Edman degradation. This identifies the specific amino acid residues that were in close proximity to the bound toxin.
Downstream Signaling Consequences
The persistent activation of sodium channels by brevetoxin and ciguatoxin leads to a sustained depolarization of the cell membrane. This disruption of sodium homeostasis triggers a cascade of downstream events, particularly affecting intracellular calcium levels. The increased intracellular sodium concentration can lead to the reversal of the Na+/Ca2+ exchanger, resulting in an influx of Ca2+. Additionally, the depolarization can activate voltage-gated calcium channels, further increasing intracellular calcium. This elevation in intracellular calcium can, in turn, activate various signaling pathways, including those involving protein kinases and gene transcription, and can also lead to the sensitization of other ion channels, such as TRPA1 and TRPV4.
Conclusion
Brevetoxin and ciguatoxin, despite their structural similarities and shared binding site on voltage-gated sodium channels, exhibit important differences in their binding affinities. Ciguatoxins are generally more potent due to their higher affinity for neurotoxin receptor site 5, located in a cleft formed by the IS6, IVS5, and IVS6 transmembrane segments of the channel's α-subunit. The experimental approaches detailed in this guide, including radioligand binding assays, alanine-scanning mutagenesis, and photoaffinity labeling, are essential tools for dissecting the molecular details of these toxin-channel interactions. A thorough understanding of these interactions is fundamental for the development of effective countermeasures for marine toxin poisoning and for leveraging the unique properties of these toxins as pharmacological probes to study sodium channel function.
References
- 1. Structural modeling of peptide toxin-ion channel interactions using RosettaDock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Brevetoxins, like ciguatoxins, are potent ichthyotoxic neurotoxins that accumulate in fish - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Photoaffinity Labeling of Pentameric Ligand-Gated Ion Channels: A Proteomic Approach to Identify Allosteric Modulator Binding Sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iangibbins.com.au [iangibbins.com.au]
- 7. Pacific-Ciguatoxin-2 and Brevetoxin-1 Induce the Sensitization of Sensory Receptors Mediating Pain and Pruritus in Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Respiratory Toxicity of Brevetoxin A and Saxitoxin: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the toxic effects of Brevetoxin A (PbTx-1) and Saxitoxin (STX) on respiratory function, tailored for researchers, scientists, and drug development professionals. The information presented is based on available experimental data and aims to facilitate a deeper understanding of the distinct and overlapping mechanisms of these potent marine neurotoxins.
Executive Summary
This compound and Saxitoxin are formidable neurotoxins that pose significant threats to public health through contaminated seafood and aerosolized particles. While both toxins ultimately lead to respiratory failure, their pathways and physiological manifestations differ significantly. This compound, a voltage-gated sodium channel (VGSC) activator, initially stimulates respiration before causing paralysis. In contrast, Saxitoxin, a VGSC blocker, induces a progressive and depressive effect on the respiratory system, leading to flaccid paralysis of respiratory muscles. Understanding these differences is critical for the development of effective therapeutic interventions.
Quantitative Toxicological Data
The following tables summarize the available quantitative data on the toxicity of Brevetoxin and Saxitoxin, with a focus on respiratory endpoints.
Table 1: Comparative Lethal Doses (LD50)
| Toxin | Animal Model | Route of Administration | LD50 | Citation |
| Brevetoxin-2 (PbTx-2) | Mouse | Oral | 6,600 µg/kg | [1] |
| Brevetoxin-3 (PbTx-3) | Mouse | Oral | 520 µg/kg | [1] |
| Brevetoxin (PbTx-3) | Guinea Pig | Intravenous | 20 µg/kg (toxic dose) | [1] |
| Saxitoxin | Mouse | Intravenous (i.v.) | 3.4 µg/kg | |
| Saxitoxin | Mouse | Intraperitoneal (i.p.) | 10 µg/kg | |
| Saxitoxin | Mouse | Oral (p.o.) | 263 µg/kg | |
| Saxitoxin | Human | Oral (estimated) | 5.7 µg/kg |
Table 2: Comparative Effects on Respiratory Parameters in Guinea Pigs
| Parameter | Brevetoxin (PbTx-3) | Saxitoxin | Citation |
| Ventilation | Initial increase, followed by respiratory failure | Depressive effect | [2] |
| Minute Volume | Increased to compensate for lactic acidosis | Did not compensate for lactic acidosis | [2] |
| Primary Cause of Death | Respiratory system failure | Respiratory system failure | [2] |
| Airways Resistance | Not increased | Not increased | [2] |
| Dynamic Compliance | Not decreased | Not decreased | [2] |
Mechanisms of Action and Signaling Pathways
Both this compound and Saxitoxin target voltage-gated sodium channels (VGSCs), but their mechanisms of interaction and downstream consequences on respiratory function are distinct.
This compound: Persistent Activation of Sodium Channels
This compound binds to site 5 on the alpha subunit of VGSCs, causing the channels to open at normal resting potentials and remain open for a prolonged period.[3] This persistent activation leads to a continuous influx of sodium ions, resulting in nerve membrane depolarization and repetitive firing of nerves.[4] In the context of respiratory function, this leads to:
-
Initial Stimulation: Increased nerve firing can initially stimulate respiratory muscles, leading to an increase in ventilation.[2]
-
Nerve Conduction Block: At lower concentrations, brevetoxin preferentially blocks impulse conduction in the phrenic nerve, which is crucial for diaphragm function.[5]
-
Muscle Depolarization: At higher concentrations, it directly causes depolarization of the diaphragm muscle membrane, leading to paralysis.[5]
-
Airway Constriction: Inhalation of brevetoxins can cause bronchoconstriction.[6]
Saxitoxin: Blockade of Sodium Channels
Saxitoxin acts as a potent and selective blocker of VGSCs by binding to site 1 on the channel's alpha subunit.[7] This physically obstructs the channel pore, preventing the influx of sodium ions necessary for the generation and propagation of action potentials.[8] The consequences for respiratory function are characterized by progressive paralysis:
-
Nerve Impulse Inhibition: By blocking sodium channels, saxitoxin prevents nerve cells from firing, effectively cutting off communication between the nervous system and the muscles.
-
Flaccid Paralysis: This leads to flaccid paralysis of skeletal muscles, including the diaphragm and intercostal muscles, which are essential for breathing.[9]
-
Central Respiratory Depression: Saxitoxin can also cross the blood-brain barrier and directly depress the central respiratory drive in the brainstem.[10][11]
Experimental Protocols
The following section outlines a typical experimental protocol for assessing the respiratory toxicity of neurotoxins in a rodent model using whole-body plethysmography.
Objective
To quantify and compare the effects of this compound and Saxitoxin on respiratory function in a conscious, unrestrained rodent model.
Materials
-
This compound and Saxitoxin standards
-
Vehicle control (e.g., saline)
-
Adult male Sprague-Dawley rats or C57BL/6 mice
-
Whole-body plethysmography system (including chambers, transducers, and data acquisition software)
-
Apparatus for intravenous, intraperitoneal, or aerosolized toxin administration
Methodology
-
Animal Acclimation: Acclimate animals to the plethysmography chambers for a defined period (e.g., 30-60 minutes) for several days prior to the experiment to minimize stress-induced respiratory changes.[12]
-
Baseline Recording: On the day of the experiment, place the animal in the chamber and record baseline respiratory parameters for at least 15-30 minutes to establish a stable baseline.[13]
-
Toxin Administration: Administer a predetermined dose of this compound, Saxitoxin, or vehicle control via the chosen route (e.g., intravenous injection, intraperitoneal injection, or nose-only inhalation).
-
Post-Dose Monitoring: Immediately following administration, continuously record respiratory parameters for a specified duration (e.g., 1-4 hours) or until significant respiratory distress is observed.
-
Data Analysis: Analyze the recorded data to determine key respiratory parameters, including:
-
Respiratory Rate (f): Breaths per minute.
-
Tidal Volume (VT): The volume of air inhaled or exhaled during a normal breath.
-
Minute Volume (MV): The total volume of air inhaled or exhaled per minute (MV = f x VT).
-
Inspiratory and Expiratory Times (Ti and Te): The duration of inspiration and expiration.
-
-
Statistical Analysis: Compare the changes in respiratory parameters from baseline between the toxin-treated groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA, t-test).
References
- 1. researchgate.net [researchgate.net]
- 2. Respiratory effects of brevetoxin and saxitoxin in awake guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Airway Responses to Aerosolized Brevetoxins in an Animal Model of Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brevetoxin - Wikipedia [en.wikipedia.org]
- 5. Differential actions of brevetoxin on phrenic nerve and diaphragm muscle in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of Inhaled Brevetoxins in Allergic Airways: Toxin–Allergen Interactions and Pharmacologic Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Saxitoxin - Wikipedia [en.wikipedia.org]
- 9. Tetrodotoxin - Wikipedia [en.wikipedia.org]
- 10. Central and peripheral cardio-respiratory effects of saxitoxin (STX) in urethane-anesthetized guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Central respiratory and circulatory depression caused by intravascular saxitoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring Breathing Patterns in Mice Using Whole-body Plethysmography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessment of Respiratory Function in Conscious Mice by Double-chamber Plethysmography - PMC [pmc.ncbi.nlm.nih.gov]
Validating Neurotoxicity: A Comparative Guide to Brevetoxin A in Primary Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neurotoxic effects of Brevetoxin A (PbTx-A) with other well-characterized neurotoxins in primary neuronal cultures. The information presented herein is supported by experimental data to aid in the validation and contextualization of neurotoxicity studies.
Introduction to this compound
Brevetoxins are a group of potent neurotoxins produced by the marine dinoflagellate Karenia brevis. These lipid-soluble polyether compounds are known to be the causative agents of Neurotoxic Shellfish Poisoning (NSP). The primary mechanism of action of brevetoxins is their ability to bind to site 5 of voltage-gated sodium channels (VGSCs) in neurons.[1] This binding leads to persistent channel activation, causing a continuous influx of sodium ions, membrane depolarization, and spontaneous repetitive firing of neurons.[1]
Comparative Analysis of Neurotoxin Potency
The neurotoxic effects of this compound and its congeners are often evaluated in primary neuronal cultures, such as cerebellar granule cells (CGCs) and cortical neurons. The potency of these toxins can be quantified by their half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) values obtained from various cell viability and functional assays.
| Neurotoxin | Primary Neuronal Culture | Assay | Potency (EC50/IC50) | Reference |
| Brevetoxin-1 (PbTx-1) | Rat Cerebellar Granule Neurons | LDH Assay | EC50 = 9.31 ± 0.45 nM | [2] |
| Brevetoxin-2 (PbTx-2) | Rat Cerebellar Granule Neurons | LDH Assay | EC50 = 80.5 ± 5.9 nM | [2][3] |
| Brevetoxin-2 (PbTx-2) | Murine Frontal Cortex Neurons | MEA (Burst Duration) | EC50 = 15 ± 2 nM | [4] |
| Brevetoxin-2 (PbTx-2) | Murine Frontal Cortex Neurons | MEA (Inhibition) | IC50 = 63 ± 4 nM | [4] |
| Brevetoxin-3 (PbTx-3) | Rat Cerebellar Granule Neurons | LDH Assay | EC50 = 53.9 ± 2.8 nM | [2] |
| Tetrodotoxin (TTX) | Rat Primary Cortical Cultures | MEA (Inhibition) | IC50 = 7 nM | [5][6][7] |
| Tetrodotoxin (TTX) | Human iPSC-derived Neurons | MEA (Inhibition) | IC50 = 10 nM | [5][6][7] |
| Tetrodotoxin (TTX) | Rat Dorsal Root Ganglion Neurons (TTX-S) | Electrophysiology | IC50 = 0.3 nM | [8] |
| Saxitoxin (STX) | Murine Frontal Cortex Neurons | MEA (Inhibition) | IC50 = 1.2 - 2.2 nM | [4] |
| Ciguatoxin (CTX3C) | Human Voltage-Gated Nav1.6 Sodium Channels | Electrophysiology | - | Acts as a full agonist, while BTX-3 acts as a partial agonist.[9][10] |
| Ciguatoxin (P-CTX-1) | Neuro-2a Cells | Cytotoxicity Assay | EC50 = 0.044 ± 0.004 ng/mL | [11] |
| Ciguatoxin (C-CTX-1) | Neuro-2a Cells | Cytotoxicity Assay | EC50 = 0.29 ± 0.02 ng/mL | [11] |
Note: Direct comparison of potency should consider the differences in experimental systems, including the specific primary neuronal cell type, assay endpoint, and exposure duration.
Signaling Pathways and Experimental Workflows
The neurotoxic effects of this compound extend beyond the initial activation of voltage-gated sodium channels, leading to a cascade of downstream signaling events.
Caption: this compound signaling cascade in primary neurons.
The experimental validation of these neurotoxic effects typically follows a structured workflow, from cell culture to data analysis.
Caption: General workflow for assessing neurotoxicity.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used in the assessment of neurotoxicity.
Lactate Dehydrogenase (LDH) Assay for Cell Viability
This assay quantifies the release of lactate dehydrogenase, a cytosolic enzyme, into the culture medium, which is indicative of plasma membrane damage and cell death.
Materials:
-
Primary neuronal cultures in 96-well plates
-
Neurotoxin stock solutions
-
LDH assay kit (e.g., from Promega, Roche)
-
Lysis solution (often included in the kit)
-
96-well plate reader
Procedure:
-
Cell Culture and Treatment:
-
Plate primary neurons at a suitable density in a 96-well plate and culture until the desired stage of maturity.
-
Prepare serial dilutions of this compound and other neurotoxins in the appropriate culture medium.
-
Carefully remove the existing medium from the wells and replace it with the medium containing the different concentrations of neurotoxins. Include vehicle-only controls.
-
Incubate the plate for the desired exposure time (e.g., 2, 24, or 48 hours) at 37°C in a humidified CO2 incubator.
-
-
Preparation of Controls:
-
Maximum LDH Release Control: Add lysis solution to a set of control wells approximately 45 minutes before the end of the exposure period.
-
Spontaneous LDH Release Control: Use untreated cells to measure the baseline LDH release.
-
-
LDH Measurement:
-
Following incubation, centrifuge the 96-well plate at 250 x g for 4 minutes to pellet any detached cells.
-
Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new flat-bottom 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add the reaction mixture to each well of the new plate containing the supernatant.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Add the stop solution provided in the kit to each well.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a plate reader.
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
-
Calcium Imaging with Fura-2 AM
This technique allows for the real-time measurement of intracellular calcium concentrations, providing insights into neuronal activity and excitotoxicity.
Materials:
-
Primary neuronal cultures on glass coverslips
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Fluorescence imaging system with excitation wavelengths of 340 nm and 380 nm and an emission filter around 510 nm
Procedure:
-
Fura-2 AM Loading Solution Preparation:
-
Prepare a stock solution of Fura-2 AM in anhydrous DMSO.
-
For the loading solution, dilute the Fura-2 AM stock solution in a physiological buffer (e.g., HBSS) to a final concentration of 2-5 µM.
-
Add a small amount of Pluronic F-127 (0.02-0.05%) to the loading solution to aid in the dispersion of the nonpolar Fura-2 AM.
-
-
Cell Loading:
-
Wash the primary neuronal cultures grown on coverslips twice with the physiological buffer.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
After loading, wash the cells three times with the physiological buffer to remove extracellular dye.
-
Allow the cells to de-esterify the Fura-2 AM for at least 30 minutes at room temperature in the dark.
-
-
Imaging:
-
Mount the coverslip onto a perfusion chamber on the stage of the fluorescence microscope.
-
Continuously perfuse the cells with the physiological buffer.
-
Acquire fluorescence images by alternating excitation at 340 nm and 380 nm and collecting the emission at ~510 nm.
-
Establish a baseline recording of the 340/380 ratio.
-
-
Neurotoxin Application and Data Analysis:
-
Apply this compound or other neurotoxins to the perfusion chamber at the desired concentrations.
-
Record the changes in the 340/380 fluorescence ratio over time.
-
The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.
-
Analyze the data to determine parameters such as the peak amplitude of the calcium response, the frequency of calcium oscillations, and the area under the curve.
-
Microelectrode Array (MEA) for Neuronal Network Function
MEAs provide a non-invasive method to record the extracellular electrical activity of neuronal networks over time, allowing for the assessment of functional neurotoxicity.
Materials:
-
MEA plates (e.g., 48-well MEA plates from Axion BioSystems)
-
Primary neuronal cells
-
MEA recording system with integrated amplifier and data acquisition software
-
Poly-D-lysine or other coating reagents
Procedure:
-
MEA Plate Preparation and Cell Plating:
-
Coat the MEA plates with an appropriate substrate (e.g., poly-D-lysine) to promote neuronal adhesion.
-
Plate the primary neurons onto the MEA plates at a density that allows for the formation of a functional network.
-
Culture the neurons on the MEA plates for a sufficient period (e.g., 10-14 days) to allow for network maturation.
-
-
Baseline Recording:
-
Place the MEA plate in the recording system and allow it to equilibrate.
-
Record the spontaneous electrical activity of the neuronal networks for a baseline period (e.g., 10-30 minutes). Key parameters to measure include mean firing rate, burst rate, burst duration, and network synchrony.
-
-
Neurotoxin Exposure and Recording:
-
Prepare the desired concentrations of this compound and other neurotoxins.
-
Add the neurotoxins to the wells of the MEA plate.
-
Record the neuronal network activity continuously or at specific time points after toxin application.
-
-
Data Analysis:
-
Use the data acquisition software to analyze the recorded spike trains.
-
Compare the post-exposure activity parameters to the baseline recordings.
-
Determine the concentration-dependent effects of the neurotoxins on neuronal network function. Calculate EC50 or IC50 values for the observed effects.
-
References
- 1. Brevetoxin - Wikipedia [en.wikipedia.org]
- 2. Brevetoxins cause acute excitotoxicity in primary cultures of rat cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Brevetoxin activation of voltage-gated sodium channels regulates Ca2+ dynamics and ERK1/2 phosphorylation in murine neocortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological effects of the marine toxins, brevetoxin and saxitoxin, on murine frontal cortex neuronal networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dspace.library.uu.nl [dspace.library.uu.nl]
- 6. Comparison of the acute inhibitory effects of Tetrodotoxin (TTX) in rat and human neuronal networks for risk assessment purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research-portal.uu.nl [research-portal.uu.nl]
- 8. Tetrodotoxin —A brief history— - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic Effect of Brevetoxin BTX-3 and Ciguatoxin CTX3C in Human Voltage-Gated Nav1.6 Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Brevetoxin A Antibodies: A Comparative Guide to Cross-Reactivity with Other Marine Toxins
For researchers, scientists, and drug development professionals, understanding the specificity of antibodies is paramount for the accurate detection and quantification of target molecules. This guide provides a comprehensive comparison of the cross-reactivity of Brevetoxin A antibodies with other marine toxins, supported by experimental data and detailed protocols.
Brevetoxins are a group of potent neurotoxins produced by the dinoflagellate Karenia brevis. These toxins are responsible for neurotoxic shellfish poisoning (NSP) in humans and can cause massive fish kills. Immunoassays, such as the enzyme-linked immunosorbent assay (ELISA), are crucial tools for monitoring brevetoxins in seafood and environmental samples. The accuracy of these assays hinges on the specificity of the antibodies used. This guide examines the cross-reactivity of antibodies raised against this compound (PbTx-1) and its analogs with other significant marine toxins.
Cross-Reactivity Data Summary
The cross-reactivity of this compound antibodies is typically evaluated against other brevetoxin analogs and structurally different marine toxins. The following tables summarize the quantitative data from various studies, presenting the 50% inhibitory concentration (IC50) and the percentage of cross-reactivity. Cross-reactivity is calculated as: (IC50 of this compound / IC50 of other toxin) x 100%.
| Toxin | Antibody | IC50 (µg/kg) | Cross-Reactivity (%) | Reference |
| Brevetoxin Analogs | ||||
| PbTx-1 | mAb 1D3 | 52.61 | 115.40 | [1] |
| PbTx-2 | mAb 1D3 | 60.71 | 100.00 | [1] |
| PbTx-3 | mAb 1D3 | 51.83 | 117.13 | [1] |
| PbTx-1 | anti-BTX-1 mAb | 60 ng/mL | 100.00 | [2] |
| PbTx-2 | anti-BTX-1 mAb | >1000 ng/mL | <6 | [2] |
| PbTx-3 | anti-BTX-1 mAb | >1000 ng/mL | <6 | [2] |
| Toxin | Antibody | Cross-Reactivity (%) | Reference |
| Other Marine Toxins | |||
| Okadaic Acid | anti-BTX-1 mAb | No cross-reaction | [2] |
| Domoic Acid | anti-BTX-1 mAb | No cross-reaction | [2] |
| Saxitoxin | anti-BTX-1 mAb | No cross-reaction | [2] |
| Tetrodotoxin | anti-BTX-1 mAb | No cross-reaction | [2] |
| Microcystins | mAb 1D3 | Not measurable | [3] |
| Nodularin | mAb 1D3 | Not measurable | [3] |
| Neosaxitoxin | mAb 1D3 | Not measurable | [3] |
Experimental Protocols
The data presented above was primarily generated using competitive enzyme-linked immunosorbent assays (cELISA). Below is a detailed methodology for a typical cELISA used for brevetoxin detection.
Competitive ELISA Protocol for Brevetoxin Detection[4][5][6][7]
1. Plate Coating:
-
Microtiter plates are coated with a brevetoxin-protein conjugate (e.g., PbTx-3-BSA) at a concentration of 1-5 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
The plates are incubated overnight at 4°C.
2. Washing:
-
The coated plates are washed three to five times with a wash buffer (e.g., phosphate-buffered saline with 0.05% Tween 20, PBS-T).
3. Blocking:
-
To prevent non-specific binding, the remaining protein-binding sites on the plate are blocked by adding a blocking buffer (e.g., 1% bovine serum albumin in PBS-T).
-
The plates are incubated for 1-2 hours at room temperature.
4. Competitive Reaction:
-
Brevetoxin standards or samples are mixed with a fixed concentration of the anti-brevetoxin antibody.
-
This mixture is added to the wells of the coated and blocked microtiter plate.
-
The plate is incubated for 1-2 hours at room temperature, allowing the free brevetoxin and the coated brevetoxin-protein conjugate to compete for binding to the antibody.
5. Secondary Antibody Incubation:
-
After another washing step, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase-conjugated goat anti-mouse IgG) is added to the wells.
-
The plate is incubated for 1 hour at room temperature.
6. Substrate Addition and Signal Detection:
-
Following a final wash, a substrate solution (e.g., TMB, o-phenylenediamine) is added to the wells.
-
The enzyme on the bound secondary antibody catalyzes a color change.
-
The reaction is stopped after a specific time by adding a stop solution (e.g., sulfuric acid).
-
The absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader.
7. Data Analysis:
-
A standard curve is generated by plotting the absorbance values against the known concentrations of the brevetoxin standards.
-
The concentration of brevetoxin in the samples is determined by interpolating their absorbance values on the standard curve. The intensity of the color is inversely proportional to the concentration of brevetoxin in the sample.
Visualizations
Experimental Workflow: Competitive ELISA
Caption: Workflow of a competitive ELISA for brevetoxin detection.
Signaling Pathway of Brevetoxin
Brevetoxins exert their toxic effects by binding to and activating voltage-gated sodium channels (VGSCs) in nerve and muscle cells.[4] This persistent activation leads to a cascade of downstream events.
Caption: Simplified signaling pathway of brevetoxin-induced neurotoxicity.
References
- 1. mdpi.com [mdpi.com]
- 2. Preparation of Monoclonal Antibody for Brevetoxin 1 and Development of Ic-ELISA and Colloidal Gold Strip to Detect Brevetoxin 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a New Monoclonal Antibody against Brevetoxins in Oyster Samples Based on the Indirect Competitive Enzyme-Linked Immunosorbent Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brevetoxin - Wikipedia [en.wikipedia.org]
Comparing the efficacy of different cleanup methods for Brevetoxin A analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of different cleanup methods for the analysis of Brevetoxin A (BTX-A) and its congeners. The selection of an appropriate cleanup technique is critical for accurate and reliable quantification, particularly in complex matrices such as shellfish tissue and algal cultures. This document outlines the performance of commonly employed methods, including Solid-Phase Extraction (SPE) and Immunoaffinity Chromatography (IAC), supported by experimental data to aid in method selection and development.
Data Presentation: Quantitative Comparison of Cleanup Methods
The following table summarizes the performance of various cleanup methods based on key analytical parameters.
| Cleanup Method | Sorbent/Principle | Matrix | Analyte(s) | Recovery Rate (%) | Matrix Effect Reduction | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Reference(s) |
| Solid-Phase Extraction (SPE) | C18 | Culture Media | BTX-1, BTX-2, BTX-3 | 50.31 (BTX-1), 57.95 (BTX-2), 75.64 (BTX-3) | Not specified | Not specified | [1] |
| HLB | Culture Media | BTX-1, BTX-2, BTX-3 | 74.61 (BTX-1), 82.36 (BTX-2), 72.08 (BTX-3) | Not specified | Not specified | [1] | |
| Strata-X | Shellfish (Mussel, Oyster, Clam) | BTX-2, BTX-3, BTX-B2, BTX-B5, S-desoxyBTX-B2 | 61 - 112 | Not specified | Not specified | [2][3] | |
| Dispersive Solid-Phase Extraction (d-SPE) | Alumina-Neutral | Shellfish (Scallop, Mussel, Oyster, Blood Clam) | BTX-1, BTX-2, BTX-3 | 75.9 - 114.1 | 85.6 - 114.8% (signal intensity compared to solvent) | LOQ: 5 µg/kg | [4] |
| Immunoaffinity-Based (ELISA) | Monoclonal Antibody | Oyster | PbTx-1, PbTx-2, PbTx-3 | 89.08 - 115.00 | Not specified | LOD: 124.22 µg/kg | [5][6] |
| Monoclonal Antibody | Spiked Samples | BTX-1 | 88 - 89 | Not specified | LOD: 14 ng/mL | [7] | |
| Goat anti-brevetoxin antibodies | Shellfish | Brevetoxins | Not specified | Not specified | LOD: 2.5 µ g/100g | [8][9] |
Experimental Protocols
Detailed methodologies for the key cleanup techniques are provided below. These protocols are based on published research and should be adapted and validated for specific laboratory conditions and matrices.
Solid-Phase Extraction (SPE) for Brevetoxin Analysis in Culture Media[1]
-
Sample Preparation: Centrifuge the algal culture to separate the cells from the medium. The supernatant (culture medium) is used for extraction.
-
SPE Cartridge Conditioning: Precondition a C18 or HLB SPE cartridge (e.g., 60 mg, 3 mL) with 6.0 mL of methanol, followed by 6.0 mL of methanol/water (20:80, v/v).
-
Sample Loading: Load the culture medium onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.
-
Washing: Wash the cartridge with 3.0 mL of methanol/water (10:90, v/v) to remove polar interferences.
-
Elution: Elute the retained brevetoxins with 6.0 mL of methanol containing 0.3% formic acid.
-
Final Processing: The eluate can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent for LC-MS analysis.
Dispersive Solid-Phase Extraction (d-SPE) for Brevetoxin Analysis in Shellfish[4]
-
Extraction: Homogenize shellfish tissue (e.g., 2 g) and extract with 50% aqueous acetonitrile.
-
Cleanup: Add an appropriate amount of alumina-neutral sorbent to the extract. Vortex vigorously to ensure thorough mixing and binding of matrix components to the sorbent.
-
Centrifugation: Centrifuge the mixture to pellet the sorbent and tissue debris.
-
Final Processing: Collect the supernatant, which contains the purified brevetoxin extract. The extract can then be directly injected or further concentrated before LC-MS/MS analysis.
Immunoassay (ELISA) for Brevetoxin Detection in Shellfish[5][6][8]
-
Extraction: Homogenize shellfish tissue and extract the toxins using a suitable solvent, such as methanol or acetone.
-
Dilution: Dilute the extract to fall within the dynamic range of the ELISA kit.
-
Competitive ELISA Procedure:
-
Add standards, controls, and diluted shellfish extracts to microtiter plate wells pre-coated with a brevetoxin-protein conjugate.
-
Add anti-brevetoxin antibodies to the wells. During incubation, free brevetoxins in the sample and the coated brevetoxin compete for antibody binding.
-
Wash the plate to remove unbound reagents.
-
Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Wash the plate again and add a substrate that reacts with the enzyme to produce a colorimetric signal.
-
Stop the reaction and measure the absorbance using a microplate reader.
-
-
Quantification: Calculate the brevetoxin concentration in the samples by comparing their absorbance to a standard curve.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the described cleanup methods.
References
- 1. Determination of brevetoxins in shellfish by LC/MS/MS: single-laboratory validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunoaffinity Cleanup and Isotope Dilution-Based Liquid Chromatography Tandem Mass Spectrometry for the Determination of Six Major Mycotoxins in Feed and Feedstuff - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunoaffinity Cleanup and Isotope Dilution-Based Liquid Chromatography Tandem Mass Spectrometry for the Determination of Six Major Mycotoxins in Feed and Feedstuff - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. A competitive ELISA to detect brevetoxins from Karenia brevis (formerly Gymnodinium breve) in seawater, shellfish, and mammalian body fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
A New Era in Brevetoxin Detection: A Comparative Guide to a Novel Fluorescence-Based Cytotoxicity Assay
For researchers, scientists, and drug development professionals engaged in marine biotoxin analysis, the accurate and reliable detection of Brevetoxin A (PbTx-A) is paramount. This guide provides a comprehensive comparison of a novel fluorescence-based cytotoxicity assay utilizing the SJCRH30 cell line against the traditional Neuro-2A-based method for the detection of this compound. This new approach offers significant advantages in terms of accuracy, reproducibility, and a simplified workflow, addressing key limitations of the established protocol.
Brevetoxins, potent neurotoxins produced by the dinoflagellate Karenia brevis, activate voltage-gated sodium channels, leading to cytotoxic effects.[1][2] The traditional method for assessing this cytotoxicity relies on the Neuro-2A (N2a) mouse neuroblastoma cell line.[1][3][4] However, this assay suffers from several drawbacks, including the requisite co-treatment with ouabain and veratridine to sensitize the cells to brevetoxins, which can introduce variability and result in non-linear, polynomial dose-response curves, making accurate EC50 value calculation challenging.[1][3][4]
In contrast, the novel fluorescence live cell imaging model using the human rhabdomyosarcoma cell line, SJCRH30, provides a more direct and reliable method for quantifying this compound-induced cytotoxicity without the need for sensitizing agents.[1][3][4] This results in typical sigmoidal dose-response curves, allowing for more precise determination of cytotoxic potential.[3]
Performance Comparison: SJCRH30 vs. Neuro-2A Assays
The following table summarizes the key performance differences between the new SJCRH30 fluorescence assay and the traditional Neuro-2A assay for the detection of this compound (specifically PbTx-2, a major analogue).
| Feature | New Fluorescence Assay (SJCRH30) | Traditional Assay (Neuro-2A) | References |
| Cell Line | SJCRH30 (human rhabdomyosarcoma) | Neuro-2A (mouse neuroblastoma) | [1][3] |
| Requirement for Ouabain & Veratridine | No | Yes | [1][3][4] |
| Dose-Response Curve | Sigmoidal | Polynomial (triphasic) | [1][3][4] |
| EC50 Variability | Low | High | [1][3][4] |
| EC50 for PbTx-2 (24h, XTT assay) | 1.8 ± 0.4 ng/mL | 2.9 ± 1.5 ng/mL (with O/V) | [3] |
| EC50 for PbTx-2 (48h, H-dye assay) | 1.2 ± 0.3 ng/mL | 1.9 ± 0.8 ng/mL (with O/V) | [3] |
| Endpoint Measurement | Fluorescence (nuclear staining) | Colorimetric (e.g., MTT, XTT) or other | [3][5] |
Experimental Protocols
New Fluorescence Cytotoxicity Assay using SJCRH30 Cells
This protocol is adapted from the methodology described for the novel fluorescence live cell imaging model.[3]
-
Cell Culture: Culture SJCRH30 cells in appropriate media (e.g., MEM) supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed SJCRH30 cells into 96-well black, clear-bottom microplates at a suitable density and allow them to adhere and grow for 24 hours.
-
Nuclear Staining: On the day of the experiment, stain the cell nuclei with a fluorescent dye such as Hoechst 33342 (0.1 μg/mL in PBS) for a predetermined incubation period.
-
Toxin Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the staining solution and add the brevetoxin dilutions to the respective wells. Include appropriate vehicle controls.
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.
-
Image Acquisition: At each time point, acquire fluorescent images of the cell nuclei using a high-content imaging system or a fluorescence microscope equipped with an automated stage.
-
Image Analysis: Utilize image analysis software to count the number of viable cells (identified by intact, non-condensed nuclei) in each well.
-
Data Analysis: Calculate the percentage of cell viability for each brevetoxin concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the brevetoxin concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Traditional Cytotoxicity Assay using Neuro-2A Cells
This protocol is a generalized representation of the traditional method.[1][3][5]
-
Cell Culture: Culture Neuro-2A cells in a suitable medium (e.g., DMEM) supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed Neuro-2A cells into a 96-well microplate at an appropriate density and allow them to attach overnight.
-
Toxin and Sensitizer Treatment: Prepare serial dilutions of this compound. Add the brevetoxin dilutions to the wells along with fixed concentrations of ouabain (e.g., 500 μM) and veratridine (e.g., 25-50 μM).[3] Include controls with and without the sensitizing agents.
-
Incubation: Incubate the plate for a specified period (typically 24-48 hours) at 37°C and 5% CO2.
-
Viability Assessment: Measure cell viability using a suitable method, such as the MTT or XTT assay. This involves adding the reagent to the wells, incubating for a specific time, and then measuring the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control wells (containing ouabain and veratridine but no brevetoxin). Plot the data and attempt to fit it to a dose-response curve to estimate the EC50. Due to the often non-sigmoidal nature of the curve, specialized analysis may be required.[1][3]
Visualizing the Methodologies and Mechanisms
To further clarify the experimental process and the underlying biological mechanism, the following diagrams are provided.
References
- 1. Monitoring brevetoxins during a Gymnodinium breve red tide: comparison of sodium channel specific cytotoxicity assay and mouse bioassay for determination of neurotoxic shellfish toxins in shellfish extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Brevetoxin - Wikipedia [en.wikipedia.org]
- 3. A New Cytotoxicity Assay for Brevetoxins Using Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new cytotoxicity assay for brevetoxins using fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improving in vitro ciguatoxin and brevetoxin detection: selecting neuroblastoma (Neuro-2a) cells with lower sensitivity to ouabain and veratridine (OV-LS) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Effects of Brevetoxin A on Voltage-Gated Sodium Channel Isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of Brevetoxin A (PbTx-A) and its derivatives on various isoforms of voltage-gated sodium channels (NaV). Brevetoxins are a group of potent neurotoxins produced by the dinoflagellate Karenia brevis. They are known to bind to site 5 on the alpha-subunit of voltage-gated sodium channels, leading to persistent channel activation, a negative shift in the voltage-dependence of activation, and an inhibition of channel inactivation.[1][2][3] This guide summarizes key quantitative data, details common experimental protocols, and visualizes the toxin's mechanism of action and related signaling pathways.
Quantitative Comparison of Brevetoxin Effects on NaV Isoforms
The following table summarizes the available quantitative data on the effects of brevetoxin derivatives on different NaV channel isoforms. It is important to note that much of the detailed research has been conducted using derivatives of Brevetoxin B, such as PbTx-2 and PbTx-3, due to their availability. While structurally similar to this compound (PbTx-1), there may be subtle differences in their potencies and effects.
| Isoform | Toxin Derivative | Parameter | Value | Tissue/Cell Type | Reference |
| NaV1.2 | [³H]PbTx-3 | Kd | ~2.9 nM | Rat brain synaptosomes | [2] |
| NaV1.4 | [³H]PbTx-3 | Kd | 1.8 ± 0.61 nM | tsA-201 cells | [2] |
| NaV1.5 | [³H]PbTx-3 | Kd | 12 ± 1.4 nM | tsA-201 cells | [2] |
| NaV1.6 | BTX-3 (1 nM) | ΔV1/2 (Activation) | -7.3 ± 1.8 mV | Human VGSC | [4] |
| BTX-3 (1 nM) | ΔV1/2 (Inactivation) | -15.3 mV (from -46.8 mV to -62.1 mV) | Human VGSC | [4] | |
| NaV1.7 | PbTx-3 | Effect | Resistant | Recombinant human NaV1.7 | [5] |
| NaV1.1, NaV1.3, NaV1.8, NaV1.9 | This compound/Derivatives | - | No specific quantitative data available in the reviewed literature. | - | - |
Note: Kd (dissociation constant) is a measure of binding affinity; a lower Kd indicates higher affinity. ΔV1/2 represents the shift in the voltage at which half of the channels are activated or inactivated.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol is a synthesized methodology based on common practices for determining the binding affinity of brevetoxins to sodium channels.[2]
Objective: To determine the equilibrium dissociation constant (Kd) of a radiolabeled brevetoxin derivative and the inhibitory constant (Ki) of unlabeled this compound.
Materials:
-
Membrane preparations from cells expressing the NaV isoform of interest.
-
Radiolabeled brevetoxin derivative (e.g., [³H]PbTx-3).
-
Unlabeled this compound.
-
Binding buffer (e.g., 50 mM HEPES, 130 mM choline chloride, 5.4 mM KCl, 0.8 mM MgSO₄, 5.5 mM glucose, pH 7.4).
-
Wash buffer (e.g., binding buffer with 1 mg/mL bovine serum albumin).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the target NaV isoform in a suitable buffer and prepare a membrane fraction by differential centrifugation.
-
Assay Setup: In a 96-well plate, combine the membrane preparation with varying concentrations of unlabeled this compound.
-
Radioligand Addition: Add a fixed concentration of radiolabeled brevetoxin derivative to each well. For total binding, omit the unlabeled toxin. For non-specific binding, add a high concentration of unlabeled toxin.
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the data and use non-linear regression to determine the IC₅₀ of this compound. Calculate the Ki using the Cheng-Prusoff equation.
Whole-Cell Patch Clamp Electrophysiology
This protocol outlines the general steps for recording sodium currents in response to brevetoxin application using the whole-cell patch-clamp technique.
Objective: To measure the effects of this compound on the electrophysiological properties of NaV channels, including activation, inactivation, and current amplitude.
Materials:
-
Cells expressing the NaV isoform of interest.
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass pipettes.
-
Intracellular solution (e.g., containing CsF or KCl to block potassium channels).
-
Extracellular solution (e.g., Tyrode's solution).
-
This compound stock solution.
Procedure:
-
Cell Preparation: Plate cells expressing the target NaV isoform on glass coverslips.
-
Pipette Preparation: Pull and fire-polish borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Cell Approach and Sealing: Under microscopic guidance, approach a cell with the patch pipette and form a high-resistance (>1 GΩ) seal (gigaseal) by applying gentle suction.
-
Whole-Cell Configuration: Rupture the cell membrane within the pipette tip by applying a brief pulse of suction to achieve the whole-cell recording configuration.
-
Baseline Recording: Record baseline sodium currents by applying a series of voltage steps to elicit channel activation and inactivation.
-
Toxin Application: Perfuse the cell with an extracellular solution containing the desired concentration of this compound.
-
Post-Toxin Recording: After a sufficient incubation period, record sodium currents again using the same voltage protocols.
-
Data Analysis: Analyze the recorded currents to determine changes in current amplitude, voltage-dependence of activation and inactivation, and channel kinetics.
Visualizations
Experimental Workflow for Assessing Brevetoxin Effects
Caption: Workflow for evaluating this compound's effects on NaV channels.
Signaling Pathway of this compound Action
Caption: this compound's signaling cascade in a neuron.
References
- 1. Research Portal [scholarship.miami.edu]
- 2. Molecular Determinants of Brevetoxin Binding to Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brevetoxin activation of voltage-gated sodium channels regulates Ca2+ dynamics and ERK1/2 phosphorylation in murine neocortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Brevetoxin versus Brevenal Modulation of Human Nav1 Channels - PMC [pmc.ncbi.nlm.nih.gov]
Brevetoxin A Accumulation: A Comparative Analysis Across Shellfish Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Brevetoxin A levels in different shellfish species, addressing the critical need for understanding toxin accumulation dynamics in commercially and ecologically important marine organisms. Brevetoxins, potent neurotoxins produced by the dinoflagellate Karenia brevis, accumulate in filter-feeding shellfish and can cause Neurotoxic Shellfish Poisoning (NSP) in humans.[1] Accurate quantification and comparative analysis of these toxins are paramount for public health, regulatory monitoring, and the development of mitigation strategies. This document summarizes quantitative data from comparative studies, offers detailed experimental protocols for key analytical methods, and illustrates the primary signaling pathway affected by brevetoxins.
Comparative Performance: this compound Accumulation
The accumulation of brevetoxins can vary significantly among different shellfish species, influenced by factors such as feeding rates, metabolic processes, and depuration efficiencies.[2] The following table summarizes quantitative data from a study comparing brevetoxin levels in Eastern oysters (Crassostrea virginica) and hard clams (Mercenaria mercenaria) after exposure to K. brevis.
| Shellfish Species | Toxin Concentration (ng/g tissue) | Exposure Duration | Analytical Method | Reference |
| Eastern Oyster (Crassostrea virginica) | 1986 | 5 days | ELISA | [3] |
| Hard Clam (Mercenaria mercenaria) | 1000 | 5 days | ELISA | [3] |
| Greenshell Mussel (Perna canaliculus) | Not directly compared in the same study | - | LC/MS/MS | [4] |
| Pacific Oyster (Crassostrea gigas) | Not directly compared in the same study | - | LC/MS/MS | [4] |
Note: Data for Greenshell Mussels and Pacific Oysters are included for context from a method validation study and were not part of a direct comparative accumulation experiment with the other species listed.
Experimental Protocols
The quantification of brevetoxins in shellfish tissue is critical for research and regulatory purposes. The primary methods employed include the mouse bioassay, enzyme-linked immunosorbent assay (ELISA), and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Mouse Bioassay
The mouse bioassay has historically been a standard method for assessing shellfish toxicity. It measures the overall toxic effect of the extracted compounds.
Protocol:
-
Sample Preparation: Homogenize shellfish tissue.
-
Extraction: Extract toxins from the homogenized tissue using a solvent such as diethyl ether.
-
Solvent Evaporation and Reconstitution: The solvent is evaporated, and the residue is reconstituted in a solution suitable for injection, like 5% Tween 60 in saline.
-
Injection: The extract is injected intraperitoneally into mice.
-
Observation: The mice are observed for symptoms of neurotoxicity, and the time to death is recorded.
-
Quantification: The toxicity is quantified in Mouse Units (MU), where one MU is the amount of toxin required to kill 50% of the test animals within a specific timeframe. The U.S. Food and Drug Administration's action level is ≥ 20 MU per 100 g of shellfish tissue.[5][6]
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a rapid, high-throughput immunoassay that utilizes antibodies to detect brevetoxins.
Protocol:
-
Sample Preparation: Homogenize shellfish tissue.
-
Extraction: Extract brevetoxins from the tissue using a solvent, typically methanol.
-
Dilution: Dilute the extract to ensure the toxin concentration falls within the assay's detection range.
-
Assay Procedure:
-
Microtiter plate wells are coated with a brevetoxin-protein conjugate.
-
Standards, controls, and diluted shellfish extracts are added to the wells, followed by anti-brevetoxin antibodies.
-
During incubation, a competitive binding reaction occurs between the brevetoxin in the sample and the coated brevetoxin for the limited number of antibody binding sites.
-
The plate is washed to remove unbound materials.
-
A secondary antibody conjugated to an enzyme is added.
-
After another wash step, a substrate is added, which reacts with the enzyme to produce a color change.
-
The reaction is stopped, and the absorbance is measured.
-
-
Quantification: The brevetoxin concentration in the samples is determined by comparing their absorbance to a standard curve.[6]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific instrumental method that can identify and quantify individual brevetoxin analogs.
Protocol:
-
Sample Preparation: Homogenize shellfish tissue.
-
Extraction: Extract toxins using a solvent mixture, such as 80% methanol in water.[6]
-
Clean-up: The extract is passed through a solid-phase extraction (SPE) cartridge to remove matrix components that could interfere with the analysis.[6]
-
LC Separation: The cleaned-up extract is injected into a liquid chromatograph, where different brevetoxin analogs are separated based on their chemical properties as they pass through a column.
-
MS/MS Detection: The separated toxins are detected by a tandem mass spectrometer. This is often done in multiple reaction monitoring (MRM) mode for high specificity, where the instrument monitors for a specific precursor ion and its characteristic product ions for each brevetoxin.[1]
-
Quantification: The concentration of each brevetoxin analog is determined by comparing the peak area in the sample chromatogram to that of certified reference standards.
Mandatory Visualization
The primary mechanism of brevetoxin neurotoxicity involves its binding to voltage-gated sodium channels (VGSCs) in nerve cells.[1] This interaction leads to persistent channel activation and a cascade of downstream signaling events.
Caption: this compound signaling pathway in a neuron.
References
- 1. Brevetoxin - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Bioaccumulation and depuration of brevetoxins in the eastern oyster (Crassostrea virginica) and the northern quahog (= hard clam, Mercenaria mercenaria) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neurotoxic Shellfish Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Unraveling the Link: A Comparative Guide to Brevetoxin A Concentrations and Neurotoxic Shellfish Poisoning Symptoms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Brevetoxin A (PbTx-A) concentrations in shellfish with the corresponding symptoms of Neurotoxic Shellfish Poisoning (NSP). By presenting quantitative data from various studies, detailing experimental protocols for toxin analysis, and visualizing key pathways, this document aims to facilitate a deeper understanding of the dose-dependent effects of this potent marine neurotoxin.
Quantitative Correlation of this compound and NSP Symptoms
Neurotoxic Shellfish Poisoning is a self-limiting illness caused by the consumption of shellfish contaminated with brevetoxins, which are produced by the dinoflagellate Karenia brevis. The severity of NSP symptoms is directly related to the concentration of brevetoxins ingested. The following tables summarize the correlation between brevetoxin concentrations found in shellfish and the observed human health effects based on case reports and regulatory guidance.
It is important to note that establishing a precise human dose-response relationship is challenging due to variations in individual susceptibility, the presence of different brevetoxin analogs, and the difficulty in obtaining accurate consumption data during outbreaks.
Table 1: Correlation between Brevetoxin Concentrations in Shellfish and Human NSP Symptoms
| Brevetoxin Concentration in Shellfish (µg PbTx-2 eq./kg) | Mouse Units (MU/100 g) | Observed Human Symptoms/Effects |
| < 800 | < 20 | Generally considered safe for consumption; no adverse effects expected. This is the regulatory action level in the United States.[1][2] |
| 800 - 1,500 | 20 - 37.5 | Onset of mild gastrointestinal and neurological symptoms.[1] |
| 1,500 - 3,000 | 37.5 - 75 | More pronounced gastrointestinal and neurological symptoms. |
| > 3,000 | > 75 | Severe neurological symptoms, potential for respiratory distress. |
Table 2: Case Reports of Neurotoxic Shellfish Poisoning with Associated Brevetoxin Levels
| Location of Outbreak | Shellfish Consumed | Brevetoxin Concentration | Observed Symptoms |
| Florida, USA (1996) | Whelks and Clams | Whelks: >0.8 µg/g; One clam species: >0.8 µg/g; Another clam species: <0.8 µg/g. Urine of patients: 42 and 117 ng/mL brevetoxin-like activity.[1][2][3] | Parent: Paresthesias in the face and extremities, vomiting. Two small children: Severe neurological signs including seizures, convulsions, loss of consciousness, shortness of breath, and tachycardia.[1][2] |
| Florida, USA | Clams | 30-18 µg (78-120 µg/mg) in contaminated clams.[4] | Gastrointestinal and neurologic symptoms.[4] |
| Florida, USA | Oysters | 35 and 60 MU/100g in implicated meals. Mean of 62 MU (range 48-170) in oysters from the affected area.[1] | Attack rate of 65% for those consuming 12 or more oysters.[1] |
| Florida, USA (2006) | Clams | 24 mg/kg and 42.9 mg/kg in leftover meals.[5] | Gastrointestinal and neurological symptoms.[5] |
| New Zealand (1992-1993) | Green mussels, cockles, oysters | Over 180 cases reported.[1][6] | A range of NSP symptoms.[1][6] |
| Florida, USA | Clams | Serum brevetoxin concentrations reported for four of five patients who consumed a varying number of clams.[7][8] | A trend toward more severe symptoms with a larger number of clams ingested was observed.[7][8] |
Experimental Protocols for Brevetoxin Quantification
Accurate quantification of brevetoxins in shellfish is crucial for public health protection and research. Several methods are employed, each with its own advantages and limitations.
Mouse Bioassay (MBA)
The mouse bioassay has historically been the standard method for regulatory monitoring of NSP toxins.
-
Principle: This assay measures the time to death of mice after intraperitoneal injection of a shellfish extract. The toxicity is expressed in Mouse Units (MU), where one MU is the amount of toxin that kills 50% of the test animals within 930 minutes.[1]
-
Protocol:
-
Extraction: A known weight of shellfish tissue is homogenized and extracted with a suitable solvent, typically diethyl ether.
-
Solvent Evaporation: The solvent is evaporated to concentrate the lipid-soluble toxins.
-
Reconstitution: The residue is redissolved in a vehicle suitable for injection, such as 1% Tween-60 in saline.
-
Injection: A standardized dose of the extract is injected intraperitoneally into laboratory mice.
-
Observation: The mice are observed for symptoms of neurotoxicity and the time to death is recorded.
-
Quantification: The MU value is calculated based on the time to death. The regulatory action level in the U.S. is ≥20 MU per 100 g of shellfish tissue.[1]
-
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a rapid and sensitive immunoassay used for screening large numbers of samples.
-
Principle: This competitive assay utilizes antibodies that specifically bind to brevetoxins. The amount of toxin in a sample is inversely proportional to the colorimetric signal produced.
-
Protocol:
-
Coating: Microtiter plate wells are coated with a brevetoxin-protein conjugate.
-
Competition: Standards, controls, and shellfish extracts are added to the wells, followed by the addition of anti-brevetoxin antibodies. Brevetoxin in the sample competes with the coated brevetoxin for antibody binding.
-
Washing: The plate is washed to remove unbound reagents.
-
Secondary Antibody: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
Substrate Addition: A substrate is added, which reacts with the enzyme to produce a colored product.
-
Measurement: The absorbance is measured using a microplate reader, and the brevetoxin concentration is determined by comparison to a standard curve.
-
Receptor Binding Assay (RBA)
The RBA measures the ability of brevetoxins in a sample to compete with a radiolabeled brevetoxin for binding to the voltage-gated sodium channel (VGSC) receptor.
-
Principle: This functional assay quantifies the total toxicity of a sample based on its interaction with the target receptor.
-
Protocol:
-
Preparation of Receptor Source: A preparation of rat brain membranes containing the VGSC is used.
-
Competitive Binding: Shellfish extracts are incubated with the membrane preparation and a known amount of radiolabeled brevetoxin (e.g., ³H-PbTx-3).
-
Separation: The bound and free radiolabeled toxin are separated by filtration.
-
Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter. The concentration of brevetoxin in the sample is determined by the degree of inhibition of radiolabeled toxin binding.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly specific and sensitive instrumental method that can identify and quantify individual brevetoxin analogs.
-
Principle: This technique separates different brevetoxin compounds based on their physicochemical properties and then detects them based on their mass-to-charge ratio.
-
Protocol:
-
Sample Preparation: Shellfish tissue is homogenized and extracted with a solvent mixture (e.g., 80% methanol in water).
-
Clean-up: The extract is purified using solid-phase extraction (SPE) to remove interfering substances.
-
LC Separation: The cleaned extract is injected into a liquid chromatograph, where the different brevetoxin analogs are separated on a column.
-
MS/MS Detection: The separated toxins are introduced into a tandem mass spectrometer for detection and quantification. This is typically done in multiple reaction monitoring (MRM) mode for high specificity.
-
Quantification: The concentration of each brevetoxin analog is determined by comparing the peak area in the sample to that of a certified reference standard.
-
Visualizing the Pathways and Processes
Diagrams created using Graphviz (DOT language) help to illustrate the complex interactions and workflows involved in the study of brevetoxins and NSP.
Caption: this compound signaling pathway leading to NSP symptoms.
Caption: General experimental workflow for brevetoxin analysis.
Caption: Logical relationship between toxin concentration and symptom severity.
Alternative Marine Neurotoxins
While this guide focuses on this compound, it is important for researchers to be aware of other marine neurotoxins that can cause similar symptoms, leading to potential misdiagnosis.
Table 3: Comparison with Other Neurotoxic Shellfish Poisoning Syndromes
| Toxin Group | Causative Organism | Primary Symptoms |
| Brevetoxins (NSP) | Karenia brevis | Gastrointestinal and neurological (paresthesia, ataxia). |
| Saxitoxins (Paralytic Shellfish Poisoning - PSP) | Alexandrium spp., Gymnodinium catenatum | Neurological (tingling, numbness, paralysis, respiratory failure). |
| Domoic Acid (Amnesic Shellfish Poisoning - ASP) | Pseudo-nitzschia spp. | Gastrointestinal and neurological (memory loss, confusion, seizures). |
| Ciguatoxins (Ciguatera Fish Poisoning - CFP) | Gambierdiscus spp. | Gastrointestinal, neurological, and cardiovascular (temperature reversal sensation). |
This comparative guide serves as a foundational resource for understanding the critical relationship between this compound concentrations and the clinical presentation of Neurotoxic Shellfish Poisoning. The provided data and protocols are intended to support further research and the development of effective mitigation and treatment strategies.
References
- 1. Neurotoxic Shellfish Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. zenodo.org [zenodo.org]
- 3. researchgate.net [researchgate.net]
- 4. Neurotoxic Shellfish Poisoning [whoi.edu]
- 5. Guidance Level for Brevetoxins in French Shellfish - PMC [pmc.ncbi.nlm.nih.gov]
- 6. safefish.com.au [safefish.com.au]
- 7. Clam calamity: five concurrent cases of neurotoxic shellfish poisoning with varying presentations following ingestion of clams from Gulf of Mexico water contaminated with Karenia brevis confirmed by serum brevetoxin assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Brevetoxin A
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. Handling potent neurotoxins like Brevetoxin A necessitates rigorous adherence to proper disposal protocols to mitigate risks and ensure a secure workspace. This guide provides essential, step-by-step procedures for the safe management and disposal of this compound waste.
Immediate Safety and Handling
Before beginning any procedure involving this compound, ensure you are operating in a well-ventilated area, preferably within a chemical fume hood, to prevent accidental inhalation of aerosols.[1] Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[2] Primary routes of accidental exposure in a laboratory setting include inhalation, ingestion, and dermal contact.[1]
Step-by-Step Disposal Protocol
This protocol outlines the chemical inactivation and disposal of this compound contaminated materials.
1. Chemical Inactivation:
The primary method for neutralizing this compound is through chemical detoxification. Studies have demonstrated the efficacy of sodium hydroxide (NaOH) solutions in this process.[2][3]
-
For liquid waste (e.g., culture media, buffer solutions):
-
Treat with a combination of 2.5% sodium hypochlorite (NaOCl) and 0.25 N sodium hydroxide (NaOH) for a minimum of 4 hours.[1]
-
-
For decontamination of surfaces and equipment:
2. Waste Segregation and Collection:
-
All solid waste contaminated with this compound, including pipette tips, gloves, absorbent pads, and other disposable materials, should be collected in a designated, clearly labeled, and sealed bag for hazardous waste.[2]
3. Final Disposal:
-
Hazardous Waste Stream: The sealed bag containing inactivated and solid waste must be disposed of as hazardous waste in accordance with your institution's specific guidelines and local regulations.[2]
-
Incineration: An alternative for disposable waste is incineration in a combustion chamber at a temperature of at least 500°C.[3] Note that steam autoclaving is not a viable method for detoxifying brevetoxins.[3]
Spill Management Protocol
In the event of a this compound spill, immediate and careful action is required to contain and decontaminate the affected area.
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the area. Restrict access to the spill site.[2]
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing a lab coat, safety goggles, and chemical-resistant gloves.[2]
-
Contain the Spill: For liquid spills, use an absorbent material to contain the spill.[2]
-
Decontaminate: Apply a dilute sodium hydroxide (NaOH) solution to the spill area, working from the perimeter towards the center.[1][2] Allow for the prescribed contact time to ensure inactivation.[1]
-
Clean-up: After the inactivation period, clean the area with soap and water.[1]
-
Dispose of Waste: All contaminated materials, including absorbent pads and PPE, must be collected in a sealed bag and disposed of as hazardous waste.[2] The inactivated spill waste can be double-bagged and disposed of in the regular trash after proper decontamination.[1]
Quantitative Data for this compound Inactivation
| Method | Reagent(s) | Concentration | Contact Time | Application | Efficacy |
| Chemical Inactivation | Sodium Hydroxide (NaOH) | 0.1 N | 10 minutes | Decontamination of equipment and waste | Detoxifies to below detection limits (<10 ng/mL)[3] |
| Chemical Inactivation | Sodium Hypochlorite (NaOCl) & Sodium Hydroxide (NaOH) | 2.5% NaOCl & 0.25 N NaOH | 4 hours | Liquid samples, spills, and non-burnable waste | Inactivates at least 99% of the toxin[1] |
| Thermal Inactivation | Incineration | N/A | 10-15 minutes | Disposable waste | Destroys toxin potency[3] |
Experimental Workflow for this compound Disposal
Caption: Workflow for the safe disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
